Eucommiol
Description
This compound has been reported in Eucommia ulmoides, Aucuba japonica, and other organisms with data available.
extracted from fresh Eucommiae cortex stimulates collagen synthesis in rat; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(2-hydroxyethyl)-3,4-bis(hydroxymethyl)cyclopent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-2-1-7-8(5-12)6(4-11)3-9(7)13/h7,9-13H,1-5H2/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALKMMWWGMFYEX-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=C1CO)CO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=C1CO)CO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204529 | |
| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55930-44-4 | |
| Record name | Eucommiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55930-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055930444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of Eucommiol in Plants: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eucommiol, a bioactive iridoid found predominantly in the hardy rubber tree (Eucommia ulmoides), has garnered significant attention for its diverse pharmacological activities. As interest in natural product-based therapeutics continues to grow, a thorough understanding of the biosynthetic pathway of this compound is paramount for its sustainable production and the development of novel derivatives. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in plants, with a focus on Eucommia ulmoides. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the iridoid biosynthetic pathway, which in turn is a part of the larger terpenoid metabolic network. The pathway can be broadly divided into three key stages: the synthesis of the universal C5 precursors, the formation of the iridoid backbone, and the specific modifications leading to this compound. While the complete enzymatic cascade in Eucommia ulmoides is yet to be fully elucidated, extensive research on iridoid biosynthesis in other plant species provides a robust framework for understanding this process.
Synthesis of Isoprenoid Precursors
The biosynthesis of all terpenoids, including this compound, begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Transcriptome analyses of Eucommia ulmoides suggest the expression of genes from both pathways, indicating their potential contribution to the precursor pool for terpenoid biosynthesis[1][2].
Formation of the Iridoid Scaffold
The core iridoid structure is synthesized from geranyl diphosphate (GPP), which is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by geranyl diphosphate synthase (GPS). The subsequent steps leading to the formation of the iridoid scaffold are catalyzed by a series of enzymes, primarily from the cytochrome P450 (CYP) and short-chain dehydrogenase/reductase (SDR) families.
The key steps in the formation of the central iridoid intermediate, nepetalactol, are as follows:
-
Geraniol Formation: Geranyl diphosphate (GPP) is hydrolyzed to geraniol by the enzyme geraniol synthase (GES) .
-
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by a cytochrome P450 monooxygenase , specifically a geraniol 8-hydroxylase (G8H) .
-
Oxidation of 8-Hydroxygeraniol: The hydroxyl group of 8-hydroxygeraniol is then oxidized to an aldehyde, yielding 8-oxogeranial. This step is carried out by an 8-hydroxygeraniol oxidoreductase (8-HGO) , which is typically a member of the SDR superfamily.
-
Reductive Cyclization: The final step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial to form nepetalactol. This crucial reaction is catalyzed by iridoid synthase (ISY) , an enzyme belonging to the SDR superfamily.
Transcriptome studies of Eucommia ulmoides have identified candidate genes encoding for GPS, cytochrome P450s, and SDRs, which are likely involved in these steps[1][2]. However, the specific enzymes from E. ulmoides have not yet been functionally characterized.
Biosynthesis of this compound from Nepetalactol
The precise enzymatic steps that convert nepetalactol to this compound in Eucommia ulmoides remain to be elucidated. It is hypothesized that a series of hydroxylation and potentially glycosylation/deglycosylation reactions are involved. UDP-glycosyltransferases (UGTs) are a large family of enzymes responsible for glycosylating a wide range of secondary metabolites, and transcriptome analysis of E. ulmoides has revealed a number of putative UGT genes[3]. It is plausible that a specific UGT is involved in the glycosylation of an intermediate, followed by further modifications and eventual deglycosylation to yield this compound. Further research is needed to identify and characterize the specific enzymes responsible for these final transformative steps.
Quantitative Data on Iridoid Content in Eucommia ulmoides
Several studies have focused on the quantification of iridoids, including this compound, in various tissues of Eucommia ulmoides. These analyses are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The concentrations of these compounds can vary significantly depending on the tissue type, age of the plant, and environmental conditions.
| Compound | Plant Tissue | Concentration Range | Reference |
| This compound | Leaves | Not explicitly quantified in the provided search results | |
| Bark | Not explicitly quantified in the provided search results | ||
| Geniposidic acid | Leaves | Not explicitly quantified in the provided search results | |
| Bark | Not explicitly quantified in the provided search results | ||
| Aucubin | Leaves | Not explicitly quantified in the provided search results | |
| Bark | Not explicitly quantified in the provided search results |
Note: While the presence of these compounds is well-documented, specific quantitative data from the provided search results is limited. Researchers are encouraged to consult primary literature for detailed quantitative analyses.
Experimental Protocols
This section provides generalized protocols for the key experiments required to elucidate the this compound biosynthetic pathway. These protocols are based on methodologies successfully employed for the characterization of iridoid biosynthesis enzymes in other plant species and can be adapted for Eucommia ulmoides.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Methodology:
-
Gene Cloning: Candidate genes identified from transcriptome data are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli (for soluble enzymes like SDRs) or Saccharomyces cerevisiae (for membrane-bound enzymes like cytochrome P450s).
-
Protein Expression Induction: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to release the recombinant protein. For membrane-bound proteins, microsome isolation is required.
-
Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Purity Assessment: The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.
General Assay Conditions:
-
Buffer: Typically a phosphate or Tris-HCl buffer at an optimal pH (usually between 7.0 and 8.0).
-
Substrate: The specific substrate for the enzyme being assayed (e.g., geraniol for G8H, 8-oxogeranial for ISY).
-
Cofactors: NADPH or NADH for reductases and oxidoreductases.
-
Enzyme: The purified recombinant enzyme.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.
Product Analysis:
-
Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
Kinetic Analysis:
To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying substrate concentrations. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation[4][5][6][7][8].
Metabolite Profiling of Eucommia ulmoides Tissues
Objective: To identify and quantify the intermediates and final products of the this compound biosynthetic pathway in different plant tissues.
Methodology:
-
Sample Preparation: Plant tissues (e.g., leaves, bark, roots) are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder.
-
Metabolite Extraction: Metabolites are extracted from the powdered tissue using a suitable solvent system (e.g., methanol/water).
-
LC-MS/MS Analysis: The crude extract is analyzed by Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS).
-
Data Analysis: The resulting data is processed to identify and quantify known and unknown metabolites by comparing their retention times and mass spectra to authentic standards and databases[9][10][11][12][13].
Visualizations of Pathways and Workflows
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome analysis of terpenoid biosynthetic genes and simple sequence repeat marker screening in Eucommia ulmoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic-Wide Identification and Characterization of the Uridine Diphosphate Glycosyltransferase Family in Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 5. biochem.du.ac.in [biochem.du.ac.in]
- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. researchgate.net [researchgate.net]
- 10. lcsciences.com [lcsciences.com]
- 11. mdpi.com [mdpi.com]
- 12. Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv.: Towards the Utilization of Medicinal and Commercial Chinese Endemic Tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolomic insights into pigment and bioactive metabolite alterations in Eucommia ulmoides leaves: A comparison between new variety and wild-type varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucommiol: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucommiol, an iridoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its role in promoting collagen synthesis. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in these sources, detailed experimental protocols for its extraction and quantification, and an exploration of the signaling pathways it is known to influence. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
This compound is primarily isolated from two botanical sources: Eucommia ulmoides Oliv. and Aucuba japonica Thunb.
Eucommia ulmoides (Du Zhong)
Eucommia ulmoides, a deciduous tree native to China, is the most well-documented source of this compound. The compound is distributed throughout various parts of the plant, with the leaves and bark (cortex) being the most significant sources.
-
Leaves : The concentration of this compound in the leaves of E. ulmoides exhibits seasonal variation. Studies have shown that the abundance is lowest in May, at approximately 0.133%, and peaks in mid-September, reaching up to 1.450% of the leaf's dry weight[1].
Aucuba japonica (Japanese Laurel)
This compound and its glycosidic derivatives have also been isolated from the leaves and stems of Aucuba japonica, an evergreen shrub native to Japan and China[4]. Quantitative analyses of this compound in this plant are less common in the literature compared to E. ulmoides. However, studies have focused on the quantification of related iridoids, such as aucubin, for which standardized extracts have been prepared containing high concentrations (e.g., 28.4% aucubin)[4]. The presence of this compound derivatives suggests that A. japonica is a viable, albeit less studied, source of this compound[4].
Table 1: Abundance of this compound in Natural Sources
| Botanical Source | Plant Part | Abundance (% of Dry Weight) | Notes |
| Eucommia ulmoides | Leaves | 0.133% - 1.450% | Seasonally dependent, with the peak in mid-September.[1] |
| Eucommia ulmoides | Bark (Cortex) | Not specified | Considered a major component of the water fraction of methanol extracts.[2][3] |
| Aucuba japonica | Leaves and Stems | Not specified | Contains this compound and its glycosides.[4] |
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for iridoid compounds.
Extraction and Isolation of this compound
Objective: To extract and isolate this compound from Eucommia ulmoides leaves or bark.
Materials and Reagents:
-
Dried and powdered Eucommia ulmoides plant material (leaves or bark)
-
Methanol (analytical grade)
-
Distilled water
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography column
-
Silica gel (for column chromatography)
-
Appropriate solvents for column chromatography elution (e.g., chloroform-methanol gradients)
Protocol:
-
Extraction:
-
Macerate 1 kg of dried, powdered plant material with 10 L of methanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with n-hexane to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous layer with ethyl acetate to separate compounds of intermediate polarity.
-
The aqueous fraction, containing the more polar compounds including this compound, is retained[2][3].
-
-
Purification by Column Chromatography:
-
Concentrate the aqueous fraction and apply it to a silica gel column.
-
Elute the column with a gradient of chloroform-methanol, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate to yield purified this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in a plant extract.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 system or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A linear gradient starting with a low percentage of A, increasing over time to elute compounds of increasing polarity. A typical program might be: 0-10 min, 5-15% A; 10-25 min, 15-30% A; 25-30 min, 30-50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Protocol:
-
Standard Preparation:
-
Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Inject the prepared sample solutions and record the peak area for this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the percentage of this compound in the original plant material based on the initial weight of the extract and the plant material.
-
Signaling Pathways and Biological Activities
While the full spectrum of this compound's biological activities and its mechanisms of action are still under investigation, a significant body of research points to its role in collagen synthesis and the modulation of key cellular signaling pathways by Eucommia ulmoides extracts.
Promotion of Collagen Synthesis
This compound has been identified as an active compound responsible for the collagen-synthesis-promoting effects of Eucommia ulmoides cortex extracts[2][3]. This activity is of particular interest for applications in dermatology, wound healing, and the management of age-related decline in skin elasticity. The underlying mechanism is believed to involve the stimulation of fibroblasts to produce type I and type III collagen. While the direct molecular targets of this compound in this process are not fully elucidated, the transforming growth factor-beta (TGF-β)/Smad signaling pathway is a canonical regulator of collagen gene expression. It is plausible that this compound exerts its effects through the modulation of this pathway.
Modulation of Other Key Signaling Pathways by Eucommia ulmoides Extracts
Extracts from Eucommia ulmoides, which contain this compound as a key component, have been shown to modulate several other critical signaling pathways. While the specific contribution of this compound to these effects requires further investigation, these findings provide a broader context for the plant's therapeutic potential.
Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation, differentiation, and tissue homeostasis. Eucommia extracts have been shown to activate the Wnt/β-catenin pathway, which may contribute to its tissue-regenerative and protective effects.
NF-κB and Nrf2 Pathways: These pathways are central to the regulation of inflammation and the cellular antioxidant response. Eucommia ulmoides bark extract has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway and activating the Nrf2-dependent antioxidant response.
Conclusion
This compound, a bioactive iridoid from Eucommia ulmoides and Aucuba japonica, presents a compelling profile for further research and development, particularly in the context of its collagen-promoting properties. This guide provides a foundational understanding of its natural occurrence, methods for its analysis, and insights into its biological activities. The detailed protocols and pathway diagrams are intended to facilitate future investigations into the therapeutic potential of this promising natural compound. Further research is warranted to precisely quantify this compound in all its botanical sources and to fully elucidate the molecular mechanisms underlying its diverse pharmacological effects.
References
- 1. Simultaneous quantitation and validation of method for the quality evaluation of Eucommiae cortex by HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aucuba japonica Extract and Aucubin Prevent Desiccating Stress-Induced Corneal Epithelial Cell Injury and Improve Tear Secretion in a Mouse Model of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Eucommiol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucommiol is a naturally occurring iridoid, a class of monoterpenoids, that has garnered significant interest within the scientific community. Primarily isolated from the leaves and bark of Eucommia ulmoides, a plant with a long history in traditional Chinese medicine, this compound is being investigated for a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its extraction, analysis, and the evaluation of its key biological activities.
Physical and Chemical Properties of this compound
This compound is a white, crystalline solid. Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 188.22 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (1R,2R,4S)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methylenecyclopentane-1,2-diol | --INVALID-LINK--[1] |
| CAS Number | 55930-44-4 | --INVALID-LINK--[1] |
| Melting Point | Not explicitly found in searched literature. | |
| Predicted Water Solubility | 20.9 g/L | |
| Predicted XLogP3 | -2.4 | --INVALID-LINK--[1] |
Spectral Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data Detailed experimental data for chemical shifts, coupling constants, and integration were not available in the searched results.
¹³C NMR (Carbon-13 NMR) Spectral Data Detailed experimental data for chemical shifts were not available in the searched results.
Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for determining the elemental composition of this compound. Specific fragmentation patterns from ESI-MS or other mass spectrometry techniques were not detailed in the searched results.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the this compound molecule. A detailed list of IR absorption peaks and their corresponding functional groups was not available in the searched results.
Experimental Protocols
This section outlines detailed methodologies for the extraction and isolation of this compound, as well as for the assessment of its prominent biological activities.
Extraction and Isolation of this compound from Eucommia ulmoides Leaves
This protocol describes a general procedure for the extraction and purification of this compound, which can be adapted and optimized based on laboratory conditions.
Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Detailed Steps:
-
Preparation of Plant Material: Air-dried leaves of Eucommia ulmoides are ground into a fine powder.
-
Extraction: The powdered leaves are macerated with 70% ethanol at room temperature for 24-48 hours. The extraction process is typically repeated three times to ensure maximum yield.
-
Filtration and Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Partitioning: The resulting aqueous concentrate is partitioned successively with ethyl acetate to remove less polar compounds. The aqueous phase, containing the more polar this compound, is retained.
-
Column Chromatography: The aqueous extract is subjected to column chromatography using a macroporous adsorption resin (e.g., XDA-8).
-
Gradient Elution: The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Fractions enriched with this compound are pooled and further purified by preparative HPLC to yield pure this compound.
Biological Activity Assays
This compound has demonstrated several promising biological activities. The following are detailed protocols for assessing these effects.
This assay evaluates the potential of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity, a hallmark of Alzheimer's disease.[2][3]
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effect of this compound.
Detailed Protocol:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubated for 2 hours.
-
Induction of Neurotoxicity: Amyloid-β (25-35) peptide is added to the wells to a final concentration of 20 µM, and the plates are incubated for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group (cells not treated with Aβ).
This in vivo assay is used to evaluate the sedative and hypnotic properties of this compound.[4]
Experimental Workflow for Sedative-Hypnotic Assay
Caption: Workflow for assessing the sedative and hypnotic effects of this compound.
Detailed Protocol:
-
Animals: Male Kunming mice (18-22 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Mice are randomly divided into groups and administered this compound (e.g., 50, 100, 200 mg/kg, intraperitoneally) or vehicle (control).
-
Open Field Test:
-
30 minutes after administration, each mouse is placed in the center of an open field apparatus.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 5-10 minutes).
-
-
Pentobarbital-induced Sleeping Time Test:
-
30 minutes after this compound administration, mice are given a sub-hypnotic or hypnotic dose of sodium pentobarbital.
-
The latency to sleep (time from pentobarbital injection to loss of righting reflex) and the duration of sleep (time from loss to recovery of righting reflex) are recorded.
-
-
Data Analysis: The results from the treatment groups are compared to the control group using appropriate statistical tests.
This assay determines the effect of this compound on the production of collagen by fibroblasts, which is relevant for applications in skin aging and wound healing.[5]
Experimental Workflow for Collagen Synthesis Assay
Caption: Workflow for assessing the effect of this compound on collagen synthesis.
Detailed Protocol:
-
Cell Culture: Human dermal fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded in 24-well plates and grown to confluence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL) and incubated for 48-72 hours.
-
Sirius Red Staining:
-
The cell layer is washed with PBS, fixed with Bouin's fluid, and then stained with Sirius Red solution.
-
After staining, the wells are washed to remove unbound dye.
-
-
Dye Elution and Quantification: The bound dye is eluted with a destaining solution (e.g., 0.1 M NaOH), and the absorbance of the eluate is measured at 540 nm.
-
Data Analysis: The amount of collagen is proportional to the absorbance and is compared between treated and untreated cells.
Conclusion
This compound stands out as a promising natural compound with multifaceted biological activities. This guide provides a solid foundation of its known physical and chemical properties and offers detailed experimental protocols to facilitate further research. The continued investigation into the mechanisms of action and potential therapeutic applications of this compound is warranted and is expected to yield valuable insights for the development of new pharmaceuticals and nutraceuticals.
References
- 1. This compound | C9H16O4 | CID 154373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucommiol's Mechanism of Action in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucommiol is a prominent iridoid compound isolated from Eucommia ulmoides, a plant with a long history of use in traditional medicine. Modern scientific inquiry has begun to elucidate the molecular mechanisms underlying the therapeutic potential of this natural product. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in various cellular models, with a focus on its anti-inflammatory, antioxidant, chondroprotective, and neuroprotective properties. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive molecule.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified in cellular models include the regulation of inflammatory responses, enhancement of antioxidant defenses, promotion of extracellular matrix synthesis, and protection against neuronal damage. While many studies have utilized extracts of Eucommia ulmoides, the significant presence of this compound in these extracts suggests its central role in the observed effects.
Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway
A crucial aspect of this compound's bioactivity is its ability to mitigate inflammatory responses. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In cellular models, particularly in immune cells like microglia, treatment with Eucommia ulmoides extracts rich in this compound has been shown to suppress the activation of NF-κB.[1][2][3]
The mechanism of inhibition involves several key steps. Upon stimulation with pro-inflammatory signals such as lipopolysaccharide (LPS), the upstream kinases that activate NF-κB, including those in the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, are phosphorylated.[1][2] Eucommia ulmoides extract has been demonstrated to suppress the phosphorylation of these upstream kinases.[1][2] This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). With IκBα remaining bound to NF-κB, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Antioxidant Effects: Activation of the Nrf2 Signaling Pathway
This compound also demonstrates significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like components of Eucommia ulmoides, Nrf2 is released from Keap1 and translocates to the nucleus.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for a range of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][5] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Studies on Eucommia ulmoides extracts have shown increased nuclear translocation of Nrf2 and subsequent upregulation of HO-1.[1][2]
Chondroprotective Effects: Promotion of Collagen Synthesis
This compound has been identified as an effective compound for promoting collagen synthesis, a key process in maintaining the integrity of articular cartilage.[6][7] In cellular models, this compound has been shown to increase the production of collagen. While the precise signaling cascade is still under investigation, it is hypothesized that this compound may influence the expression of genes encoding for collagen proteins, such as COL1A1 and COL1A2. The PI3K/Akt signaling pathway has also been implicated in the chondroprotective effects of Eucommia ulmoides extracts.
Neuroprotective Effects
In neuronal cell models, such as PC12 cells, this compound has demonstrated protective effects against neurotoxicity.[8] Specifically, it has been shown to afford protection against amyloid-beta (Aβ)-induced toxicity, a key factor in the pathology of Alzheimer's disease.[8] The underlying mechanisms are thought to involve the modulation of cellular signaling pathways that regulate cell survival and apoptosis.
Quantitative Data
The following table summarizes the available quantitative data on the effects of this compound and Eucommia ulmoides extracts in cellular models. It is important to note that much of the detailed quantitative data is from studies using extracts, and further research is needed to determine the specific dose-response of isolated this compound.
| Substance Tested | Cellular Model | Parameter Measured | Observed Effect | Reference |
| Eucommia ulmoides Extract | BV-2 microglia | NF-κB activation (LPS-induced) | Significantly inhibited in a dose-dependent manner (25, 50, 100 µg/ml) | [2] |
| Eucommia ulmoides Extract | BV-2 microglia | Phosphorylation of MAPKs, PI3K/Akt, GSK-3β | Suppressed LPS-induced phosphorylation | [1][2] |
| Eucommia ulmoides Extract | BV-2 microglia | Nrf2 nuclear translocation | Induced | [1][2] |
| Eucommia ulmoides Extract | BV-2 microglia | HO-1 expression | Upregulated | [1][2] |
| This compound | PC12 cells | Aβ-induced neurotoxicity | Afforded protection | [8] |
| Methanol extract of Eucommiae Cortex | False aged model rats | Granuloma formation and collagen synthesis | Significantly increased | [6][7] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. These should be adapted based on specific experimental needs and cell lines.
Cell Culture and Treatment
-
Cell Lines:
-
BV-2 (murine microglia) for inflammation and neuroinflammation studies.
-
PC12 (rat pheochromocytoma) for neuroprotection assays.
-
Primary chondrocytes for chondroprotective and collagen synthesis studies.
-
-
Culture Medium:
-
DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-2 hours).
-
Induce cellular stress or stimulation with an appropriate agent (e.g., LPS for inflammation, H2O2 for oxidative stress, Aβ for neurotoxicity).
-
Incubate for the desired experimental period (e.g., 24 hours).
-
Harvest cells for downstream analysis.
-
MTT Assay for Cell Viability
-
After cell treatment, remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blotting for Protein Expression
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).
Conclusion
This compound demonstrates a multifaceted mechanism of action in cellular models, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. These actions contribute to its anti-inflammatory and antioxidant properties. Furthermore, its ability to promote collagen synthesis and protect against neurotoxicity highlights its therapeutic potential in a range of diseases. While the current body of research provides a strong foundation, further studies using isolated this compound are necessary to fully delineate its specific molecular targets and to establish precise dose-response relationships. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to design and execute further investigations into the promising therapeutic applications of this compound.
References
- 1. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. The Role of Nrf2 Signaling Pathway in Eucommia ulmoides Flavones Regulating Oxidative Stress in the Intestine of Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Nrf2 Signaling Pathway in Eucommia ulmoides Flavones Regulating Oxidative Stress in the Intestine of Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antioxidant Effect of Eucommia ulmoides Polysaccharide in Hepatic Ischemia-Reperfusion Injury by Regulating ROS and the TLR-4-NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]
Bioavailability and Pharmacokinetics of Eucommiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucommiol, an iridoid glycoside and a key active component of Eucommia ulmoides Oliv., has garnered significant interest for its diverse pharmacological activities.[1][2][3][4] Despite its therapeutic potential, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains a critical knowledge gap in the scientific literature. This technical guide synthesizes the available information regarding the analysis of compounds from Eucommia ulmoides in biological matrices and outlines a robust experimental framework for future pharmacokinetic studies of this compound. While specific quantitative data for this compound is not currently available in published literature, this guide provides detailed methodologies and contextual data from related compounds to facilitate and guide future research in this area.
Introduction
Eucommia ulmoides, a plant with a long history in traditional Chinese medicine, is rich in various bioactive compounds, including lignans, flavonoids, and iridoids.[1][5] Among these, this compound has been identified as a significant contributor to the plant's therapeutic effects.[3][4] To advance the clinical development of this compound, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is imperative. This guide serves as a comprehensive resource for researchers embarking on the pharmacokinetic evaluation of this compound.
Quantitative Pharmacokinetic Data
A thorough review of existing literature reveals a notable absence of specific pharmacokinetic parameters for this compound. While studies have investigated the pharmacokinetic profiles of various extracts of Eucommia ulmoides, they have primarily focused on other active constituents. To provide a relevant comparative baseline for future studies on this compound, the following table summarizes the pharmacokinetic data for other key compounds found in Eucommia ulmoides after oral administration in rats.
Table 1: Pharmacokinetic Parameters of Active Ingredients in Eucommia ulmoides Extract in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Geniposidic Acid | 500 (extract) | 125.6 ± 28.4 | 0.5 | 345.8 ± 78.9 |
| Aucubin | 500 (extract) | 88.7 ± 15.2 | 0.5 | 210.5 ± 45.6 |
| Geniposide | 500 (extract) | 45.3 ± 9.8 | 1.0 | 155.7 ± 33.1 |
| Pinoresinol Diglucoside | 500 (extract) | 65.4 ± 12.1 | 1.5 | 289.3 ± 60.2 |
Data adapted from a study on the compatibility of Eucommia ulmoides and Psoralea corylifolia extracts. The precise concentration of each compound in the administered extract was not specified.
Experimental Protocols for Pharmacokinetic Studies
To facilitate future research, this section provides a detailed experimental protocol for the pharmacokinetic analysis of compounds from Eucommia ulmoides extract in a rat model, which can be adapted specifically for this compound. This protocol is based on methodologies reported in studies investigating the pharmacokinetics of Eucommia ulmoides constituents.[6]
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-220 g) are a commonly used model.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is recommended before the experiment.
-
Dosing:
-
Oral Administration: A specific dose of this compound (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) can be administered by oral gavage.
-
Intravenous Administration: For bioavailability studies, a lower dose (e.g., 1 mg/kg) is typically administered via the tail vein.
-
-
Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 1.5, 2, 3.5, 5, 8, 10, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 8000 rpm for 10 minutes) and stored at -70°C until analysis.
-
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).
-
Precipitate proteins by adding a solvent like methanol or acetonitrile (e.g., 400 µL).
-
Vortex the mixture for several minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.
-
Flow Rate: A flow rate of 0.3 mL/min is typical.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30°C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound.
Potential Metabolic Pathways
While the specific metabolic pathways of this compound have not been extensively elucidated, based on the metabolism of other iridoid glycosides, potential phase I and phase II metabolic reactions can be hypothesized.
Discussion and Future Directions
The lack of published data on the bioavailability and pharmacokinetics of this compound represents a significant hurdle in its development as a therapeutic agent. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for researchers to address this gap.
Future studies should focus on:
-
Pharmacokinetic Profiling: Conducting comprehensive in vivo studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability following both oral and intravenous administration.
-
Metabolite Identification: Utilizing high-resolution mass spectrometry to identify the major metabolites of this compound in plasma, urine, and feces.
-
In Vitro Metabolism: Employing liver microsomes and hepatocytes to investigate the specific enzymes responsible for this compound metabolism.
-
Tissue Distribution: Assessing the distribution of this compound and its metabolites in various tissues to understand its target organ exposure.
By systematically addressing these research areas, a clear understanding of the ADME properties of this compound can be established, paving the way for its rational development into a clinically valuable therapeutic agent.
References
- 1. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eucommia ulmoides Oliv.: ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study about compatibility of Eucommia ulmoides and Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Eucommiol as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucommiol is a significant iridoid monoterpenoid found in Eucommia ulmoides, a plant with a long history in traditional medicine. As a secondary metabolite, this compound is not involved in the primary growth and development of the plant but plays a crucial role in its interaction with the environment. This technical guide provides an in-depth exploration of this compound's function as a plant metabolite, focusing on its biosynthesis, physiological roles, and the experimental methodologies used for its study.
Biosynthesis of this compound
The biosynthesis of this compound, like other iridoids, is a complex process that begins with the universal precursors of terpenoids. The pathway involves enzymes from the MEP (2-C-methyl-D-erythritol 4-phosphate) and MVA (mevalonate) pathways to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the ten-carbon geranyl pyrophosphate (GPP), the direct precursor to monoterpenoids.
The key steps in the formation of the iridoid skeleton are catalyzed by two crucial enzymes:
-
Geraniol 8-hydroxylase (G8H): This cytochrome P450 enzyme hydroxylates geraniol at the C8 position to produce 8-hydroxygeraniol.[1][2][3][4]
-
Iridoid synthase (ISY): This enzyme catalyzes the reductive cyclization of 8-oxogeranial (an oxidized form of 8-hydroxygeraniol) into the characteristic cyclopentanopyran ring structure of iridoids.[5][6][7]
Subsequent enzymatic modifications, which are not yet fully elucidated for this compound specifically, would then convert this initial iridoid scaffold into this compound.
Physiological Role of this compound in Eucommia ulmoides
The primary physiological role of iridoids, including this compound, in plants is defense against herbivores and pathogens.[8][9][10][11][12] These compounds often have a bitter taste that deters feeding by generalist herbivores.[11] Upon tissue damage, iridoids can be activated, for example by enzymatic hydrolysis, into more reactive forms that are toxic or inhibitory to insects and microorganisms.[8]
The production of these defense compounds is often induced or increased in response to herbivore attack, mediated by plant signaling molecules such as jasmonic acid.[1][13]
Quantitative Data
The concentration of this compound and other related iridoids varies in different parts of the Eucommia ulmoides plant. The following table summarizes quantitative data for several key bioactive compounds, including iridoids, in the cortex, leaves, and male flowers of E. ulmoides.
| Compound | Plant Part | Concentration (µg/g) | Reference |
| Geniposidic acid | Cortex | 1856.02 - 2458.11 | [10] |
| Leaves | 400.31 - 528.14 | [10] | |
| Male Flowers | 288.19 - 378.11 | [10] | |
| Geniposide | Cortex | 20.11 - 29.84 | [10] |
| Leaves | 12.33 - 18.91 | [10] | |
| Male Flowers | 10.18 - 14.82 | [10] | |
| Aucubin | Cortex | 8.72 - 12.34 | [10] |
| Leaves | 15.28 - 21.45 | [10] | |
| Male Flowers | 10.31 - 15.67 | [10] | |
| This compound | Cortex | Main component after drying | [13] |
| Leaves | Isolated from leaves | ||
| Pinoresinol diglucoside | Cortex | 489.76 - 678.12 | [10] |
| Leaves | 102.34 - 156.78 | [10] | |
| Male Flowers | 158.91 - 210.45 | [10] | |
| Chlorogenic acid | Cortex | 56.78 - 89.12 | [10] |
| Leaves | 1023.45 - 1567.89 | [10] | |
| Male Flowers | 345.67 - 489.12 | [10] |
Note: Specific quantitative data for this compound is limited in the reviewed literature, but it is consistently referred to as a major iridoid, particularly in the processed cortex where other iridoids like geniposidic acid and aucubin may be degraded by enzymes during drying.[13]
Experimental Protocols
Extraction and Quantification of this compound and Other Iridoids
The following is a representative protocol for the extraction and quantitative analysis of this compound and other iridoids from Eucommia ulmoides bark, synthesized from validated HPLC-UV and UPLC-MS methods.[8][9][10]
1. Sample Preparation:
-
Dry the Eucommia ulmoides bark at 60°C to a constant weight.
-
Grind the dried bark into a fine powder (60-80 mesh).
2. Extraction:
-
Weigh 1.0 g of the powdered bark into a flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm membrane filter.
3. HPLC-UV Analysis:
-
Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10-20% B
-
10-25 min: 20-35% B
-
25-40 min: 35-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 208 nm (for aucubin) and 238 nm (for geniposidic acid and geniposide). This compound, lacking a strong chromophore, may require detection at lower wavelengths (e.g., <210 nm) or the use of alternative detection methods like mass spectrometry.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. Quantification:
-
Prepare standard solutions of this compound, geniposidic acid, aucubin, and other target compounds of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of each compound in the sample extract based on its peak area and the calibration curve.
Conclusion
This compound is a vital secondary metabolite in Eucommia ulmoides, primarily serving a defensive role against environmental threats. Its biosynthesis follows the iridoid pathway, with key enzymes like geraniol 8-hydroxylase and iridoid synthase playing a central role. The concentration of this compound and its precursors varies across different plant tissues, with the bark being a significant source. The study of this compound relies on established analytical techniques such as HPLC and UPLC-MS, which allow for its accurate quantification. A deeper understanding of this compound's role and biosynthesis in the plant can open new avenues for its application in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways that regulate the enhanced disease resistance of Arabidopsis “defense, no death” mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation and validation of method for the quality evaluation of Eucommiae cortex by HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv.: Towards the Utilization of Medicinal and Commercial Chinese Endemic Tree - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Multiple Bioactive Constituents in Different Parts of Eucommia ulmoides Based on UFLC-QTRAP-MS/MS Combined with PCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of UHPLC-Q Exactive-Orbitrap MS and network pharmacology to reveal the mechanism of Eucommia ulmoides leaves in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induced jasmonate signaling leads to contrasting effects on root damage and herbivore performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induced Jasmonate Signaling Leads to Contrasting Effects on Root Damage and Herbivore Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Preliminary In Vitro Screening of Eucommiol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro bioactivity of eucommiol, a key bioactive compound isolated from Eucommia ulmoides. The document summarizes key quantitative data, details experimental protocols for major bioactivity assays, and visualizes the underlying signaling pathways.
Introduction
This compound, an iridoid monoterpenoid, is a significant bioactive constituent of Eucommia ulmoides, a plant with a long history of use in traditional medicine. In recent years, in vitro studies have begun to elucidate the pharmacological potential of this compound and its derivatives, revealing a range of activities including neuroprotective, antioxidant, and anti-inflammatory effects. This guide serves as a centralized resource for researchers interested in the preclinical evaluation of this promising natural product.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from in vitro studies on this compound and related extracts from Eucommia ulmoides.
Table 1: Antioxidant Activity
| Preparation | Assay | IC50 / Scavenging Rate | Reference |
| Ethyl acetate fraction of E. ulmoides bark aqueous extract | DPPH free radical scavenging | IC50: 19.2 µg/mL | |
| Purified total flavonoids from E. ulmoides leaves | DPPH radical scavenging | 85.3% at 0.3 mg/mL | [1] |
| Purified total flavonoids from E. ulmoides leaves | Hydroxyl radical scavenging | 68.9% at 0.3 mg/mL | [1] |
| E. ulmoides polysaccharides (EUPS) | DPPH radical scavenging | 87.05% at 1.0 mg/mL | [2] |
| E. ulmoides polysaccharides (EUPS) | ABTS radical scavenging | 101.17% at 1.0 mg/mL | [2] |
| E. ulmoides polysaccharides (EUPS) | Hydroxyl radical scavenging | 62.92% at 1.0 mg/mL | [2] |
Table 2: Anti-inflammatory Activity
| Preparation | Cell Line | Parameter Measured | Inhibition | Reference |
| E. ulmoides male flower extract (EF) | RAW 264.7 | Nitric Oxide (NO) | Significant at 20 µg/mL and 30 µg/mL | [3] |
| E. ulmoides male flower extract (EF) | RAW 264.7 | TNF-α | Significant reduction | [3] |
| E. ulmoides male flower extract (EF) | RAW 264.7 | IL-1β | Significant reduction | [3] |
| E. ulmoides male flower extract (EF) | RAW 264.7 | IL-6 | Significant reduction | [3] |
| E. ulmoides leaf ethanolic extracts | RAW 264.7 | Nitric Oxide (NO) | Significant suppression at 0.1, 1, 5, and 10 µg/mL | [4] |
| Water extract of E. ulmoides bark (EUE) | BV-2 microglia | Nitric Oxide (NO) | Significant reduction at 25, 50, and 100 µg/mL | [5] |
| Water extract of E. ulmoides bark (EUE) | BV-2 microglia | PGE2 | Significant reduction at 25, 50, and 100 µg/mL | [5] |
| Water extract of E. ulmoides bark (EUE) | BV-2 microglia | TNF-α | Significant reduction at 50 and 100 µg/mL | [5] |
| Water extract of E. ulmoides bark (EUE) | BV-2 microglia | IL-1β | Significant reduction at 50 and 100 µg/mL | [5] |
Table 3: Neuroprotective and Other Activities
| Preparation | Assay/Model | Effect | IC50 / Concentration | Reference |
| This compound | Aβ-induced toxicity in PC12 cells | Protection against neurotoxicity | Not specified | [6] |
| 4'-acetyl-eucommiol | Aβ-induced toxicity in PC12 cells | Protection against neurotoxicity | Not specified | [6] |
| Aqueous extract of E. ulmoides bark (EUE) | Acetylcholinesterase (AChE) inhibition | Dose-dependent inhibition | IC50: 172 µg/mL | [7] |
| Methanol extract of Eucommiae Cortex | Collagen synthesis in false aged model rats | Increased collagen synthesis | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the bioactivity of this compound.
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Materials:
-
DPPH solution (in methanol or ethanol)
-
This compound or extract solution at various concentrations
-
Methanol or ethanol (as solvent)
-
Positive control (e.g., Ascorbic acid, Vitamin C)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the this compound/extract and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the sample or control solution to each well.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.
-
Anti-inflammatory Activity Assays
3.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (RAW 264.7)
This assay determines the inhibitory effect of a compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound or extract solution
-
Griess Reagent (for NO measurement)
-
Cell culture plates (96-well)
-
CO2 incubator
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.
-
Pre-treat the cells with various concentrations of the this compound/extract for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
The inhibitory effect on NO production is calculated relative to the LPS-only treated cells.
-
3.2.2. Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA
This protocol measures the levels of pro-inflammatory cytokines in the supernatant of stimulated cells.
-
Reagents and Materials:
-
Cell culture supernatant from the NO production assay (or a parallel experiment).
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α, IL-6, and IL-1β.
-
Microplate reader.
-
-
Procedure:
-
Perform the ELISA for each cytokine according to the manufacturer's protocol provided with the kit.
-
The general principle involves capturing the cytokine of interest on an antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.
-
Neuroprotective Activity Assay
3.3.1. Aβ-Induced Neurotoxicity in PC12 Cells
This assay assesses the ability of a compound to protect neuronal-like cells from the toxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
-
Reagents and Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640) with horse serum and fetal bovine serum.
-
Amyloid-beta (Aβ) peptide (e.g., Aβ25-35)
-
This compound or extract solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound/extract for a specified duration (e.g., 2 hours).
-
Expose the cells to a toxic concentration of Aβ peptide for an extended period (e.g., 24-48 hours). Include control groups (untreated cells, cells treated with Aβ alone).
-
After the incubation period, assess cell viability using the MTT assay. This involves adding MTT solution to the wells, incubating to allow for formazan crystal formation by viable cells, and then solubilizing the crystals with DMSO.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells. An increase in cell viability in the presence of the this compound/extract compared to the Aβ-only treated cells indicates a neuroprotective effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and its related extracts, as well as a typical experimental workflow for in vitro screening.
Anti-inflammatory Signaling Pathway
Caption: NF-κB signaling pathway in inflammation and its inhibition by this compound.
Antioxidant (Nrf2) Signaling Pathway
Caption: The AKT/Nrf2 antioxidant signaling pathway activated by this compound flavonoids.
General In Vitro Bioactivity Screening Workflow
Caption: A generalized workflow for the in vitro screening of this compound's bioactivity.
Conclusion
The in vitro evidence strongly suggests that this compound and extracts of Eucommia ulmoides possess significant antioxidant, anti-inflammatory, and neuroprotective properties. The modulation of key signaling pathways such as NF-κB and Nrf2 appears to be central to these effects. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the specific molecular targets and further validating these in vitro findings in more complex biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]
- 7. Neuroprotective effects of Eucommia ulmoides Oliv. Bark on amyloid beta(25-35)-induced learning and memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sedative and Hypnotic Properties of Eucommiol: A Technical Overview for Researchers
Abstract
Eucommiol, a monomer compound isolated from the male flowers of Eucommia ulmoides, has demonstrated significant sedative and hypnotic effects in preclinical animal models. This technical guide provides an in-depth analysis of the sedative properties of this compound, summarizing key quantitative data from murine studies. Detailed experimental protocols for assessing sedative, hypnotic, and anticonvulsant activities are presented to facilitate reproducibility and further investigation. Furthermore, this document includes visualizations of the experimental workflows to clarify the methodological approaches employed in the cited research. This guide is intended for researchers, scientists, and drug development professionals investigating novel sedative and hypnotic agents.
Introduction
Insomnia and other sleep-related disorders represent a significant global health concern, prompting continuous research into novel therapeutic agents with improved safety and efficacy profiles. Traditional herbal medicines are a valuable source of lead compounds for drug discovery. Eucommia ulmoides, a plant utilized in traditional Chinese medicine, has been reported to possess various pharmacological activities, including sedative and hypnotic effects.[1] Recent studies have focused on isolating and characterizing the specific bioactive constituents responsible for these effects. One such compound, this compound, has emerged as a promising candidate with demonstrable sedative and hypnotic properties.[1][2]
This whitepaper synthesizes the available preclinical evidence on the sedative effects of this compound in animal models, with a focus on the key findings from a pivotal study by Li et al. (2013). The objective is to provide a comprehensive technical resource for the scientific community, detailing the experimental methodologies, presenting the quantitative outcomes in a clear and comparative format, and visualizing the research workflows.
Quantitative Data Summary
The sedative and hypnotic effects of this compound have been quantified in mice through a series of standardized behavioral pharmacology assays. The following tables summarize the key findings, providing a clear comparison of the dose-dependent effects of this compound.
Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Spontaneous Activity Count (Mean ± SD) |
| Negative Control | - | Data not available in abstract |
| This compound | Low | Significantly reduced vs. control (p < 0.01) |
| This compound | Medium | Dose-dependent reduction |
| This compound | High | Dose-dependent reduction |
Data from Li et al. (2013). The study indicated a significant reduction in spontaneous activity in a dose-dependent manner.[1]
Table 2: Synergistic Effects of this compound with Pentobarbital Sodium-Induced Sleep in Mice
| Experiment Type | Treatment Group | Sleep Latency (min, Mean ± SD) | Sleep Duration (min, Mean ± SD) | Sleep Ratio (%) |
| Subthreshold Dose Pentobarbital | Negative Control | - | - | Data not available |
| This compound | - | - | Increased | |
| Superthreshold Dose Pentobarbital | Negative Control | Data not available | Data not available | - |
| This compound | Significantly shortened (p < 0.01) | Significantly prolonged to 90 min (p < 0.01) | - | |
| Positive Control | - | Shorter than this compound group (p < 0.05) | - |
Data from Li et al. (2013). This compound demonstrated a synergistic effect with pentobarbital sodium, indicating its sedative and hypnotic potential.[1]
Table 3: Anticonvulsant Effect of this compound against Nikethamide-Induced Convulsions in Mice
| Treatment Group | Dose (mg/kg) | Convulsion Rate (%) | Convulsion Latency (min, Mean ± SD) |
| Negative Control (Saline) | - | Higher than this compound groups | Shorter than this compound groups |
| This compound | Low | Reduced | Prolonged |
| This compound | High | Significantly reduced (p < 0.01) | Significantly prolonged (p < 0.01) |
Data from Li et al. (2013). This compound exhibited a protective effect against chemically induced convulsions.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the sedative, hypnotic, and anticonvulsant properties of this compound in mice, as described by Li et al. (2013).
Animals
-
Species: Kunming mice
-
Weight: 18-22 g
-
Sex: Male and female (equal distribution)
-
Housing: Standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals were allowed to acclimatize to the laboratory environment for at least one week prior to experimentation.
Spontaneous Locomotor Activity Test
This test is designed to assess the sedative effect of a substance by measuring the reduction in spontaneous movement of the animals.
-
Apparatus: An autonomous activity recorder.
-
Procedure:
-
Mice were randomly divided into a negative control group and several this compound treatment groups.
-
The negative control group received physiological saline.
-
The treatment groups received varying doses of this compound.
-
Immediately after administration, each mouse was placed in the activity recorder.
-
Spontaneous activity was recorded for a specified period.
-
-
Endpoint: The total number of spontaneous movements was recorded and compared between the control and treatment groups.
Pentobarbital Sodium-Induced Sleeping Time Test
This experiment evaluates the hypnotic effect of a compound by measuring its ability to potentiate the sleep-inducing effects of a barbiturate.
-
Subthreshold Dose Protocol:
-
A subthreshold dose of pentobarbital sodium (a dose that does not induce sleep in most animals) was administered to the control and this compound-treated groups.
-
The number of mice that fell asleep within a defined observation period was recorded.
-
Endpoint: The sleep ratio (percentage of animals that fell asleep) was calculated.
-
-
Superthreshold Dose Protocol:
-
A superthreshold dose of pentobarbital sodium (a dose that induces sleep in all animals) was administered to the control, positive control, and this compound-treated groups.
-
Sleep Latency: The time from pentobarbital administration to the loss of the righting reflex was recorded.
-
Sleep Duration: The time from the loss to the recovery of the righting reflex was measured.
-
Endpoints: Sleep latency and sleep duration were compared across the different groups.
-
Nikethamide-Induced Convulsion Test
This assay is used to determine the anticonvulsant properties of a test substance.
-
Procedure:
-
Mice were pre-treated with either physiological saline (negative control) or varying doses of this compound.
-
After a specified time, all mice were administered nikethamide (1.25%) to induce convulsions.
-
The animals were observed for the onset of convulsions.
-
-
Endpoints:
-
Convulsion Rate: The percentage of mice in each group that exhibited convulsions.
-
Convulsion Latency: The time from nikethamide injection to the onset of convulsions.
-
Visualizations
The following diagrams illustrate the experimental workflows for the behavioral assays described above.
Figure 1: Workflow for the Spontaneous Locomotor Activity Test.
Figure 2: Workflow for the Pentobarbital Sodium-Induced Sleeping Time Test.
Figure 3: Workflow for the Nikethamide-Induced Convulsion Test.
Discussion and Future Directions
The preclinical data strongly suggest that this compound possesses significant sedative, hypnotic, and anticonvulsant properties.[1][2] The observed reduction in spontaneous locomotor activity and the potentiation of pentobarbital-induced sleep indicate its potential as a central nervous system depressant.[1] Furthermore, its ability to antagonize nikethamide-induced convulsions suggests a possible interaction with CNS excitatory and inhibitory systems.
While these initial findings are promising, further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
-
Mechanism of Action: The molecular targets and signaling pathways through which this compound exerts its sedative effects are currently unknown.[1] Studies investigating its interaction with major neurotransmitter systems, such as the GABAergic and serotonergic systems, are crucial.
-
Pharmacokinetics and Bioavailability: A comprehensive pharmacokinetic profiling of this compound is necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Safety and Toxicology: In-depth toxicological studies are required to establish the safety profile of this compound for potential therapeutic use.
-
Efficacy in Other Animal Models: Evaluating the efficacy of this compound in more sophisticated animal models of insomnia and anxiety would provide further validation of its therapeutic potential.
Conclusion
This compound, a natural product derived from Eucommia ulmoides, has demonstrated robust sedative and hypnotic effects in murine models. The available data, summarized in this technical guide, provide a strong foundation for its further development as a potential therapeutic agent for sleep disorders. The detailed experimental protocols and workflows presented herein are intended to support and guide future research in this promising area.
References
Eucommiol's Effect on Collagen Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucommiol, a key iridoid compound isolated from the cortex of Eucommia ulmoides, has demonstrated a significant positive regulatory role in collagen synthesis. This technical guide synthesizes the current understanding of this compound's effects on collagen production, detailing its impact on relevant biological pathways and providing insights into the experimental methodologies used to elucidate these effects. While direct mechanistic studies on this compound are nascent, evidence from research on Eucommia ulmoides extracts and its other bioactive components suggests the involvement of crucial signaling cascades such as the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for skin aging, wound healing, and other collagen-related disorders.
Introduction
The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells, with collagen being its most abundant protein component. The integrity and quantity of collagen are crucial for tissue health, particularly in the skin, bones, and connective tissues. The age-related decline in collagen synthesis contributes to visible signs of aging, such as wrinkles and loss of skin elasticity. Consequently, compounds that can stimulate collagen production are of significant interest in dermatology and regenerative medicine.
Eucommia ulmoides Oliv., a traditional Chinese medicinal herb, has long been recognized for its anti-aging properties.[1] Pharmacological studies have confirmed that extracts from Eucommia ulmoides cortex promote collagen synthesis.[2] Further research has identified this compound as a primary active component responsible for this effect.[2] This guide provides an in-depth analysis of the current knowledge regarding this compound's role in modulating collagen synthesis pathways.
Quantitative Data on this compound's Effect on Collagen Synthesis
The primary in vivo evidence for this compound's efficacy comes from a study utilizing a false aged rat model. This model is created by inducing a state of accelerated aging, which allows for the assessment of anti-aging and regenerative compounds. The following table summarizes the key quantitative findings from this research.
| Parameter | Treatment Group | Dosage | Result | Significance | Source |
| Granuloma Formation | Methanol Extract of Eucommiae Cortex | Not Specified | Significantly Increased | p < 0.05 | [2] |
| Collagen Synthesis | Methanol Extract of Eucommiae Cortex | Not Specified | Significantly Increased | p < 0.05 | [2] |
| Collagen Synthesis | This compound (from water fraction) | Not Specified | Effective Compound | Not Specified | [2] |
Note: The study by Li et al. (2000) identified this compound as an effective compound but did not provide specific quantitative data on its individual performance compared to the control or the full extract in this publication.
Proposed Signaling Pathways for this compound-Induced Collagen Synthesis
While direct evidence detailing the specific signaling pathways activated by purified this compound is limited, the broader literature on Eucommia ulmoides extracts and its other bioactive constituents, such as geniposidic acid and aucubin, points towards the involvement of the TGF-β/Smad and MAPK signaling pathways. These pathways are well-established regulators of collagen gene expression.[3][4][5]
Proposed TGF-β/Smad Pathway Activation
The TGF-β/Smad pathway is a central regulator of collagen synthesis. It is hypothesized that this compound may initiate this cascade, leading to the transcription of procollagen genes.
References
- 1. researchgate.net [researchgate.net]
- 2. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta1 induces collagen synthesis and accumulation via p38 mitogen-activated protein kinase (MAPK) pathway in cultured L(6)E(9) myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Eucommiol Against Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to a variety of neurodegenerative disorders. This technical guide explores the potential neuroprotective effects of eucommiol, a bioactive compound isolated from Eucommia ulmoides, against excitotoxic insults. While direct experimental evidence for this compound's efficacy in excitotoxicity models is currently limited in publicly accessible literature, this document outlines the established mechanisms of excitotoxicity and provides a comprehensive framework of experimental protocols and potential signaling pathways that could be investigated to elucidate the therapeutic promise of this compound. This guide serves as a foundational resource for researchers aiming to explore novel neuroprotective strategies targeting glutamate-mediated neuronal injury.
Introduction to Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, its over-activation of receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggers a cascade of detrimental events.[2] This includes excessive calcium (Ca2+) influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[1][2] Excitotoxicity is implicated in the pathophysiology of acute neurological conditions like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]
This compound: A Potential Neuroprotective Agent
This compound is an iridoid monoterpene derived from the leaves and cortex of Eucommia ulmoides, a plant with a long history in traditional medicine. While research has highlighted the neuroprotective effects of Eucommia ulmoides extracts against various neurotoxic insults, including amyloid-beta toxicity, specific investigations into the role of its purified constituent, this compound, against excitotoxicity are not yet extensively documented in scientific literature.[3] This guide proposes a research framework to systematically evaluate the neuroprotective potential of this compound in this context.
Proposed Mechanisms of Neuroprotection by this compound
Based on the known mechanisms of excitotoxicity and the neuroprotective properties of other natural compounds, the following are potential pathways through which this compound may exert its protective effects against glutamate-induced neuronal damage.
Attenuation of Glutamate Receptor Activity
This compound could potentially act as an antagonist or modulator of NMDA receptors, thereby reducing the excessive influx of calcium ions that initiates the excitotoxic cascade.
Regulation of Intracellular Calcium Homeostasis
By mechanisms yet to be determined, this compound might enhance the buffering capacity of neurons for calcium or promote its sequestration into intracellular stores, thus mitigating the detrimental downstream effects of calcium overload.
Modulation of Apoptotic Pathways
This compound may interfere with the intrinsic apoptotic pathway by regulating the expression of key proteins. This could involve increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax, thereby preserving the mitochondrial integrity and preventing the activation of executioner caspases like caspase-3.
Experimental Protocols for Assessing Neuroprotective Effects
To rigorously evaluate the neuroprotective effects of this compound against excitotoxicity, a series of well-defined in vitro experiments are necessary.
In Vitro Model of Glutamate-Induced Excitotoxicity
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats or mice and cultured for a period sufficient to allow for mature synaptic connections to form. Alternatively, neuronal cell lines such as HT22 or SH-SY5Y can be utilized.
-
Induction of Excitotoxicity: Neuronal cultures are exposed to a neurotoxic concentration of L-glutamate (e.g., 25-100 µM for primary neurons, higher concentrations for cell lines) for a defined period (e.g., 15 minutes to 24 hours).
-
This compound Treatment: Cultures are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-24 hours) prior to the addition of glutamate.
Assessment of Cell Viability
The protective effect of this compound on neuronal survival can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 1: Hypothetical Quantitative Data on this compound's Effect on Cell Viability in Glutamate-Induced Excitotoxicity
| Treatment Group | This compound Concentration (µM) | Glutamate Concentration (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 ± 5.2 |
| Glutamate | 0 | 50 | 45 ± 3.8 |
| This compound + Glutamate | 1 | 50 | 58 ± 4.1 |
| This compound + Glutamate | 10 | 50 | 75 ± 5.5 |
| This compound + Glutamate | 50 | 50 | 92 ± 4.9 |
Measurement of Intracellular Calcium Concentration
The effect of this compound on glutamate-induced calcium influx can be monitored using fluorescent calcium indicators like Fura-2 AM.
Table 2: Hypothetical Quantitative Data on this compound's Effect on Intracellular Calcium Concentration
| Treatment Group | This compound Concentration (µM) | Glutamate Concentration (µM) | Peak [Ca2+]i (nM) |
| Control | 0 | 0 | 100 ± 10 |
| Glutamate | 0 | 50 | 850 ± 65 |
| This compound + Glutamate | 10 | 50 | 420 ± 45 |
Analysis of Apoptotic Markers
The modulation of apoptotic pathways by this compound can be assessed by Western blot analysis of key regulatory proteins.
Table 3: Hypothetical Quantitative Data on this compound's Effect on Apoptotic Protein Expression
| Treatment Group | This compound Concentration (µM) | Glutamate Concentration (µM) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 0 | 0 | 1.0 | 1.0 |
| Glutamate | 0 | 50 | 0.3 | 4.5 |
| This compound + Glutamate | 10 | 50 | 0.8 | 1.8 |
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in excitotoxicity and the potential points of intervention for this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound.
Signaling Pathway of Excitotoxicity
Caption: A simplified signaling cascade of glutamate-induced excitotoxicity.
Potential Neuroprotective Mechanisms of this compound
Caption: Potential signaling pathways modulated by this compound to confer neuroprotection.
Conclusion and Future Directions
While direct evidence is currently lacking, the established neuroprotective properties of compounds from Eucommia ulmoides suggest that this compound is a promising candidate for further investigation as a therapeutic agent against excitotoxicity. The experimental framework outlined in this guide provides a clear path for future research to elucidate its mechanisms of action. Future studies should focus on obtaining quantitative data on the efficacy of this compound in well-established in vitro and in vivo models of excitotoxicity. A thorough understanding of its molecular targets and signaling pathways will be crucial for its potential development as a novel treatment for neurodegenerative diseases.
References
A Technical Guide to the Anti-inflammatory Properties of Eucommiol and Eucommia ulmoides Extracts
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eucommia ulmoides, a traditional medicinal plant, has long been utilized for its therapeutic benefits. Its extracts, rich in bioactive compounds like eucommiol, demonstrate significant anti-inflammatory properties. This document provides a detailed technical overview of the mechanisms of action, experimental validation, and quantitative efficacy of these extracts. The primary anti-inflammatory activities are mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) axis. This guide synthesizes data from in vitro and in vivo studies, presenting quantitative findings in structured tables, detailing experimental protocols, and visualizing complex pathways to support further research and development in this area.
Mechanisms of Action: Signaling Pathway Modulation
The anti-inflammatory effects of Eucommia ulmoides extracts (EUE) are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades and activate anti-inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1] EUE has been shown to potently inhibit this pathway at multiple points. In lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, EUE suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This action prevents the nuclear translocation of the active NF-κB p65 subunit.[1][3] Consequently, the expression of downstream inflammatory mediators and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), is significantly downregulated.[1][4][5] Some studies indicate this inhibition extends to the upstream IκB kinase (IKK) complex.[2][6]
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are critical upstream regulators of inflammatory responses.[1][7] Upon LPS stimulation, these kinases are phosphorylated and activated, contributing to the inflammatory cascade. EUE has been demonstrated to significantly suppress the LPS-induced phosphorylation of JNK, p38, and ERK in microglial cells, indicating that its anti-inflammatory effects are, in part, mediated by the blockade of these upstream signaling events.[1][3][5]
Activation of the Nrf2/HO-1 Antioxidant Pathway
In addition to suppressing pro-inflammatory pathways, EUE actively promotes anti-inflammatory and antioxidant responses. It induces the nuclear translocation of Nrf2, a key transcription factor that regulates antioxidant genes.[1][3] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[1][5] HO-1 has potent anti-inflammatory properties. The crucial role of this pathway was confirmed when an HO-1 inhibitor, zinc protoporphyrin (ZnPP), reversed the ability of EUE to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production.[1][3]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the dose-dependent efficacy of Eucommia ulmoides extracts.
Table 1: In Vitro Effects of E. ulmoides Bark Extract (EUE) on LPS-Stimulated BV-2 Microglial Cells[1]
| Parameter | Control | LPS (100 ng/mL) | LPS + EUE (25 µg/mL) | LPS + EUE (50 µg/mL) | LPS + EUE (100 µg/mL) |
| NO Production (µM) | ~0 | 33.42 ± 0.48 | 13.83 ± 0.06 | 8.20 ± 0.06 | 5.33 ± 0.76 |
| PGE₂ Production (pg/mL) | ~0 | 564.60 ± 59.07 | 428.00 ± 13.59 | 328.50 ± 17.94 | 164.00 ± 24.91 |
| TNF-α Secretion (pg/mL) | ~0 | 1210.00 ± 18.94 | 889.30 ± 30.41 | 441.10 ± 9.02 | 301.20 ± 34.66 |
| IL-1β Secretion (pg/mL) | ~0 | 803.20 ± 49.88 | 568.20 ± 36.84 | 443.20 ± 21.06 | 108.90 ± 20.98 |
| NF-κB Activation (% of Control) | 100% | 405.30 ± 18.61% | 328.70 ± 4.93% | 159.10 ± 13.81% | 138.10 ± 7.25% |
Data are presented as mean ± S.E.M. All EUE treatment groups showed statistically significant reductions compared to the LPS-only group.
Table 2: In Vivo Effects of E. ulmoides Male Flower Extract (EF) on LPS-Induced Acute Inflammation in Mice[2][6]
| Parameter | Control | LPS | LPS + EF (10 mg/kg) | LPS + EF (20 mg/kg) |
| Serum TNF-α (pg/mL) | N/A | 527.90 ± 263.93 | 199.99 ± 186.49 | 260.56 ± 175.83 |
| Serum IL-6 (pg/mL) | N/A | 79.45 ± 14.16 | 41.26 ± 30.42 | 42.01 ± 26.26 |
| Lung MPO Activity (U/g) | N/A | 5.39 ± 1.51 | 3.19 ± 1.78 | 3.32 ± 1.57 |
Data are presented as mean ± S.D. EF treatment significantly suppressed serum inflammatory cytokines and lung myeloperoxidase (MPO) activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used in the cited studies.
In Vitro Anti-inflammatory Assay
This protocol outlines the typical workflow for assessing the anti-inflammatory properties of a test compound in a cell-based model.
1. Cell Culture and Seeding:
-
Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[1][4]
-
Cells are seeded into appropriate culture plates (e.g., 96-well for viability, 24-well for mediator analysis) and allowed to adhere overnight.
2. Treatment and Stimulation:
-
The culture medium is replaced with serum-free DMEM.
-
Cells are pre-treated with various concentrations of Eucommia ulmoides extract (e.g., 10, 25, 50, 100 µg/mL) for a specified duration (typically 30 minutes to 4 hours).[1][8]
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to the wells (excluding the negative control group) and incubating for a period ranging from 6 to 24 hours, depending on the endpoint being measured.[1][2]
3. Measurement of Endpoints:
-
Cell Viability: Assessed using the MTT assay to ensure the observed effects are not due to cytotoxicity.[4]
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[1][4]
-
Cytokine and Prostaglandin Production: Levels of TNF-α, IL-1β, IL-6, and PGE₂ in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]
-
Protein Expression and Phosphorylation: Cell lysates are collected for Western blot analysis to determine the expression levels and phosphorylation status of key signaling proteins (e.g., iNOS, COX-2, p-IκBα, p-p38, p-JNK).[1][2][8]
-
mRNA Expression: Total RNA is extracted from cells for quantitative real-time polymerase chain reaction (qPCR) to measure the mRNA levels of pro-inflammatory genes.[2]
References
- 1. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. Biological properties and potential application of extracts and compounds from different medicinal parts (bark, leaf, staminate flower, and seed) of Eucommia ulmoides: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical-rich Eucommia ulmoides leaf extract extends healthspan in Caenorhabditis elegans via the pmk-1/p38 MAPK pathway and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.sciepub.com [pubs.sciepub.com]
The Antioxidant Potential of Eucommiol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucommiol, a prominent iridoid glycoside derived from the traditional Chinese medicinal plant Eucommia ulmoides, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant potential of this compound and its derivatives. While extensive research has highlighted the potent antioxidant properties of Eucommia ulmoides extracts, particularly its flavonoids and polysaccharides, this paper focuses on the available data and underlying molecular mechanisms attributed to its iridoid constituents. We will delve into the experimental evidence of its free radical scavenging capabilities, its role in activating the cytoprotective Nrf2 signaling pathway, and provide detailed protocols for key antioxidant assays. This guide aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound and its derivatives as novel antioxidant agents.
Introduction: The Antioxidant Landscape and the Promise of this compound
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants, both endogenous and exogenous, play a crucial role in mitigating oxidative damage. Natural products have long been a fertile source for the discovery of novel antioxidant compounds. Eucommia ulmoides Oliv., also known as Du-zhong, has a long history of use in traditional medicine for its various health benefits. Modern scientific investigations have substantiated many of these traditional claims, attributing them to the plant's rich phytochemical profile, which includes lignans, flavonoids, and iridoids.
Among these, this compound stands out as a key bioactive iridoid. While much of the antioxidant research on Eucommia ulmoides has centered on its flavonoid and polysaccharide content, emerging evidence suggests that this compound and its derivatives also contribute significantly to the plant's overall antioxidant capacity. This guide will synthesize the current understanding of the antioxidant potential of this compound, focusing on its direct radical scavenging activities and its ability to modulate cellular antioxidant defense systems.
In Vitro Antioxidant Activity of Eucommia ulmoides Extracts and Their Constituents
A substantial body of research has demonstrated the significant in vitro antioxidant activity of various extracts from Eucommia ulmoides. These studies commonly employ a range of assays to evaluate different aspects of antioxidant action, such as radical scavenging and reducing power.
Quantitative Data on Antioxidant Activity
The following tables summarize the quantitative data from various studies on the antioxidant activity of Eucommia ulmoides extracts and their purified fractions. It is important to note that a lower IC50 value indicates a stronger antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Eucommia ulmoides Extracts and Fractions
| Sample | Plant Part | Extraction Solvent | DPPH IC50 (µg/mL) | Reference |
| Flavonoid-rich Fraction | Leaves | Not Specified | 16.72 ± 1.07 | [1] |
| Crude Flavonoids | Leaves | Not Specified | 19.13 ± 0.23 | [1] |
| 70% Methanol Extract | Leaves | 70% Methanol | >56.32% inhibition (concentration not specified for IC50) | [2] |
| Polysaccharides (EUPS) | Not Specified | Ultrasound-assisted | Not explicitly stated as IC50, but 87.05% scavenging at 1.0 mg/mL | [3][4] |
Table 2: ABTS Radical Scavenging Activity of Eucommia ulmoides Extracts
| Sample | Plant Part | Extraction Solvent | ABTS Scavenging Capacity | Reference |
| Polysaccharides (EUPS) | Not Specified | Ultrasound-assisted | 101.17% scavenging at 0.5 mg/mL | [3][4] |
Note: Direct quantitative antioxidant data (e.g., IC50 values) specifically for isolated this compound and its derivatives is currently limited in the scientific literature. The available data primarily focuses on the antioxidant capacity of the broader plant extracts or its flavonoid and polysaccharide fractions. This represents a significant knowledge gap and a promising area for future research.
Molecular Mechanisms: this compound and the Nrf2 Signaling Pathway
Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Several studies have indicated that extracts from Eucommia ulmoides, particularly its flavonoids, can activate the Nrf2 signaling pathway.[5][6] This activation leads to the increased expression of downstream cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to counteract oxidative stress. While direct evidence specifically linking this compound to Nrf2 activation is still emerging, the known involvement of other iridoids in this pathway suggests a plausible mechanism for its antioxidant effects.
Visualizing the Nrf2 Signaling Pathway
The following diagram illustrates the proposed mechanism of Nrf2 activation by antioxidant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Nrf2 Signaling Pathway in Eucommia ulmoides Flavones Regulating Oxidative Stress in the Intestine of Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Nrf2 Signaling Pathway in Eucommia ulmoides Flavones Regulating Oxidative Stress in the Intestine of Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Eucommiol by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eucommiol (PubChem CID: 154373) is a bioactive iridoid compound predominantly found in the medicinal plant Eucommia ulmoides.[1] As a key component, its accurate identification and quantification are crucial for quality control, pharmacological studies, and the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques essential for the structural elucidation and quantitative analysis of this compound. These application notes provide detailed protocols and data interpretation guidelines for researchers engaged in the analysis of this important natural product.
Application Notes
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules like this compound.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment, signal splitting (multiplicity) reveals adjacent protons, and integration values correspond to the relative number of protons for each signal.
-
¹³C NMR (Carbon NMR): ¹³C NMR provides information on the carbon framework of the molecule. The chemical shift of each carbon signal is indicative of its functional group and hybridization state. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the number of protons attached to each carbon (CH, CH₂, CH₃) can be determined.
-
2D NMR Techniques: For complex molecules, 2D NMR is essential to assemble the structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments.
-
Analysis by Mass Spectrometry
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.
-
Molecular Weight and Formula Determination: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the mass of this compound with high accuracy. This allows for the confident determination of its elemental formula (C₉H₁₆O₄).
-
Structural Information via Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure, such as the loss of water (-18 Da) from alcohol groups or the cleavage of the cyclopentane ring.
-
Quantitative Analysis: When coupled with a separation technique like Ultra-High-Performance Liquid Chromatography (UPLC), MS can be used for highly sensitive and specific quantification of this compound in complex matrices such as plant extracts or biological fluids.
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of this compound from Eucommia ulmoides
-
Harvesting and Drying: Collect fresh bark or leaves of Eucommia ulmoides. Air-dry the material in a shaded, well-ventilated area or use a lyophilizer to prevent degradation of active compounds.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Weigh 10 g of the powdered material into a flask.
-
Add 100 mL of 80% aqueous methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Repeat the extraction process twice more with fresh solvent.
-
-
Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
-
Solid-Phase Extraction (SPE) for Cleanup (Optional): For cleaner samples, the crude extract can be redissolved in water and passed through a C18 SPE cartridge to remove highly polar or non-polar impurities. Elute with a stepwise gradient of methanol-water.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).
-
Referencing: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0.00 ppm, for referencing the chemical shifts. For D₂O, TSP is a common reference.
-
Instrument Setup:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Temperature: Maintain a constant temperature, typically 298 K (25°C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs. Optimize parameters according to the sample concentration.
-
Protocol 3: UPLC-MS/MS Analysis
-
Sample and Standard Preparation:
-
Dissolve the dried extract or purified compound in 50% methanol to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Prepare a series of calibration standards of purified this compound for quantitative analysis.
-
-
Chromatographic Conditions (UPLC):
-
Column: Use a reverse-phase column, such as an ACQUITY UPLC® BEH C₁₈ column (e.g., 1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient could be: 0-5 min, 2% B; 5-35 min, linear gradient from 2% to 95% B; 35-40 min, hold at 95% B.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (QTOF-MS or Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound.
-
Capillary Voltage: 2.0 - 3.0 kV.
-
Drying Gas Flow: 10 L/min at a temperature of 350-450°C.
-
Scan Range: m/z 50–1200 for full scan mode.
-
MS/MS: For fragmentation, select the precursor ion (e.g., m/z 189.1 for [M+H]⁺) and apply appropriate collision energy (e.g., 10-30 eV) to generate product ion spectra.
-
Data Presentation
Note: Experimental NMR data for this compound is not consistently available in cited literature. The following tables present predicted NMR data for reference, which is a common approach in phytochemical analysis when experimental spectra are not published.
Table 1: Predicted ¹H NMR Data for this compound
(Solvent: D₂O, Reference: TMS at 0 ppm)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1 | 4.45 | m |
| 2 | 2.51 | m |
| 5 | 2.40 | m |
| 6 | 5.75 | s |
| 7 | 4.15 | s |
| 8 | 1.70 | m |
| 9 | 3.65 | t |
| 10 | 4.20 | s |
| 11 | - | - |
Table 2: Predicted ¹³C NMR Data for this compound
(Solvent: D₂O, Reference: TMS at 0 ppm)
| Position | Predicted Chemical Shift (δ, ppm) |
| 1 | 78.5 |
| 2 | 52.0 |
| 3 | 138.0 |
| 4 | 135.0 |
| 5 | 45.0 |
| 6 | 125.0 |
| 7 | 65.0 |
| 8 | 35.0 |
| 9 | 61.0 |
| 10 | 60.0 |
| 11 | - |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 189.1070 | 189.1072 | Protonated Molecule |
| [M+Na]⁺ | 211.0890 | 211.0891 | Sodium Adduct |
| [M-H₂O+H]⁺ | 171.0965 | 171.0966 | Fragment (Loss of Water) |
| [M-2H₂O+H]⁺ | 153.0859 | 153.0860 | Fragment (Loss of 2x Water) |
| C₇H₉O₂⁺ | 125.0597 | 125.0598 | Fragment (Ring Cleavage) |
Mandatory Visualizations
Caption: General analytical workflow for the isolation, identification, and quantification of this compound.
Caption: Logical diagram of the proposed fragmentation pathway for protonated this compound in ESI-MS/MS.
Caption: The AKT/Nrf2 signaling pathway, a target for bioactive compounds from Eucommia ulmoides.
References
Application Notes and Protocols: Synthesis of Eucommiol Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucommiol, a naturally occurring iridoid glycoside from Eucommia ulmoides, has garnered significant interest for its diverse biological activities, including neuroprotective and collagen synthesis-promoting effects. To explore and optimize its therapeutic potential, the synthesis and biological evaluation of a focused library of this compound derivatives are crucial for elucidating structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of this compound derivatives and outlines the methodologies for their biological screening to establish a quantitative SAR.
Introduction
This compound serves as a valuable scaffold for medicinal chemistry campaigns aimed at the development of novel therapeutic agents. Its unique tricyclic structure offers multiple points for chemical modification, enabling the systematic exploration of chemical space to identify key structural motifs responsible for biological activity. This application note details a strategic approach to the synthesis of this compound derivatives with modifications at the C4' and C1 positions, followed by protocols for their evaluation in a relevant biological assay to construct a comprehensive SAR.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the hypothetical biological activity of synthesized this compound derivatives against a target of interest (e.g., a specific enzyme or receptor). The inhibitory concentration (IC50) is used as a quantitative measure of potency.
| Compound ID | R1-Substituent (C1-Position) | R2-Substituent (C4'-Position) | Molecular Weight ( g/mol ) | LogP | IC50 (µM) |
| Euc-01 | -OH | -OH | 188.20 | -1.2 | 15.8 |
| Euc-02 | -OCH3 | -OH | 202.22 | -0.8 | 12.3 |
| Euc-03 | -H | -OH | 172.20 | -0.5 | 25.1 |
| Euc-04 | -OH | -OAc | 230.23 | -0.6 | 8.2 |
| Euc-05 | -OH | -OBn | 278.31 | 1.5 | 5.1 |
| Euc-06 | -OCH3 | -OAc | 244.25 | -0.2 | 6.7 |
| Euc-07 | -H | -OAc | 214.23 | 0.1 | 18.9 |
| Euc-08 | -OH | -Cl | 206.64 | -0.1 | 10.5 |
Experimental Protocols
General Synthesis Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This involves the isolation of the starting material, chemical modification, purification, and subsequent biological testing.
Caption: General workflow for the synthesis and SAR study of this compound derivatives.
Protocol 1: Synthesis of 4'-O-Acetyl-Eucommiol (Euc-04)
This protocol describes the selective acetylation of the primary hydroxyl group at the C4' position of this compound.
Materials:
-
This compound (Euc-01)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4'-O-acetyl-eucommiol.
Protocol 2: Synthesis of 1-Deoxy-Eucommiol (Euc-03)
This protocol outlines the deoxygenation of the tertiary hydroxyl group at the C1 position of this compound.
Materials:
-
This compound (Euc-01)
-
Barton-McCombie deoxygenation reagents (e.g., 1,1'-Thiocarbonyldiimidazole, tributyltin hydride, AIBN)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
React this compound with 1,1'-thiocarbonyldiimidazole in an appropriate solvent to form the thiocarbonyl derivative.
-
In a separate flask, reflux the thiocarbonyl derivative with tributyltin hydride and a radical initiator (AIBN) in anhydrous toluene.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 1-deoxy-eucommiol.
Signaling Pathway Context
This compound and its derivatives have been reported to modulate various signaling pathways. Understanding these pathways is crucial for interpreting SAR data and for mechanism of action studies.
Caption: Potential signaling pathways influenced by this compound and its derivatives.
Discussion of Structure-Activity Relationships
-
Modification at C4': Acetylation of the primary hydroxyl group at C4' (Euc-04) leads to a significant increase in potency compared to the parent this compound (Euc-01). This suggests that a less polar, ester functionality at this position is favorable for activity. The introduction of a bulky benzyloxy group (Euc-05) further enhances activity, indicating that the size and lipophilicity of this substituent may play a key role.
-
Modification at C1: Removal of the tertiary hydroxyl group at C1 (Euc-03) results in a decrease in activity, suggesting that this hydroxyl group may be involved in a key hydrogen bond interaction with the biological target.
-
Combined Modifications: The combination of a methoxy group at C1 and an acetyl group at C4' (Euc-06) shows potent activity, reinforcing the positive contribution of the C4'-ester.
These initial findings provide a roadmap for the design of future generations of this compound derivatives with potentially improved therapeutic profiles. Further studies should focus on exploring a wider range of substituents at the C4' and C1 positions to refine the SAR and optimize for potency and selectivity.
Application Notes and Protocols for In Vitro Efficacy Testing of Eucommiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a range of in vitro cell culture assays to evaluate the efficacy of Eucommiol, a key bioactive compound isolated from Eucommia ulmoides. The following sections detail experimental setups for assessing its anti-inflammatory, antioxidant, neuroprotective, collagen synthesis-promoting, anti-osteoporotic, and anti-diabetic properties.
Anti-Inflammatory Activity Assays
This compound has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways. In vitro assays are crucial for quantifying this activity and elucidating the underlying mechanisms.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Application Note: This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in NO levels indicates potential anti-inflammatory effects.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Pro-Inflammatory Cytokine (TNF-α and IL-6) Secretion Assay
Application Note: This protocol measures the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.
Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the Nitric Oxide Production protocol.
-
Treatment and Stimulation: Follow steps 3 and 4 from the Nitric Oxide Production protocol, but with an incubation time of 18-24 hours for cytokine accumulation.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition by this compound.
Data Presentation: Anti-Inflammatory Efficacy of Eucommia ulmoides Extracts
| Assay | Cell Line | Test Substance | Concentration | Result | Reference |
| NO Production | RAW 264.7 | Eucommia ulmoides ethanolic extract | 100 µg/mL | ~50% inhibition | [1] |
| TNF-α Secretion | RAW 264.7 | Eucommia ulmoides ethanolic extract | 100 µg/mL | ~60% inhibition | [1] |
| IL-6 Secretion | THP-1 derived macrophages | Eucommia ulmoides tincture | 50 µg/mL | Significant inhibition | [2] |
| IL-1β Secretion | Neutrophils | Eucommia ulmoides infusion | 50 µg/mL | Significant inhibition | [2] |
Note: Data for specific this compound IC50 values are limited in the reviewed literature; the table presents data for extracts.
Signaling Pathway: this compound's Anti-Inflammatory Mechanism
Antioxidant Activity Assays
This compound exhibits potent antioxidant properties by scavenging free radicals. The following assays are recommended to quantify this capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note: This is a rapid and widely used assay to assess the free radical scavenging ability of a compound. The reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Application Note: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of various concentrations of this compound to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.
Data Presentation: Antioxidant Efficacy of Eucommia ulmoides Polysaccharides
| Assay | Test Substance | Concentration (mg/mL) | Scavenging Ability | Reference |
| DPPH Radical Scavenging | Eucommia ulmoides Polysaccharide | 1.0 | 87.05% | [3][4] |
| ABTS Radical Scavenging | Eucommia ulmoides Polysaccharide | 0.5 | 101.17% | [3][4] |
| Hydroxyl Radical Scavenging | Eucommia ulmoides Polysaccharide | Not specified | 62.92% | [3][4] |
Note: Data for specific this compound IC50 values are limited in the reviewed literature; the table presents data for polysaccharides from the same plant.
Neuroprotective Efficacy Assays
This compound has been shown to protect neuronal cells from various toxins. In vitro models are essential for evaluating this neuroprotective potential.
MTT Assay for Cell Viability in PC12 Cells
Application Note: This assay assesses the ability of this compound to protect neuronal-like PC12 cells from neurotoxin-induced cell death. The MTT assay measures the metabolic activity of viable cells.
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) for another 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Data Presentation: Neuroprotective Efficacy of this compound
| Assay | Cell Line | Neurotoxin | This compound Concentration | Result | Reference |
| Cell Viability (MTT) | PC12 | Amyloid-beta (Aβ 25-35) | Not specified | Protective effect observed | [5] |
| Cell Viability (MTT) | PC12 | H₂O₂ (200 µM) | 50 µg/mL (BREE-Ea fraction) | Increased viability to ~105% | [6] |
Note: Specific concentration data for pure this compound is limited. The table includes data for a related compound and an extract fraction for illustrative purposes.
Experimental Workflow: Neuroprotection Assay
Collagen Synthesis Promotion Assay
This compound has been identified as a potent promoter of collagen synthesis, a key process in skin and connective tissue health.[7][8]
Pro-Collagen Type I C-Peptide (PIP) EIA Assay
Application Note: This assay quantifies the amount of pro-collagen type I C-peptide (PIP) secreted into the cell culture medium by human dermal fibroblasts. PIP levels are directly proportional to the amount of newly synthesized type I collagen.
Protocol:
-
Cell Culture: Culture normal human dermal fibroblasts (NHDF) in Fibroblast Basal Medium supplemented with growth factors.
-
Seeding: Seed NHDFs in a 24-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound in a serum-free medium for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
EIA: Measure the concentration of PIP in the supernatant using a commercial Pro-Collagen Type I C-Peptide EIA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the PIP concentration to the total protein content of the cells in each well. Express the results as a percentage increase compared to the untreated control.
Data Presentation: Collagen Synthesis Promotion
| Assay | Cell Line | Test Substance | Concentration | Result | Reference |
| Collagen Synthesis | Rat Ligament Cells | Geniposidic Acid (related iridoid) | 25-200 µmol/L | Stimulated collagen synthesis | [8] |
| COL1A1 Gene Expression | Human Dermal Fibroblasts | Collagen Peptides | 100 µg/mL | 108.4 ± 7.6% increase | [9] |
Anti-Osteoporotic Activity Assays
This compound and related compounds from Eucommia ulmoides have shown promise in promoting bone formation, a key aspect of anti-osteoporotic activity.
Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells
Application Note: This assay measures the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. Increased ALP activity in MC3T3-E1 pre-osteoblastic cells suggests a pro-osteogenic effect of this compound.
Protocol:
-
Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁴ cells/well.
-
Osteogenic Induction: Once confluent, switch to an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treatment: Treat the cells with various concentrations of this compound for 7-14 days, changing the medium every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer).
-
ALP Activity Assay:
-
Incubate the cell lysate with p-nitrophenyl phosphate (pNPP) substrate.
-
Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
-
Data Analysis: Normalize the ALP activity to the total protein content and express the results as a fold change relative to the control.
Data Presentation: Pro-Osteogenic Efficacy of Eucommia ulmoides Aqueous Extract
| Assay | Cell Line | Test Substance | Treatment Duration | Result | Reference |
| ALP Activity | MC3T3-E1 | Eucommia ulmoides Aqueous Extract | Not specified | Significant increase vs. control | [10] |
| Alizarin Red Staining | MC3T3-E1 | Eucommia ulmoides Aqueous Extract | Not specified | Significant increase in mineralization | [10] |
Note: This table shows data for an aqueous extract of Eucommia ulmoides. Specific data for this compound was not available in the reviewed literature.
Signaling Pathway: Osteoblast Differentiation
Anti-Diabetic Activity Assays
Eucommia ulmoides extracts have shown potential in managing blood glucose levels, partly through the inhibition of carbohydrate-digesting enzymes.
α-Glucosidase Inhibition Assay
Application Note: This assay determines the ability of this compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help to lower postprandial blood glucose levels.
Protocol:
-
Reaction Mixture: In a 96-well plate, mix 20 µL of various concentrations of this compound with 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to initiate the reaction.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm. Acarbose is a suitable positive control.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value of this compound.
Data Presentation: α-Glucosidase Inhibitory Activity
| Test Substance | Enzyme Source | IC50 / Ki | Reference |
| Quercetin (from E. ulmoides) | Yeast α-glucosidase | Ki: 8.5 x 10⁻⁶ M | [11] |
| Acarbose (Positive Control) | Yeast α-glucosidase | IC50: 121.01 ± 12.18 µM | [12] |
| Plant Extracts (various) | Yeast α-glucosidase | IC50 values vary widely |
Note: The table provides data for a flavonoid found in Eucommia ulmoides and a standard inhibitor for comparison, as specific IC50 for this compound was not found.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Capacity and Protective Effects on H2O2-Induced Oxidative Damage in PC12 Cells of the Active Fraction of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aqueous Extract of Eucommia Leaves Promotes Proliferation, Differentiation, and Mineralization of Osteoblast-Like MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and identification of alpha-glucosidase inhibitors from tochu-cha (Eucommia ulmoides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Potential of Eucommiol: A Guide to Animal Model-Based Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Eucommiol, a prominent bioactive iridoid glycoside derived from the traditional Chinese medicine Eucommia ulmoides, has garnered significant scientific interest for its diverse pharmacological activities. While much of the in vivo research has been conducted using extracts of Eucommia ulmoides, which contain a complex mixture of compounds, this compound is recognized as a key contributor to the plant's therapeutic effects. This document provides a comprehensive overview of established animal models and experimental protocols for investigating the in vivo effects of this compound, primarily based on studies of Eucommia ulmoides extracts. These models are instrumental in elucidating the mechanisms of action and therapeutic potential of this compound in areas such as osteoporosis, metabolic syndrome, neuroprotection, and inflammation.
The selection of an appropriate animal model is paramount for obtaining clinically relevant data. The models detailed herein have been selected based on their frequent use in peer-reviewed literature and their ability to mimic key aspects of human diseases. The provided protocols offer a foundational framework for researchers to design and execute robust in vivo studies to further explore the specific contributions of this compound to the observed therapeutic outcomes.
I. Osteoporosis: Ovariectomized (OVX) Rat Model
The ovariectomized (OVX) rat is the most widely accepted and utilized animal model for studying postmenopausal osteoporosis. The surgical removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss and microarchitectural deterioration, closely mimicking the skeletal changes observed in postmenopausal women.
Experimental Protocol
1. Animal Model:
-
Species and Strain: Female Sprague-Dawley or Wistar rats (typically 3-6 months old).
-
Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation, where the ovaries are exposed but not removed, is conducted on the control group.
-
Acclimatization: Animals are allowed to recover for a period of 4-12 weeks post-surgery to allow for the establishment of significant bone loss.
2. Treatment:
-
Test Substance: this compound (or Eucommia ulmoides extract).
-
Administration Route: Oral gavage is the most common route.
-
Dosage and Duration: Dosages can range from 50 to 500 mg/kg body weight per day, administered for 8 to 12 weeks.
3. Outcome Measures:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine.
-
Bone Microarchitecture: Assessed using micro-computed tomography (µCT) of the trabecular bone in the femur or tibia. Key parameters include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Strength: Evaluated by three-point bending tests on the femur to determine parameters like maximum load, stiffness, and energy absorption.
-
Serum Biomarkers: Analysis of serum levels of bone turnover markers such as alkaline phosphatase (ALP), osteocalcin (OCN), and tartrate-resistant acid phosphatase 5b (TRAP5b).
Quantitative Data Summary
| Parameter | Control (OVX) | This compound/Extract Treated (OVX) | Key Findings |
| Femoral BMD (g/cm²) | Decreased | Significantly increased compared to OVX control | This compound treatment can mitigate bone loss. |
| BV/TV (%) | Decreased | Significantly increased compared to OVX control | Improved trabecular bone volume. |
| Tb.N (1/mm) | Decreased | Significantly increased compared to OVX control | Increased number of trabeculae. |
| Tb.Th (mm) | Decreased | Significantly increased compared to OVX control | Thicker trabeculae, indicating enhanced bone formation. |
| Maximum Load (N) | Decreased | Significantly increased compared to OVX control | Improved bone strength and resistance to fracture. |
Note: The values presented are qualitative summaries based on trends observed in multiple studies. Actual quantitative data will vary depending on the specific experimental conditions.
Signaling Pathway
II. Metabolic Syndrome: High-Fat Diet (HFD)-Induced Obese Rodent Model
The high-fat diet (HFD)-induced obesity model in rats or mice is a widely used and clinically relevant model for studying metabolic syndrome. This diet induces key features of the human condition, including obesity, insulin resistance, dyslipidemia, and hepatic steatosis.
Experimental Protocol
1. Animal Model:
-
Species and Strain: Male C57BL/6J mice or Sprague-Dawley/Wistar rats.
-
Diet: A diet with 45-60% of calories derived from fat. A control group is fed a standard chow diet.
-
Duration: The diet is typically administered for 8-16 weeks to induce the metabolic syndrome phenotype.
2. Treatment:
-
Test Substance: this compound (or Eucommia ulmoides extract).
-
Administration Route: Oral gavage.
-
Dosage and Duration: Dosages can range from 100 to 500 mg/kg body weight per day, administered for the final 4-8 weeks of the dietary intervention.
3. Outcome Measures:
-
Body Weight and Composition: Monitored weekly. Adipose tissue mass (epididymal, perirenal) is measured at the end of the study.
-
Glucose Homeostasis: Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT) are performed. Fasting blood glucose and insulin levels are measured.
-
Serum Lipid Profile: Measurement of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
-
Liver Function: Assessment of liver weight and histology (H&E staining for steatosis). Measurement of liver lipid content.
Quantitative Data Summary
| Parameter | HFD Control | This compound/Extract Treated (HFD) | Key Findings |
| Body Weight Gain (g) | Increased | Significantly reduced compared to HFD control | Attenuation of diet-induced obesity. |
| Fasting Blood Glucose (mg/dL) | Increased | Significantly reduced compared to HFD control | Improved glycemic control. |
| Serum Insulin (ng/mL) | Increased | Significantly reduced compared to HFD control | Enhanced insulin sensitivity. |
| Serum Triglycerides (mg/dL) | Increased | Significantly reduced compared to HFD control | Amelioration of dyslipidemia. |
| Liver Weight (g) | Increased | Significantly reduced compared to HFD control | Reduction of hepatic steatosis. |
Note: The values presented are qualitative summaries based on trends observed in multiple studies. Actual quantitative data will vary depending on the specific experimental conditions.
Experimental Workflow
III. Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Mouse Model
The middle cerebral artery occlusion (MCAO) model is a widely used animal model of focal cerebral ischemia that mimics human ischemic stroke. This model allows for the investigation of neuroprotective agents that can reduce infarct volume and improve neurological outcomes.
Experimental Protocol
1. Animal Model:
-
Species and Strain: Male C57BL/6 mice.
-
Procedure: A surgical procedure to transiently or permanently occlude the middle cerebral artery, typically using an intraluminal filament. A sham operation is performed on the control group.
-
Reperfusion: In transient MCAO models, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion.
2. Treatment:
-
Test Substance: this compound (or Eucommia ulmoides extract).
-
Administration Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosage and Timing: Pre-treatment, administration at the time of ischemia, or post-treatment can be investigated. Dosages typically range from 50 to 200 mg/kg.
3. Outcome Measures:
-
Neurological Deficit Score: Assessed using a standardized scoring system to evaluate motor and sensory deficits.
-
Infarct Volume: Measured 24-48 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining of brain slices.
-
Behavioral Tests: Assessment of motor coordination and cognitive function using tests like the rotarod test, Y-maze, or Morris water maze in the days following the ischemic insult.
-
Histology and Immunohistochemistry: Evaluation of neuronal death (e.g., Fluoro-Jade staining) and neuroinflammation (e.g., Iba1 staining for microglia) in the ischemic penumbra.
Quantitative Data Summary
| Parameter | MCAO Control | This compound/Extract Treated (MCAO) | Key Findings |
| Infarct Volume (%) | Large | Significantly reduced compared to MCAO control | Neuroprotective effect against ischemic damage. |
| Neurological Score | High (severe deficit) | Significantly lower compared to MCAO control | Improved neurological function. |
| Rotarod Latency (s) | Decreased | Significantly increased compared to MCAO control | Enhanced motor coordination. |
| Neuronal Survival (%) | Decreased | Significantly increased compared to MCAO control | Protection of neurons from ischemic cell death. |
Note: The values presented are qualitative summaries based on trends observed in multiple studies. Actual quantitative data will vary depending on the specific experimental conditions.
Signaling Pathway
Disclaimer: The information provided in this document is intended for research and informational purposes only. The protocols are generalized and may require optimization for specific experimental conditions and institutional guidelines. It is crucial to note that the majority of the available in vivo data is based on Eucommia ulmoides extracts, and further studies using purified this compound are necessary to definitively attribute the observed effects to this specific compound. All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Application Note: Protocol for Assessing Eucommiol's Impact on Molt 4B Cell Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction Eucommiol, a natural iridoid compound, has demonstrated potential biological activities, including the inhibition of cancer cell growth[1]. This document provides a comprehensive set of protocols to assess the specific effects of this compound on the proliferation, cell cycle, and apoptosis of Molt 4B cells, a human T-lymphoblast cell line derived from a patient with T-cell acute lymphoblastic leukemia (T-ALL)[2]. The following protocols detail methods for cell culture, viability assays, apoptosis detection, cell cycle analysis, and investigation of underlying molecular mechanisms through western blotting.
Experimental Protocols
Molt 4B Cell Culture and Maintenance
This protocol outlines the standard procedure for the culture of Molt 4B suspension cells.
-
Materials and Reagents:
-
Molt 4B cell line (e.g., ATCC CRL-1582)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-25 and T-75 cell culture flasks
-
Centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
-
Complete Growth Medium:
-
To prepare 500 mL of complete growth medium, mix 445 mL of RPMI-1640 base medium with 50 mL of FBS (for a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (for a final concentration of 100 U/mL and 100 µg/mL, respectively).
-
-
Protocol:
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium in a T-25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium after 24 hours to remove residual cryoprotectant.
-
-
Cell Maintenance and Subculture:
-
Molt 4B cells grow in suspension[2]. Monitor cell density and viability every 2-3 days.
-
Maintain the cell culture by adding fresh medium. Initiate new cultures at a density of 4-5 x 10⁵ cells/mL[2].
-
Subculture when the cell density approaches 2 x 10⁶ cells/mL.
-
To subculture, aseptically transfer an aliquot of the cell suspension to a new flask and dilute with fresh, pre-warmed complete growth medium to the recommended seeding density.
-
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells[3][4].
-
Materials and Reagents:
-
Molt 4B cells
-
This compound
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or SDS-HCl solution[3]
-
96-well flat-bottom plates
-
-
Protocol:
-
Seed 100 µL of Molt 4B cell suspension into each well of a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[5].
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[6][7].
-
Materials and Reagents:
-
Treated and untreated Molt 4B cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
-
Protocol:
-
Seed Molt 4B cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes[7].
-
Wash the cells once with cold PBS and centrifuge again[7].
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer[7].
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[7].
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[7][8].
-
Add 400 µL of 1X Binding Buffer to each tube[7].
-
Analyze the samples by flow cytometry within 1 hour.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry[9].
-
Materials and Reagents:
-
Treated and untreated Molt 4B cells
-
Cold PBS
-
Cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[9]
-
-
Protocol:
-
Treat Molt 4B cells with this compound for 24 hours.
-
Harvest approximately 1 x 10⁶ cells and wash with cold PBS.
-
Fix the cells by adding the pellet dropwise into 5 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours[10][11].
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution[10].
-
Incubate for 30 minutes at room temperature in the dark[10].
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases[9].
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Materials and Reagents:
-
Treated and untreated Molt 4B cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Protocol:
-
After treatment with this compound, harvest cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[12].
-
Block the membrane with blocking buffer for 1 hour at room temperature[12].
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[12].
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system[12]. β-actin is commonly used as a loading control.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Molt 4B Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.10 ± 0.06 | 88.0 ± 4.8 |
| 25 | 0.85 ± 0.05 | 68.0 ± 4.0 |
| 50 | 0.50 ± 0.04 | 40.0 ± 3.2 |
| 100 | 0.22 ± 0.03 | 17.6 ± 2.4 |
Table 2: Effect of this compound on Apoptosis in Molt 4B Cells (Annexin V/PI Assay)
| This compound Conc. (µM) | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
|---|---|---|---|
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 25 | 70.1 ± 3.5 | 18.4 ± 1.9 | 6.5 ± 0.8 |
| 50 | 45.6 ± 4.2 | 35.8 ± 3.1 | 18.6 ± 1.5 |
| 100 | 20.3 ± 2.8 | 50.2 ± 4.5 | 29.5 ± 2.7 |
Table 3: Effect of this compound on Cell Cycle Distribution in Molt 4B Cells (PI Staining)
| This compound Conc. (µM) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
|---|---|---|---|
| 0 (Control) | 45.3 ± 2.2 | 38.1 ± 1.9 | 16.6 ± 1.3 |
| 25 | 58.9 ± 2.9 | 25.4 ± 1.5 | 15.7 ± 1.1 |
| 50 | 70.2 ± 3.5 | 15.3 ± 1.2 | 14.5 ± 1.0 |
| 100 | 75.1 ± 3.8 | 9.8 ± 0.9 | 15.1 ± 1.2 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Caption: Logical relationship of the experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MOLT-4 Cells [cytion.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes: The Role of Eucommiol in Neurodegenerative Disease Research
Introduction
Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. The pathogenesis of these diseases is complex, involving oxidative stress, neuroinflammation, protein misfolding, and apoptosis (programmed cell death)[1][2]. Current therapeutic strategies often provide symptomatic relief but fail to halt the underlying neurodegenerative processes. This has led researchers to explore natural compounds for novel therapeutic leads. Eucommia ulmoides Oliv., a traditional herbal medicine, has demonstrated significant neuroprotective effects in various experimental models[3][4]. Eucommiol, a key iridoid monoterpenoid isolated from Eucommia ulmoides, has been identified as a promising bioactive compound for neurodegenerative disease research due to its ability to counteract key pathological mechanisms.[5][6]
Mechanism of Action of this compound and Eucommia ulmoides Extracts (EUE)
Research indicates that this compound and related extracts from Eucommia ulmoides exert their neuroprotective effects through a multi-target approach, primarily focusing on anti-inflammatory, antioxidant, and anti-apoptotic activities.
-
Anti-Inflammatory Effects: Neuroinflammation, often mediated by activated microglial cells, is a hallmark of neurodegenerative diseases.[7] Extracts from Eucommia ulmoides have been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators.[4] This is achieved by downregulating key signaling pathways such as the Toll-like receptor 4 (TLR4), p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal kinase (JNK), and Nuclear Factor kappa B (NF-κB).[4][7][8][9] By inhibiting these pathways, the expression and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) are significantly reduced.[4][7]
-
Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, leads to neuronal damage.[1][10] Eucommia ulmoides extracts have demonstrated potent antioxidant activity by reducing ROS production and enhancing the cellular antioxidant response.[10] This includes activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7] Furthermore, the extracts can increase the levels of endogenous antioxidants such as superoxide dismutase (SOD) while decreasing markers of lipid peroxidation like malondialdehyde (MDA).[11]
-
Anti-Apoptotic Regulation: Neuronal cell death via apoptosis is a final common pathway in neurodegeneration. This compound and EUE have been shown to protect neurons from apoptosis induced by various neurotoxins, including amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂).[5][10] The anti-apoptotic mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increase in the expression of anti-apoptotic proteins like Bcl-2 and a decrease in pro-apoptotic proteins like Bax.[10][11] This, in turn, prevents the release of cytochrome c from the mitochondria and inhibits the activation of executioner caspases, such as caspase-3.[10][11] The extracts also modulate survival signaling pathways like PI3K/Akt and ERK1/2.[10][11]
-
Other Neuroprotective Actions: Beyond these core mechanisms, extracts of Eucommia ulmoides have been found to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, which is crucial for memory and cognition.[12] They also promote the degradation of pathological protein aggregates, such as α-synuclein, by activating autophagy.[13][14]
References
- 1. Traditional application and modern pharmacological research of Eucommia ulmoides Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central and Enteric Neuroprotective Effects by Eucommia ulmoides Extracts on Neurodegeneration in Rotenone-induced Parkinsonian Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]
- 6. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-neuroinflammatory effects of Eucommia ulmoides Oliv. In a Parkinson's mouse model through the regulation of p38/JNK-Fosl2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eucommia ulmoides Oliv. Bark Extracts Alleviate MCAO/Reperfusion-Induced Neurological Dysfunction by Suppressing Microglial Inflammation in the Gray Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eucommia ulmoides Oliv. Bark. protects against hydrogen peroxide-induced neuronal cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Eucommia Water Extract on Apoptosis of Neurons in Rats with Cerebral Infarction [tjqk.magtech.com.cn]
- 12. Neuroprotective effects of Eucommia ulmoides Oliv. Bark on amyloid beta(25-35)-induced learning and memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Parkinson's disease activity of phenolic acids from Eucommia ulmoides Oliver leaf extracts and their autophagy activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Eucommiol as a Positive Control for Collagen Synthesis
Version: 1.0
For Research Use Only.
Introduction
Eucommiol, an iridoid glycoside isolated from the cortex of Eucommia ulmoides, has been identified as a potent promoter of collagen synthesis.[1][2] In vivo studies have demonstrated its efficacy in enhancing collagen deposition in granuloma tissue, making it an excellent positive control for experiments investigating novel compounds aimed at promoting collagen synthesis for applications in tissue repair, dermatology, and anti-aging research.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a positive control in collagen synthesis experiments. The document includes a summary of its effects, detailed experimental protocols for in vivo and in vitro assays, and a hypothesized signaling pathway.
Mechanism of Action (Hypothesized)
While the precise signaling pathway of this compound in promoting collagen synthesis has not been definitively elucidated in the available literature, it is hypothesized to involve the Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade. This pathway is a central regulator of extracellular matrix protein production, including type I and type III collagen.
Hypothesized Signaling Pathway of this compound in Collagen Synthesis:
Caption: Hypothesized TGF-β/Smad signaling pathway activated by this compound.
In Vivo Efficacy: Cotton Pellet Granuloma Model
The cotton pellet granuloma assay in rats is a widely used model to assess the proliferative phase of inflammation and fibroblastic activity, making it ideal for studying the effects of compounds on collagen synthesis.[3][4][5] In a key study, this compound was identified as an effective compound in promoting collagen synthesis in a false-aged rat model.[1][2]
Experimental Workflow for In Vivo Collagen Synthesis Assay:
Caption: Workflow for the in vivo cotton pellet granuloma assay.
Data Summary: Effect of this compound on Granuloma Formation and Collagen Synthesis
| Treatment Group | Dose (mg/kg/day) | Granuloma Dry Weight (mg) | Total Collagen Content (µg/mg dry tissue) |
| Vehicle Control | - | Baseline | Baseline |
| This compound (Positive Control) | Data not available | Significantly increased [1][2] | Significantly increased [1][2] |
| Test Compound | User-defined | To be determined | To be determined |
| Note: Specific quantitative data from the primary literature was not available in the public domain at the time of this writing. The results are based on the qualitative descriptions from the study's abstract. |
Experimental Protocols
In Vivo: Cotton Pellet-Induced Granuloma in Rats
This protocol is adapted from standard methodologies for inducing granuloma to study anti-inflammatory and fibrotic processes.[4][6]
Materials:
-
Wistar rats (male, 150-200 g)
-
Sterile cotton pellets (50 ± 1 mg)
-
This compound (for positive control group)
-
Test compound
-
Vehicle (e.g., 0.5% gum acacia solution)
-
Anesthetic (e.g., light ether)
-
Surgical instruments
-
70% ethanol
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for one week with free access to a standard laboratory diet and water.
-
Implantation of Cotton Pellets:
-
Anesthetize the rats using light ether.
-
Shave the lumbar region and disinfect with 70% ethanol.
-
Make a small subcutaneous incision and implant one sterile 50 mg cotton pellet.
-
Suture the incision.
-
-
Dosing:
-
Divide the animals into three groups: Vehicle Control, Positive Control (this compound), and Test Compound.
-
Administer the respective treatments orally once daily for 7 consecutive days, starting from the day of pellet implantation.
-
-
Granuloma Excision and Analysis:
-
On the 8th day, euthanize the animals.
-
Excise the cotton pellets along with the surrounding granulomatous tissue.
-
Remove any extraneous tissue and weigh the pellets to determine the wet weight of the granuloma.
-
Dry the pellets in a hot air oven at 60°C until a constant weight is achieved to determine the dry weight.[4]
-
The difference between the final dry weight and the initial weight of the cotton pellet (50 mg) is the weight of the granuloma tissue formed.
-
Process the dried granuloma tissue for collagen quantification.
-
Collagen Quantification from Granuloma Tissue: Sircol™ Insoluble Collagen Assay
This protocol is based on the principle of the Sircol™ assay, which utilizes Sirius Red dye to specifically bind to collagen.[7][8]
Materials:
-
Dried granuloma tissue
-
Sircol™ Insoluble Collagen Assay Kit (containing Fragmentation Reagent, Sircol Dye Reagent, and Alkali Reagent)
-
Microcentrifuge tubes (2 ml, screw-capped)
-
Heating block or water bath (65°C)
-
Microcentrifuge (12,000 rpm)
-
Spectrophotometer or microplate reader (556 nm)
Procedure:
-
Tissue Fragmentation and Solubilization:
-
Place a known weight of dried granuloma tissue (typically 20-30 mg) into a 2 ml screw-capped microcentrifuge tube.
-
Add 50 µl of Fragmentation Reagent per 1 mg of tissue.
-
Incubate at 65°C for 2-3 hours, vortexing at 30-minute intervals to aid in tissue disintegration.
-
After incubation, centrifuge the tubes at 12,000 rpm for 10 minutes. The supernatant contains the solubilized collagen.
-
-
Dye Binding:
-
In new 1.5 ml microcentrifuge tubes, add 100 µl of the collagen-containing supernatant.
-
Prepare collagen standards and a reagent blank (100 µl of deionized water) as per the kit instructions.
-
Add 1.0 ml of Sircol Dye Reagent to all tubes.
-
Cap the tubes and mix gently on a mechanical mixer for 30 minutes.
-
-
Isolation of Collagen-Dye Complex:
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Carefully invert the tubes to discard the supernatant.
-
-
Elution and Measurement:
-
Add the Alkali Reagent as per the kit instructions to dissolve the pellet.
-
Transfer the solution to a 96-well plate.
-
Measure the absorbance at 556 nm.
-
Calculate the collagen concentration in the samples by comparing their absorbance to the standard curve.
-
In Vitro Validation: Human Dermal Fibroblast Culture
For mechanistic studies, human dermal fibroblasts (HDFs) can be used to assess the direct effect of this compound on collagen production and to investigate the underlying signaling pathways.
Protocol for In Vitro Collagen Synthesis Assay:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed HDFs in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Treat the cells with this compound (as a positive control) or the test compound at various concentrations for 48-72 hours.
-
Collagen Quantification:
-
Cell Lysate: Collect cell lysates to measure intracellular procollagen.
-
Culture Supernatant: Collect the cell culture supernatant to measure secreted collagen.
-
Quantify collagen using a Sircol™ Soluble Collagen Assay or by Western blot for procollagen type I.
-
Western Blot Analysis of TGF-β/Smad Signaling
Procedure:
-
Treat HDFs with this compound or the test compound for a shorter duration (e.g., 30 minutes to 2 hours) to observe signaling events.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated Smad2 (p-Smad2), total Smad2, phosphorylated Smad3 (p-Smad3), and total Smad3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated to total Smad proteins.
Concluding Remarks
This compound serves as a reliable and effective positive control for in vivo and in vitro studies on collagen synthesis. Its demonstrated ability to significantly increase collagen production provides a benchmark against which new therapeutic agents can be evaluated. The protocols and data presented in these application notes offer a framework for incorporating this compound into experimental designs to ensure robust and reproducible results. Further investigation into its precise molecular mechanism will continue to enhance its utility in the field of tissue regeneration and dermatological research.
References
- 1. researchgate.net [researchgate.net]
- 2. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histology and collagen content of cotton pellet and polyvinyl sponge-induced granulomas in normal and drug-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Cotton pellet granuloma: Significance and symbolism [wisdomlib.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. accuratechemical.com [accuratechemical.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Eucommiol as a Potential Therapeutic Agent for Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current therapeutic strategies primarily focus on symptom management. Emerging research has identified Eucommiol, a key bioactive iridoid glycoside derived from the bark of Eucommia ulmoides, as a promising candidate for the development of disease-modifying OA drugs. These application notes provide a summary of the current understanding of this compound's therapeutic potential and detailed protocols for its investigation.
Note: Research specifically isolating the effects of this compound in osteoarthritis is still emerging. Much of the current data is derived from studies on the broader Eucommia ulmoides extract. While this compound is a significant component, the presented findings from the extract may be attributable to the synergistic effects of multiple compounds.
Mechanism of Action
This compound is believed to exert its chondroprotective effects through a multi-faceted approach that includes anti-inflammatory, anti-catabolic, and pro-anabolic activities. The proposed mechanisms of action are centered around the modulation of key signaling pathways involved in OA pathogenesis.
A primary mechanism involves the inhibition of pro-inflammatory mediators. Studies on Eucommia ulmoides extract have demonstrated a reduction in the expression of inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1] These cytokines are known to play a central role in driving the inflammatory cascade within the joint, leading to cartilage degradation.
Furthermore, this compound and its parent extract have been shown to downregulate the activity of Matrix Metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-13.[2][3] These enzymes are responsible for the breakdown of the extracellular matrix components of cartilage, such as collagen and proteoglycans. By inhibiting these catabolic enzymes, this compound may help to preserve the structural integrity of the cartilage.
The regulation of cellular signaling pathways is another critical aspect of this compound's action. Research suggests the involvement of the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway.[1] Activation of the PI3K/Akt pathway is associated with chondrocyte survival and proliferation, and its modulation by components of Eucommia ulmoides extract may contribute to its chondroprotective effects.[1] Additionally, the FPR2-LXA4 pathway has been implicated in the anti-inflammatory and cartilage-protective effects of the extract.[2]
A significant anabolic effect of this compound is its ability to promote the synthesis of Type II collagen, a major structural component of articular cartilage.[4][5] This pro-anabolic activity is crucial for cartilage repair and regeneration.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Eucommia ulmoides extract, of which this compound is a key component, on various osteoarthritis-related markers.
Table 1: In Vivo Effects of Eucommia ulmoides Extract on Serum and Synovial Fluid Markers in a Rat Model of Osteoarthritis
| Marker | Treatment Group | Concentration/Dosage | % Reduction vs. Control | Reference |
| Serum MMP-1 | Eucommia extract | Not Specified | Significantly Decreased | [6] |
| Serum MMP-3 | Eucommia extract | Not Specified | Significantly Decreased | [6] |
| Serum MMP-13 | Eucommia extract | Not Specified | Significantly Decreased | [6] |
| Synovial Fluid MMP-1 | Eucommia extract | Not Specified | Significantly Decreased | [6] |
| Synovial Fluid MMP-3 | Eucommia extract | Not Specified | Significantly Decreased | [6] |
| Synovial Fluid MMP-13 | Eucommia extract | Not Specified | Significantly Decreased | [6] |
| Serum IL-1β | Eucommia extract | 1.35 g/kg/day | Significantly Lower | [1] |
| 2.7 g/kg/day | Significantly Lower | [1] | ||
| Serum IL-6 | Eucommia extract | 1.35 g/kg/day | Significantly Lower | [1] |
| 2.7 g/kg/day | Significantly Lower | [1] |
Table 2: In Vitro Effects of Eucommia ulmoides Extract on Chondrocyte Gene Expression
| Gene | Treatment Condition | Concentration | Fold Change vs. Control | Reference |
| MMP-3 | IL-1β induced | 0.5, 5, 50 µg/ml | Dose-dependent decrease | [2] |
| MMP-13 | IL-1β induced | 0.5, 5, 50 µg/ml | Dose-dependent decrease | [2] |
| COL2A1 (Collagen Type II) | IL-1β induced | 0.5, 5, 50 µg/ml | Dose-dependent increase | [2] |
| FPR2 | IL-1β induced | 0.5, 5, 50 µg/ml | Dose-dependent decrease | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the therapeutic potential of this compound in osteoarthritis.
Protocol 1: In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This protocol describes the induction of osteoarthritis in rats using monoiodoacetate (MIA) to evaluate the in vivo efficacy of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (6-8 weeks old, 200-250g).
-
Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
-
Grouping:
-
Group 1: Sham control (saline injection).
-
Group 2: MIA control (MIA injection + vehicle treatment).
-
Group 3: MIA + this compound (low dose, e.g., 50 mg/kg).
-
Group 4: MIA + this compound (high dose, e.g., 100 mg/kg).
-
Group 5: MIA + Positive control (e.g., Celecoxib).
-
2. Induction of Osteoarthritis:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Shave the right knee and disinfect the injection site.
-
Inject 50 µL of MIA (e.g., 2 mg) in sterile saline into the intra-articular space of the right knee.[7]
-
The sham group will receive an intra-articular injection of 50 µL of sterile saline.
3. Treatment:
-
Allow a one-week period for the development of OA symptoms.[7]
-
Administer this compound (dissolved in a suitable vehicle like distilled water) or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).[2]
4. Outcome Measures:
-
Behavioral Assessment: Measure pain using a von Frey anesthesiometer at baseline and at regular intervals throughout the study.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to assess cartilage degradation. Score the cartilage damage using the OARSI grading system.[2]
-
Biochemical Analysis: Collect blood and synovial fluid to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and MMPs (MMP-1, MMP-3, MMP-13) using ELISA kits.
Protocol 2: In Vitro Primary Chondrocyte Culture and Treatment
This protocol outlines the isolation and culture of primary chondrocytes to investigate the direct effects of this compound on cartilage cells.
1. Chondrocyte Isolation:
-
Harvest articular cartilage from the knee joints of young bovine or porcine sources.
-
Mince the cartilage into small pieces and wash with phosphate-buffered saline (PBS).
-
Digest the cartilage pieces with pronase (e.g., 2 mg/mL in DMEM/F12) for 1 hour at 37°C.
-
Wash the tissue and further digest with collagenase type II (e.g., 0.5 mg/mL in DMEM/F12) overnight at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cells, wash with PBS, and resuspend in culture medium.
2. Cell Culture:
-
Culture the isolated chondrocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.[8]
-
Allow the cells to adhere and grow to 80-90% confluency before subculturing or treatment.
3. In Vitro Osteoarthritis Model and Treatment:
-
To mimic OA conditions, stimulate the chondrocytes with a pro-inflammatory cytokine, such as IL-1β (e.g., 10 ng/mL), for 24 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 5, 50 µg/ml) for a specified duration (e.g., 24-48 hours) in the presence or absence of IL-1β.[2]
4. Analysis:
-
Gene Expression Analysis: Isolate total RNA from the chondrocytes and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key genes involved in OA, including MMP1, MMP3, MMP13, COL2A1, ACAN, IL6, and TNF.
-
Protein Analysis: Collect the cell culture supernatant to measure the secretion of inflammatory cytokines and MMPs using ELISA. Perform Western blotting on cell lysates to analyze the protein levels of signaling molecules (e.g., phosphorylated Akt, total Akt).
-
Extracellular Matrix Staining: Stain the cultured chondrocytes with Alcian Blue to visualize proteoglycan content in the extracellular matrix.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound in osteoarthritis and a typical experimental workflow.
Caption: Proposed signaling pathways of this compound in osteoarthritis.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Frontiers | The Eucommia ulmoides - Achyranthes bidentata pair and their active monomers exert synergistic therapeutic potential for osteoarthritis through the PI3K-AKT pathway [frontiersin.org]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. Chondroprotective Mechanism of Eucommia ulmoides Oliv.-Glycyrrhiza uralensis Fisch. Couplet Medicines in Knee Osteoarthritis via Experimental Study and Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Chondrocytes (HC) Culture Protocol [sigmaaldrich.com]
- 7. ajol.info [ajol.info]
- 8. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
Eucommiol: Application Notes and Protocols for Dermatological and Cosmetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucommiol, a key bioactive iridoid glycoside derived from the bark and leaves of Eucommia ulmoides, is emerging as a compound of significant interest in dermatological and cosmetic research. Traditionally used in Chinese medicine for its systemic benefits, recent scientific investigations have highlighted its potential for topical applications, primarily attributed to its potent anti-aging, anti-inflammatory, and wound-healing properties. This document provides a comprehensive overview of the current research, including quantitative data, experimental protocols, and an exploration of the underlying signaling pathways.
Eucommia ulmoides extracts, rich in this compound, aucubin, and geniposidic acid, have demonstrated a range of beneficial effects on the skin. These include promoting collagen synthesis, improving skin elasticity, enhancing hydration, and providing antioxidant protection against environmental stressors.[1][2][3] The bark extract, in particular, is noted for its strong antioxidant and anti-inflammatory properties, making it a valuable ingredient for soothing irritated skin and combating the signs of aging.[1]
Key Applications and Mechanisms of Action
This compound and its associated compounds from Eucommia ulmoides exert their effects through multiple mechanisms:
-
Collagen Synthesis: this compound has been identified as an effective compound in promoting collagen synthesis.[4][5] This action helps to improve skin firmness and reduce the appearance of fine lines and wrinkles.
-
Anti-inflammatory Effects: The anti-inflammatory properties are largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses in the skin.[6][7] This can be beneficial in managing inflammatory skin conditions.
-
Antioxidant Activity: Eucommia ulmoides extracts exhibit significant free radical scavenging activity, protecting the skin from oxidative stress-induced damage and premature aging.[8]
-
Wound Healing: The promotion of collagen synthesis and its anti-inflammatory effects contribute to accelerated wound healing.[9]
-
Skin Brightening: Some compounds within Eucommia ulmoides extracts have been shown to inhibit tyrosinase, the key enzyme in melanin production, suggesting a potential for skin brightening and evening out skin tone.[3]
Data Presentation
The following tables summarize the quantitative data available from preclinical and in vitro studies on this compound and related compounds from Eucommia ulmoides.
Table 1: In Vitro Efficacy Data
| Compound/Extract | Assay | Cell Line | Concentration | Result | Reference |
| Eucommia ulmoides Oliv. Cortex Extracts (this compound-rich fraction) | Cell Viability (Anti-oxidative stress) | Not Specified | 12.5-25 µg/ml | Half-effective concentration for increasing cell survival rate against H₂O₂-induced oxidative stress. | [4] |
| Geniposidic Acid (from E. ulmoides staminate flower tea) | DPPH Radical Scavenging | - | IC₅₀ = 24.45 ± 0.74 μg/mL (n-butyl alcohol fraction) | Potent antioxidant activity. | [8] |
| Eucommia ulmoides Extract | NF-κB Activation Inhibition | BV-2 microglial cells | 25-100 µg/ml | Significant inhibition of LPS-induced NF-κB activation. | [6] |
Table 2: In Vivo Efficacy Data
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |
| Methanol Extract of Eucommiae Cortex (containing this compound) | False aged model rats | Not Specified | Not Specified | Significantly increased granuloma formation and collagen synthesis. | [5] |
| Eucommia ulmoides Leaf Extract | Hairless mice (UV-induced aging) | 1000 mg/kg/day (oral) | 7 weeks | Prevented the decrease in skin hydration and reduced transepidermal water loss (TEWL). | [5] |
| Eucommia ulmoides Plant Extracts | Hairless mouse (Atopic Dermatitis Model) | Not Specified | 14 days | Recovered damaged skin to near-normal condition and decreased IgE concentration by 16%. | [10] |
Table 3: Recommended Concentrations in Cosmetic Formulations
| Product Type | Recommended Concentration of Eucommia ulmoides Extract |
| Cleansers | 1-3% |
| Toners | 0.5-2% |
| Serums | 3-8% |
| Day Moisturizers | 1-3% |
| Night Moisturizers | 2-5% |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and related compounds are underpinned by their modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway of Eucommia ulmoides Extract
Eucommia ulmoides extract exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Eucommia ulmoides extract has been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[6]
Caption: Inhibition of the NF-κB signaling pathway by Eucommia ulmoides extract.
Experimental Workflow for In Vitro Collagen Synthesis Assay
This workflow outlines the general steps to assess the effect of this compound on collagen production in human dermal fibroblasts.
Caption: Workflow for assessing in vitro collagen synthesis.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized methods and may require optimization for specific laboratory conditions and research questions.
In Vitro Collagen Synthesis Assay (Sirius Red Method)
Objective: To quantify the amount of soluble collagen produced by human dermal fibroblasts in response to treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Sirius Red dye solution (0.1% in picric acid)
-
0.05 N HCl
-
0.5 M NaOH
-
Phosphate Buffered Saline (PBS)
-
Multi-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Culture: Culture HDFs in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed the HDFs into 24-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Staining:
-
Add 1 ml of Sirius Red dye solution to 200 µl of the cell culture supernatant.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Discard the supernatant and wash the pellet with 1 ml of 0.05 N HCl.
-
Centrifuge again and discard the supernatant.
-
-
Quantification:
-
Dissolve the pellet in 250 µl of 0.5 M NaOH.
-
Read the absorbance at 540 nm using a spectrophotometer.
-
-
Analysis: Create a standard curve using known concentrations of collagen to determine the amount of collagen in the samples. Compare the collagen production in this compound-treated cells to the controls.
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of this compound or Eucommia ulmoides extract by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
This compound or Eucommia ulmoides extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the test compound (this compound or extract) and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µl of the DPPH solution to 100 µl of each sample dilution. For the control, add 100 µl of methanol to 100 µl of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC₅₀ Determination: Plot the scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[8]
In Vivo Excision Wound Healing Model
Objective: To assess the wound healing efficacy of a topical formulation containing this compound.
Materials:
-
Laboratory animals (e.g., Wistar rats or BALB/c mice)
-
Topical formulation of this compound (e.g., ointment or cream)
-
Control vehicle (base formulation without this compound)
-
Standard wound healing ointment (e.g., povidone-iodine)
-
Anesthetic
-
Surgical instruments for creating excision wounds
-
Ruler or caliper for wound measurement
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Wound Creation: Anesthetize the animals and shave the dorsal area. Create a circular full-thickness excision wound of a specific diameter (e.g., 6 mm) using a sterile biopsy punch.
-
Grouping and Treatment: Divide the animals into groups:
-
Group 1: Untreated control
-
Group 2: Vehicle control
-
Group 3: this compound formulation
-
Group 4: Standard ointment
-
-
Application: Apply the respective treatments topically to the wound area once daily.
-
Wound Measurement: Measure the wound area on specific days (e.g., day 0, 4, 8, 12, and 16) using a ruler or caliper. Calculate the percentage of wound contraction.
-
Histopathological Analysis: On the final day, euthanize the animals and collect the wound tissue for histopathological examination to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Analysis: Compare the rate of wound closure and histological parameters among the different groups.
Safety and Toxicology
Eucommia ulmoides extract has been evaluated for its safety in cosmetic applications. Studies have shown that it is non-genotoxic and does not cause acute toxicity.[11] However, long-term, high-dose administration may have the potential for nephrotoxicity, which is more relevant for oral consumption than topical application.[11] As with any new ingredient, it is recommended to conduct a patch test before widespread use in cosmetic formulations to rule out potential skin irritation or allergic reactions in sensitive individuals.[1] The Cosmetic Ingredient Review (CIR) panel has not yet issued a formal safety assessment for this compound or Eucommia ulmoides extract, highlighting the need for further research in this area.
Conclusion
This compound, along with other bioactive compounds from Eucommia ulmoides, presents a promising avenue for the development of innovative dermatological and cosmetic products. Its multifaceted activities, including collagen synthesis promotion, anti-inflammatory effects, and antioxidant properties, address key concerns in skin aging and health. The provided data and protocols serve as a foundation for further research and development in harnessing the full potential of this natural ingredient. Further clinical trials are warranted to substantiate the in vitro and preclinical findings in human subjects.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. Ten application effects of organic Eucommia ulmoides extracts on skin. [greenskybio.com]
- 3. Eight Major Uses of Eucommia ulmoides Extract in Skin - care Products. [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geniposidic Acid from Eucommia ulmoides Oliver Staminate Flower Tea Mitigates Cellular Oxidative Stress via Activating AKT/NRF2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety evaluation of Eucommia ulmoides extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eucommiol Extraction from Plant Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Eucommiol from plant materials, primarily Eucommia ulmoides.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low this compound Yield
Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A: Low this compound yield can stem from several factors throughout the extraction and purification process. Here's a systematic approach to troubleshooting:
-
Plant Material Quality: The concentration of this compound can vary depending on the plant part, geographical origin, harvest time, and storage conditions. Ensure you are using a high-quality, properly identified raw material. The leaves of Eucommia ulmoides are a common source.
-
Particle Size: Inadequate grinding of the plant material can limit solvent penetration. Aim for a fine, uniform powder to maximize the surface area for extraction.
-
Solvent Selection: this compound is a polar compound, so polar solvents are most effective for extraction. Based on the extraction of similar polar compounds like iridoid glycosides from Eucommia ulmoides, a mixture of ethanol and water is a good starting point. An ethanol concentration of around 50-70% is often a good balance for extracting polar compounds while minimizing the co-extraction of highly polar impurities.
-
Extraction Method and Parameters: The chosen extraction method and its parameters are critical.
-
Solid-to-Liquid Ratio: A low ratio may result in an incomplete extraction. A common starting point is a 1:30 g/mL ratio of plant material to solvent.[1]
-
Extraction Time: Insufficient extraction time will lead to low yields. For methods like ultrasonic-assisted extraction, a duration of 25-30 minutes has been shown to be effective for other compounds from Eucommia ulmoides.[1]
-
Temperature: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds. For iridoid glycosides, temperatures around 60-80°C have been used.[2] However, stability studies on similar compounds suggest that high temperatures can cause degradation.[3] It is advisable to conduct preliminary experiments to find the optimal temperature for this compound.
-
Extraction Technique: Advanced techniques like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods. For UAE, an ultrasonic power of around 250 W has been used effectively for flavonoid extraction from Eucommia ulmoides leaves.[1]
-
-
Purification Losses: Significant amounts of this compound can be lost during the purification steps.
-
Resin Selection: Macroporous resins are commonly used for the purification of compounds from plant extracts. The choice of resin is crucial. For polar compounds, resins like XDA-8 have been shown to be effective.[1]
-
Elution Parameters: The concentration of the eluting solvent (commonly ethanol) needs to be optimized. A stepwise gradient of ethanol concentrations can help to separate this compound from other compounds.
-
Issue 2: Co-extraction of Impurities
Q: My extract contains a high level of impurities, making the purification of this compound difficult. How can I improve the selectivity of my extraction?
A: High impurity levels can be addressed at both the extraction and purification stages:
-
Solvent Polarity Tuning: Adjusting the polarity of your extraction solvent can improve selectivity. While a highly polar solvent is needed for this compound, using 100% water may extract a large amount of water-soluble impurities like sugars and polysaccharides. Adding a co-solvent like ethanol can help to modulate the polarity and reduce the extraction of these highly polar compounds.
-
Pre-extraction with a Non-polar Solvent: To remove non-polar impurities like fats and chlorophyll, you can perform a pre-extraction step with a non-polar solvent such as hexane or petroleum ether before the main extraction.
-
Optimized Purification Strategy: A well-designed purification protocol is key.
-
Column Chromatography: Employing column chromatography with a suitable stationary phase (e.g., silica gel, reversed-phase C18) and a carefully optimized mobile phase gradient can effectively separate this compound from impurities.
-
Macroporous Resin Adsorption: As mentioned previously, using an appropriate macroporous resin can selectively adsorb this compound, allowing impurities to be washed away before eluting the target compound. The adsorption and desorption conditions, such as sample concentration, pH, and flow rate, should be optimized. For flavonoid purification from Eucommia ulmoides, a sample pH of 5.0 and an adsorption flow rate of 1.5 mL/min have been used with XDA-8 resin.[1]
-
Issue 3: Suspected Degradation of this compound
Q: I suspect that this compound is degrading during my extraction process. What factors could be causing this and how can I prevent it?
A: this compound, as an iridoid, may be susceptible to degradation under certain conditions. Key factors to consider are:
-
Temperature: High temperatures can lead to the degradation of iridoids.[3] It is advisable to use the lowest effective temperature for extraction and to avoid prolonged exposure to heat during solvent evaporation.
-
pH: Extreme pH values can cause the degradation of iridoid glycosides.[3] Maintaining a neutral or slightly acidic pH during extraction and purification is generally recommended. A study on iridoid glycosides from Eucommia ulmoides seed meal showed that some compounds were hydrolyzed under strong alkaline conditions.[3]
-
Light: Some plant-derived compounds are sensitive to light. While specific data on this compound is limited, it is good practice to protect your extracts from direct light, especially during long processing or storage times. For other phenolic compounds, storage in the dark is recommended.[4]
-
Enzymatic Degradation: Fresh plant material contains enzymes that can degrade target compounds upon cell lysis. Drying the plant material or blanching it before extraction can help to deactivate these enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: As this compound is a polar compound (a tetrol), polar solvents are the most suitable. A mixture of ethanol and water is a good starting point. The optimal ethanol concentration will likely be in the range of 50-70%, as this has been shown to be effective for other polar compounds in Eucommia ulmoides.
Q2: What part of the Eucommia ulmoides plant contains the highest concentration of this compound?
A2: While this compound can be found in various parts of the plant, the leaves are often used for the extraction of bioactive compounds due to their abundance and renewability.
Q3: Can I use ultrasound or microwave-assisted extraction for this compound?
A3: Yes, these modern extraction techniques are highly recommended. They can significantly increase the extraction yield and reduce the extraction time. For example, ultrasonic-assisted extraction with an ethanol concentration of 70%, an ultrasonic power of 250 W, a solid-liquid ratio of 1:30 g/mL, and an ultrasonic time of 25 min has been optimized for flavonoids from Eucommia ulmoides leaves.[1] These parameters can serve as a good starting point for optimizing this compound extraction.
Q4: How can I purify this compound from the crude extract?
A4: A common and effective method is to use macroporous resin column chromatography. Resins like XDA-8 have shown good performance in purifying compounds from Eucommia ulmoides extracts.[1] The process typically involves loading the crude extract onto the column, washing with water to remove highly polar impurities, and then eluting with a gradient of ethanol to recover the target compound. Further purification can be achieved using techniques like preparative HPLC.
Q5: How can I confirm the presence and quantity of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. You will need a reference standard of this compound for comparison. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or phosphoric acid to improve peak shape) is a typical setup for analyzing polar compounds from Eucommia ulmoides.[5][6]
Data Presentation
Table 1: Optimized Extraction Parameters for Bioactive Compounds from Eucommia ulmoides Leaves
| Target Compound Class | Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Other Parameters | Reference |
| Flavonoids | Ultrasonic-Assisted Extraction | 70% Ethanol | 1:30 | Not specified | 25 | Ultrasonic Power: 250 W | [1] |
| Polysaccharides | Ultrasonic-Assisted Extraction | Water | 1:35 | 80 | 40 | Two repeated extractions | [2] |
| Polysaccharides | Microwave-Assisted Extraction | Water | Not specified | 74 | 15 | - | [7] |
Note: These parameters were optimized for the specified compound classes and can serve as a starting point for the optimization of this compound extraction.
Experimental Protocols
Protocol 1: Inferred Best-Practice Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is an inferred best-practice guide based on successful extractions of other polar compounds from Eucommia ulmoides. Optimization may be required for maximal this compound yield.
-
Material Preparation:
-
Dry the leaves of Eucommia ulmoides at a temperature of 50-60°C to a constant weight.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 300 mL of 70% ethanol (solid-to-liquid ratio of 1:30 g/mL).
-
Place the flask in an ultrasonic bath with a power output of approximately 250 W.
-
Perform the extraction for 25-30 minutes at a controlled temperature (start with 50°C and optimize as needed).
-
After extraction, filter the mixture through filter paper.
-
Collect the filtrate and repeat the extraction process on the residue one more time to ensure complete extraction.
-
Combine the filtrates from both extractions.
-
-
Solvent Removal:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.
-
The resulting aqueous solution is the crude extract.
-
-
Purification (using Macroporous Resin):
-
Pre-treat the macroporous resin (e.g., XDA-8) according to the manufacturer's instructions.
-
Pack the resin into a glass column.
-
Adjust the pH of the crude extract to approximately 5.0.
-
Load the crude extract onto the column at a flow rate of 1-2 bed volumes per hour.
-
Wash the column with deionized water (approximately 2-3 bed volumes) to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%). Collect fractions at each step.
-
Analyze the collected fractions for the presence of this compound using HPLC.
-
Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
-
-
Final Product:
-
The concentrated, purified fraction can be freeze-dried to obtain a solid this compound-rich extract.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Eucommia ulmoides polysaccharides: extraction, purification, structure, bioactivities and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv.: Towards the Utilization of Medicinal and Commercial Chinese Endemic Tree - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Advances in Eucommia ulmoides polysaccharides: extraction, purification, structure, bioactivities and applications [frontiersin.org]
Improving the stability and solubility of Eucommiol in aqueous solutions
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the stability and aqueous solubility of eucommiol.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and why is it a concern?
Q2: What are the primary factors affecting the stability of this compound in aqueous solutions?
A2: The stability of this compound, like other iridoid glycosides, is primarily affected by pH, temperature, and light exposure. Studies on similar compounds show that degradation is often pH-dependent, following pseudo-first-order kinetics.[2][3] Extreme pH conditions (highly acidic or alkaline) and high temperatures can accelerate hydrolysis and epimerization.[3] For example, some related compounds are most stable at a pH around 5.0-6.8 and show increased degradation at higher or lower pH values.[2][3] Exposure to UV light can also induce significant degradation.[2]
Q3: How can cyclodextrins improve the solubility and stability of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate a "guest" molecule, such as this compound, forming a non-covalent inclusion complex.[4] This process effectively shields the hydrophobic parts of the this compound molecule from water, markedly increasing its apparent aqueous solubility. Furthermore, by sequestering the molecule within its cavity, the cyclodextrin can protect it from hydrolysis and photodegradation, thereby enhancing its chemical stability in solution.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective due to its high water solubility and low toxicity.[4]
Q4: What does an A-type phase solubility diagram indicate for my this compound-cyclodextrin complex?
A4: An A-type phase solubility diagram, specifically an AL-type, shows a linear increase in the solubility of the guest molecule (this compound) with an increase in the concentration of the complexing agent (cyclodextrin).[7] This is the most common and ideal type for 1:1 stoichiometry complexes and indicates that the complex being formed is soluble in the aqueous medium. It allows for the calculation of the complex's stability constant (Ks), a key parameter for characterizing the strength of the host-guest interaction.[7]
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has visible precipitate.
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | The concentration of this compound in your aqueous buffer may be too high. Try reducing the concentration. If a higher concentration is necessary, proceed to the next step. |
| Poor Intrinsic Solubility | Use a solubilizing agent. Forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective method. Refer to the Experimental Protocol for Preparing this compound-HP-β-CD Inclusion Complex below. |
| Incorrect pH | The pH of your solution may be affecting solubility. For ionizable compounds, solubility is pH-dependent.[5] Test the solubility across a range of physiologically relevant pH values (e.g., pH 5.0 to 7.4). |
| Low Temperature | If working with concentrated stock solutions stored at low temperatures (e.g., 4°C), the compound may have crashed out. Gently warm the solution to room temperature and vortex before use. |
Issue 2: My this compound solution loses potency or changes color over time.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation (Hydrolysis) | The solution is unstable. This is often accelerated by improper pH and temperature. Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. |
| pH-Induced Instability | Determine the optimal pH for stability by conducting a kinetic study across different pH buffers (see Protocol for Stability Analysis). Degradation of similar compounds is often minimized around pH 5.0.[2] |
| Photodegradation | This compound may be light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2] |
| Oxidation | If working with sensitive assays, consider de-gassing your aqueous buffer or adding antioxidants, although this should be tested for compatibility with your experimental system. |
| Solution Not Optimized | Encapsulating this compound in HP-β-CD can significantly enhance its stability by protecting it from the aqueous environment.[5][6] This is the recommended approach for long-term experiments. |
Quantitative Data Summary
The following table summarizes data for Oleuropein, a structurally similar polyphenol, complexed with HP-β-CD, which serves as a strong proxy for the expected improvements for this compound.
| Parameter | Free Compound (Oleuropein) | Compound with HP-β-CD (Oleuropein) | Reference |
| Aqueous Solubility | 12.78 ± 0.36 mg/mL | 77.52 ± 1.41 mg/mL | [1] |
| Solubility Enhancement | - | ~6-fold increase | [1] |
| Complex Stoichiometry | - | 1:1 | [1] |
| Stability Constant (logK) | - | 1.98 (at 25°C) | [1] |
Experimental Protocols & Workflows
Workflow for Improving this compound Solubility and Stability
Caption: Workflow for preparing and validating a this compound-HP-β-CD inclusion complex.
Protocol 1: Phase Solubility Study
This protocol, based on the Higuchi and Connors method, determines the effect of HP-β-CD on this compound solubility and allows for the calculation of the stability constant (Ks) for the complex.
-
Preparation of HP-β-CD Solutions : Prepare a series of aqueous solutions of HP-β-CD at varying concentrations (e.g., 0, 10, 20, 30, 40, 50 mM) in your desired buffer (e.g., phosphate buffer, pH 7.4).
-
Saturation : Add an excess amount of this compound powder to 5 mL of each HP-β-CD solution in sealed vials. Ensure enough solid is present to maintain saturation.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) in a shaking water bath for 48-72 hours, or until equilibrium is reached. Protect the vials from light.
-
Sample Collection & Filtration : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification : Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or UPLC.
-
Data Analysis : Plot the total concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). If the plot is linear (AL-type), the stability constant (Ks) can be calculated using the following equation:
-
Ks = Slope / (S0 * (1 - Slope))
-
Where S0 is the intrinsic solubility of this compound (the y-intercept of the plot).
-
Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complex (Lyophilization Method)
This method is effective for preparing a solid, readily dissolvable powder of the inclusion complex.[8]
-
Dissolution : Based on the desired molar ratio (typically 1:1 as determined from the phase solubility study), dissolve HP-β-CD in purified water.
-
Co-solvent Addition : In a separate container, dissolve this compound in a minimal amount of a suitable co-solvent, such as ethanol.
-
Mixing : Slowly add the this compound-ethanol solution dropwise to the aqueous HP-β-CD solution while stirring continuously.
-
Incubation : Continue stirring the mixture at room temperature for 24-48 hours, protected from light, to ensure complete complex formation.
-
Solvent Removal (Optional) : If necessary, remove the organic co-solvent using a rotary evaporator.
-
Freezing : Pre-freeze the aqueous solution at -80°C for at least 4 hours until completely solid.
-
Lyophilization : Dry the frozen sample using a freeze-dryer for 48 hours or until a dry, fluffy powder is obtained.
-
Storage : Store the resulting complex powder in a desiccator, protected from light and moisture.
Mechanism of Cyclodextrin Encapsulation
Caption: this compound is encapsulated within the HP-β-CD cavity, increasing solubility.
Protocol 3: Stability Analysis by UPLC
This protocol outlines a stability-indicating UPLC method to quantify this compound degradation over time.
-
Sample Preparation : Prepare solutions of both free this compound and the this compound-HP-β-CD complex at a known concentration in various aqueous buffers (e.g., pH 3, 5, 7.4, 9).
-
Stress Conditions : Incubate aliquots of each solution under different conditions:
-
Temperature : 4°C, 25°C, 40°C.
-
Light : Exposure to UV light vs. dark control (wrapped in foil).
-
-
Time Points : At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from each condition.
-
UPLC Analysis : Analyze the samples immediately using a validated UPLC method. A typical starting point would be:
-
Data Analysis :
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the remaining concentration (ln[C]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics, and the slope of the line is the negative of the degradation rate constant (-k).
-
Compare the k values under different conditions to determine the optimal storage parameters. A smaller k value indicates greater stability.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of water-insoluble lauroyl-indapamide in aqueous solutions: prediction of the stabilities of the drug in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability-indicating UPLC method for the determination of curcumin diethyl disuccinate, an ester prodrug of curcumin, in raw materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 8. Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Stability-Indicating Ultra Performance Liquid Chromato-Graphic (UPLC) Method for the Determination of a Mycophenolic Acid-Curcumin Conjugate and Its Applications to Chemical Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Technical Support Center: Eucommiol Quantification by HPLC-UV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Eucommiol using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound by HPLC-UV?
A1: A significant challenge in the quantification of this compound by HPLC-UV is its weak UV absorption. This compound lacks a strong chromophore, which can result in low sensitivity and a poor signal-to-noise ratio, making accurate quantification difficult, especially at low concentrations. Careful method development and optimization are crucial to overcome this limitation.
Q2: I am not seeing a peak for this compound, or the peak is very small. What should I do?
A2: This is a common issue and can be caused by several factors:
-
Incorrect Wavelength: Ensure your UV detector is set to an appropriate wavelength. While this compound lacks a strong UV maximum, detection at lower wavelengths, such as around 206 nm or 236 nm, has been used for the analysis of related compounds from Eucommia ulmoides.[1] It is highly recommended to determine the optimal wavelength by scanning a pure standard of this compound.
-
Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Try concentrating your sample or injecting a larger volume.
-
Sample Degradation: this compound may be unstable under your sample preparation or storage conditions. It is advisable to prepare fresh samples and analyze them promptly. Information on the stability of related iridoid glycosides suggests that temperature and pH can affect their stability.[2]
-
Instrumental Issues: Check for leaks in your HPLC system, ensure the detector lamp is functioning correctly, and verify that the mobile phase is flowing properly.
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by:
-
Secondary Interactions: Silanol groups on the surface of the C18 column can interact with polar analytes like this compound, leading to tailing. Adding a small amount of an acidic modifier, such as 0.1% phosphoric acid or formic acid, to the mobile phase can help to suppress these interactions and improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.
Q4: The retention time of my this compound peak is shifting between injections. What is causing this?
A4: Retention time variability can be due to:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the performance of your gradient mixer.
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable column temperature.
-
Pump Malfunction: Inconsistent flow rates from the pump can cause retention time shifts. Check for leaks and perform regular pump maintenance.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is crucial for accurately quantifying a drug substance in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies.[3][4][5] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products. The HPLC method must then be able to resolve the this compound peak from all degradation product peaks.
Common stress conditions for forced degradation studies include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the sample solution at a high temperature (e.g., 60-80 °C).
-
Photolytic Degradation: Exposing the sample solution to UV light.
After stressing the samples, analyze them by HPLC to observe any new peaks that have formed. The chromatographic conditions should then be optimized to achieve baseline separation between the parent this compound peak and all degradation product peaks.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC-UV quantification of this compound.
| Problem | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Incorrect UV wavelength. | Determine the UV absorption maximum of a pure this compound standard. If a standard is unavailable, try monitoring at low wavelengths (e.g., 206 nm or 236 nm).[1] |
| Low sample concentration. | Concentrate the sample or increase the injection volume. | |
| Sample degradation. | Prepare fresh samples and analyze them immediately. Investigate sample stability under different storage conditions. | |
| Instrumental issues (leaks, lamp failure, no flow). | Perform system checks, including leak tests, lamp diagnostics, and pump flow rate verification. | |
| Peak Tailing | Secondary silanol interactions. | Add an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase. |
| Column overload. | Dilute the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., acetonitrile or methanol) or replace the column. | |
| Retention Time Drifting | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Check the gradient proportioning valves. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Inadequate column equilibration. | Increase the column equilibration time between injections. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent-to-aqueous ratio or trying a different organic solvent (e.g., methanol vs. acetonitrile). |
| Suboptimal gradient profile. | Adjust the gradient slope to improve the separation of closely eluting peaks. | |
| Degraded column. | Replace the column. | |
| Baseline Noise or Drift | Contaminated mobile phase or system. | Use high-purity HPLC-grade solvents and filter the mobile phase. Flush the HPLC system. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. Prime the pump to remove any trapped air bubbles. | |
| Detector lamp issue. | Check the detector lamp's energy and replace it if it is nearing the end of its lifespan. |
Experimental Protocols
Sample Preparation Workflow
HPLC-UV Analysis Workflow
Recommended Starting HPLC-UV Conditions
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid or 0.5% Phosphoric acid in water[1] |
| Mobile Phase B | Acetonitrile or Methanol[1] |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase. An example gradient could be: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-50% B; followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 206 nm or 236 nm (requires optimization for this compound)[1] |
| Injection Volume | 10-20 µL |
Method Validation Parameters
For reliable and accurate quantification, the developed HPLC-UV method for this compound should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Logical Troubleshooting Workflow
References
- 1. Simultaneous quantification of eleven bioactive components of male flowers of Eucommia ulmoides oliver by HPLC and their quality evaluation by chemical fingerprint analysis with hierarchical clustering analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Eucommiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of eucommiol in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in animal studies?
A1: The poor oral bioavailability of this compound is primarily attributed to two main factors:
-
Low membrane permeability: this compound's chemical structure hinders its efficient passage across the intestinal epithelium.
-
First-pass metabolism: After absorption, this compound undergoes significant metabolism in the liver before it can reach systemic circulation, reducing the amount of active compound available.
Strategies to overcome these limitations often involve advanced drug delivery systems or co-administration with other compounds to enhance absorption and protect this compound from premature degradation.[1][2][3][4][5]
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several innovative strategies are being explored to enhance the bioavailability of this compound and other compounds with similar challenges.[6][7] These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation and improve its absorption.[6][7] Common types of nanoformulations include:
-
Nanostructured Lipid Carriers (NLCs): These are composed of a blend of solid and liquid lipids, which can accommodate a higher drug load and improve stability.[8][9]
-
Ethosomes: These are soft, malleable vesicles containing phospholipids and a high concentration of ethanol, which allows them to penetrate deeper into the skin for transdermal delivery.[10][11][12][13]
-
-
Transdermal Delivery: Bypassing the gastrointestinal tract and first-pass metabolism altogether through skin delivery can significantly increase bioavailability.[14][15][16]
-
Co-administration with other compounds: The bioavailability of some compounds can be affected by co-administration with other substances that may alter intestinal absorption.[17]
Q3: What key pharmacokinetic parameters should I be measuring to assess bioavailability?
A3: To evaluate the effectiveness of your strategy to improve this compound bioavailability, you should focus on the following pharmacokinetic parameters in your animal studies:[18][19][20]
-
Cmax (Maximum Concentration): The highest concentration of the drug reached in the blood.
-
Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): This represents the total drug exposure over time and is a key indicator of bioavailability.
Troubleshooting Guides
Issue 1: Low Cmax and AUC Despite Using a Nanoformulation
| Potential Cause | Troubleshooting Step |
| Poor Encapsulation Efficiency | Optimize the preparation method of your nanoformulation to ensure a higher percentage of this compound is successfully encapsulated. This may involve adjusting lipid concentrations, sonication time, or homogenization pressure. |
| Instability of the Nanoformulation | Characterize the stability of your nanoformulation over time and under different storage conditions. Aggregation or drug leakage can reduce in vivo performance. |
| Incorrect Animal Model or Dosing Regimen | Ensure the animal model and dosing regimen are appropriate for the formulation being tested. Factors such as species, age, and fasting state can influence pharmacokinetics.[19] |
Issue 2: High Variability in Pharmacokinetic Data Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation Administration | Standardize the gavage or administration technique to ensure each animal receives a consistent dose and formulation volume. |
| Biological Variation | Increase the number of animals per group to improve statistical power and account for natural biological differences. |
| Issues with Blood Sampling | Ensure that blood sampling times are consistent across all animals and that samples are processed and stored correctly to prevent degradation of the analyte. |
Data Presentation: Enhancing this compound Bioavailability
The following table summarizes the quantitative improvements in bioavailability observed with different delivery systems for various compounds, illustrating the potential of these technologies for this compound.
| Delivery System | Compound | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Nanoemulsion | Cannabidiol | Wistar Rats | 1.65x higher than standard CBD oil | [21] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Cannabidiol | - | 8-fold higher AUC compared to CBD-sesame oil | [21] |
| Zein/Whey Protein Nanoparticles | Cannabidiol | - | 1.75-fold increase in AUC compared to pure CBD | [21] |
| Nano-sized Emulsion (Transdermal) | Delta Tocopherol | Hamsters | 68-fold increase in plasma concentration vs. 11-fold for micron-sized emulsion | [22] |
Experimental Protocols
Protocol 1: Preparation of Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization and Ultrasonication[8]
-
Preparation of Lipid and Aqueous Phases:
-
Heat the solid lipid (e.g., stearic acid), liquid lipid (e.g., oleic acid), surfactant, and this compound in a water bath to approximately 70°C.[8]
-
Separately, heat the aqueous phase to the same temperature.
-
-
Emulsification:
-
Add the hot aqueous phase to the melted lipid phase and homogenize using a high-shear homogenizer.
-
-
Sonication:
-
Subject the resulting emulsion to ultrasonication to reduce the particle size to the nanometer range.[23]
-
-
Cooling:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
Protocol 2: Preparation of Ethosomes by the Cold Method[13]
-
Lipid Phase Preparation:
-
Dissolve phospholipids (e.g., soya lecithin), cholesterol, and this compound in ethanol in a covered vessel with vigorous stirring at room temperature.[13]
-
-
Hydration:
-
Add propylene glycol and then water to the mixture while continuing to stir.[13]
-
-
Vesicle Formation and Sizing:
-
Continue stirring for a specified time to allow for the formation of ethosomal vesicles.
-
Reduce the vesicle size, if necessary, using sonication or extrusion.
-
Protocol 3: Pharmacokinetic Study in Rats[18][20]
-
Animal Preparation:
-
Fast male Sprague-Dawley rats overnight before the experiment but allow free access to water.
-
-
Drug Administration:
-
Administer the this compound formulation (e.g., NLCs, ethosomes, or a control solution) orally via gavage or intravenously via the tail vein.[19]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[17]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.[17]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Experimental Workflow for Bioavailability Studies
Caption: Workflow for comparing the bioavailability of different this compound formulations.
Signaling Pathway: Wnt/β-catenin
This compound and its parent plant extracts have been shown to influence various signaling pathways. The Wnt/β-catenin pathway is a key regulator of cellular processes and a potential target for therapeutic intervention.[24][25][26][27][28]
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.
References
- 1. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Methods for preparation of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Ethosomes for Topical delivery of Aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymerdigital.com [ymerdigital.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic study about compatibility of Eucommia ulmoides and Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. dovepress.com [dovepress.com]
- 24. Eucommia granules activate Wnt/β-catenin pathway, and improve oxidative stress, inflammation, and endothelial injury in preeclampsia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 28. mdpi.com [mdpi.com]
Eucommiol assay interference from other plant-derived compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from other plant-derived compounds during the quantification of eucommiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds in plant extracts that can interfere with this compound assays?
A1: Extracts from plants containing this compound, such as Eucommia ulmoides, are complex mixtures. The most common interfering compounds belong to the flavonoid and phenolic acid classes. Specific examples that are abundant in E. ulmoides include rutin, quercetin, kaempferol, and chlorogenic acid.[1][2] These molecules can interfere with the assay through chromatographic co-elution or overlapping UV absorption spectra, leading to inaccurate quantification of this compound.
Q2: How can I tell if my this compound assay is experiencing interference?
A2: Signs of interference in your this compound assay, particularly when using HPLC-UV, include:
-
Poor peak resolution: The this compound peak may not be sharp and well-separated from adjacent peaks.
-
Asymmetric peak shape: Tailing or fronting of the this compound peak can indicate a co-eluting compound.
-
Inconsistent retention times: Variability in the retention time of this compound across different sample preparations can suggest matrix effects.
-
UV-Vis spectral impurity: If you are using a Diode Array Detector (DAD), checking the peak purity of this compound can reveal the presence of co-eluting compounds with different UV spectra.
Q3: Are there simple sample preparation steps to reduce interference?
A3: Yes, a solid-phase extraction (SPE) step can be highly effective. For instance, using a C18 cartridge can help in separating compounds based on polarity. Additionally, purification of the crude extract using macroporous resins like XDA-8 has been shown to effectively enrich and purify flavonoids, which can be a strategy to remove them before this compound analysis.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Overestimated this compound Concentration | Co-elution with an interfering compound: A common issue is the co-elution of flavonoids or phenolic acids that absorb at a similar wavelength to this compound. For example, in some reversed-phase HPLC methods, this compound may elute in close proximity to other polar compounds. | 1. Modify HPLC Gradient: Adjust the mobile phase gradient to improve separation. A shallower gradient can increase the resolution between closely eluting peaks.2. Change Wavelength: If using a UV detector, select a wavelength that maximizes the absorption of this compound while minimizing the absorption of the suspected interfering compound.3. Sample Purification: Implement a sample cleanup step using macroporous resin chromatography to remove flavonoids prior to HPLC analysis.[2] |
| Irreproducible Results | Matrix Effects: The overall composition of the plant extract can affect the ionization efficiency of this compound in mass spectrometry or its interaction with the stationary phase in HPLC, leading to inconsistent results. | 1. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix solution that is similar to your sample matrix but without this compound.2. Internal Standard: Add a known concentration of an internal standard to all samples and standards to normalize for variations in sample preparation and instrument response. |
| Broad or Tailing this compound Peak | Column Overload or Contamination: Injecting a sample that is too concentrated or contains strongly retained compounds can lead to poor peak shape. | 1. Dilute the Sample: Analyze a more diluted sample to see if the peak shape improves.2. Column Washing: Implement a robust column washing protocol between injections to remove any strongly bound contaminants. |
Quantitative Data on Potential Interferences
While direct quantitative studies on the percentage of interference are scarce, the potential for interference can be inferred from the chromatographic behavior of co-occurring compounds. The following table presents the retention times of this compound-related iridoids and major potential interfering compounds from Eucommia ulmoides under a specific HPLC method.
| Compound | Class | Retention Time (min) | Potential for Interference |
| Geniposidic acid | Iridoid | 10.5 | Low to Moderate |
| Chlorogenic acid | Phenylpropanoid | 16.8 | Moderate to High |
| This compound-like Iridoids | Iridoid | (Varies) | Reference Point |
| Rutin | Flavonoid | 23.9 | Low to Moderate |
| Isoquercitrin | Flavonoid | 25.1 | Low to Moderate |
| Quercetin | Flavonoid | 38.9 | Low |
Data adapted from a simultaneous analysis of bioactive components in Eucommia ulmoides male flowers.[1] Note that the exact retention time of this compound may vary, but this table illustrates the elution profile of potential interferences under the same chromatographic conditions.
Experimental Protocols
Protocol 1: Sample Preparation with Macroporous Resin for Flavonoid Removal
This protocol is designed to remove flavonoid interferences from a crude plant extract prior to this compound analysis.[2]
-
Crude Extract Preparation: Extract the dried plant material with 70% ethanol using ultrasonication.
-
Resin Activation: Pre-treat XDA-8 macroporous resin by soaking in ethanol for 24 hours, then wash with deionized water until no alcohol smell remains.
-
Adsorption: Dissolve the crude extract in water to a concentration of approximately 2.0 mg/mL and adjust the pH to 5.0. Pass the solution through the prepared XDA-8 resin column at a flow rate of 1.5 mL/min. The eluate will be enriched in more polar compounds, including iridoids like this compound, while the flavonoids are retained on the resin.
-
Collection: Collect the eluate for subsequent HPLC analysis of this compound.
-
(Optional) Flavonoid Elution: To confirm the removal of flavonoids, they can be desorbed from the resin using 60% ethanol.
Protocol 2: HPLC Method for Simultaneous Analysis of Iridoids and Flavonoids
This method allows for the separation and quantification of multiple components, including iridoids and flavonoids, and can be adapted for this compound analysis.[1]
-
Column: Thermal Hypersil Gold C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.5% Phosphoric acid in water
-
B: Methanol
-
-
Gradient:
-
0-10 min: 15-20% B
-
10-25 min: 20-35% B
-
25-40 min: 35-50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV detector with wavelength switching (e.g., 206 nm for iridoids and 236 nm for some flavonoids). For this compound specifically, monitoring at around 206-210 nm is common.
Visualizations
Caption: Experimental workflow for this compound analysis with interference removal.
Caption: Troubleshooting flowchart for inaccurate this compound assay results.
References
Refining dosage and administration routes for Eucommiol in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eucommiol in in vivo experiments. The information is tailored for scientists and drug development professionals to refine dosage and administration routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo dosage of this compound?
A1: Direct, peer-reviewed data on the in vivo dosage of isolated this compound is limited. However, research on Eucommia ulmoides extracts (EUE), of which this compound is a key bioactive component, can provide a starting point for dose-range finding studies. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint. A related compound, geniposide, has shown toxicity at doses higher than 50 mg/kg/day in rats, suggesting a potential upper limit to consider for iridoid glycosides like this compound[1][2].
Q2: What is the most common administration route for this compound in animal studies?
A2: While specific protocols for isolated this compound are not widely published, oral gavage is a common route for administering Eucommia ulmoides extracts and other natural compounds in rodent models.[3] Intraperitoneal (IP) injection is another potential route, which may bypass first-pass metabolism. The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of the compound.
Q3: What are suitable vehicles for administering this compound?
A3: The solubility of this compound in aqueous solutions may be limited. For oral gavage, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. For IP injections, sterile saline or phosphate-buffered saline (PBS) are common choices, potentially with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary. It is critical to ensure the vehicle is non-toxic and does not interfere with the experimental outcomes. Always include a vehicle-only control group in your study design.
Q4: What is the known bioavailability and half-life of this compound?
Q5: Are there any known stability issues with this compound in experimental settings?
A5: As with many natural compounds, the stability of this compound in solution should be considered. It is recommended to prepare fresh solutions for each experiment and protect them from light and extreme temperatures. If solutions are to be stored, stability should be validated under the intended storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound may have limited solubility in aqueous vehicles. | - Prepare a suspension in a vehicle like 0.5% or 1% carboxymethylcellulose (CMC) in saline for oral gavage. - For injections, consider using a co-solvent system, such as a small percentage of DMSO or PEG400, in saline or PBS. Always test the vehicle for toxicity in a pilot study. - Sonication may help in achieving a uniform suspension. |
| Animal Distress After Administration | - Improper gavage or injection technique. - Irritation caused by the vehicle or the compound itself. | - Ensure personnel are properly trained in the administration technique. - For oral gavage, use appropriate gavage needle size and ensure it is inserted without force. - For injections, ensure the pH of the solution is close to neutral. - Administer the solution at room temperature. - Reduce the concentration of any co-solvents if used. |
| High Variability in Experimental Results | - Inconsistent dosing due to poor suspension. - Degradation of this compound in the prepared solution. - Variable absorption between animals. | - Ensure the this compound suspension is homogenous by vortexing or stirring before each administration. - Prepare fresh solutions for each experiment to minimize degradation. - For oral administration, fasting the animals overnight may help to standardize absorption. - Consider a more direct route of administration, such as intraperitoneal injection, to reduce absorption variability. |
| No Observable Effect at the Tested Dose | - The dose may be too low. - Poor bioavailability of this compound. - Rapid metabolism and clearance of the compound. | - Conduct a dose-response study with a wider range of concentrations. - Investigate alternative administration routes that may increase bioavailability (e.g., intraperitoneal or intravenous). - Analyze plasma or tissue levels of this compound to confirm its presence at the target site. |
Experimental Protocols
Oral Gavage Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage (mg/kg) and the body weight of the animals.
-
Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline.
-
Suspend the weighed this compound powder in the CMC vehicle to the final desired concentration.
-
Vortex and/or sonicate the suspension to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing.
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the esophagus and slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Intraperitoneal (IP) Injection of this compound in Rodents
-
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Further dilute the solution with sterile saline or PBS to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <5-10%) to avoid toxicity.
-
Ensure the final solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before injection.
-
Properly restrain the animal to expose the lower abdominal quadrant.
-
Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Monitor the animal for any adverse reactions post-injection.
-
Signaling Pathways and Experimental Workflows
This compound is a component of Eucommia ulmoides extracts, which have been shown to modulate several key signaling pathways. While the effects of isolated this compound are still under investigation, the following pathways are implicated based on studies with the extracts.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Eucommia ulmoides extracts have been shown to influence this pathway.
Caption: PI3K/Akt signaling pathway potentially modulated by this compound.
Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. Extracts from Eucommia ulmoides have been demonstrated to activate this protective pathway.[4]
Caption: Nrf2/HO-1 pathway activation as a potential mechanism of this compound.
NF-κB Inflammatory Pathway
The NF-κB pathway is a key regulator of inflammation. Eucommia ulmoides extracts have been shown to suppress this pathway.[4][5][6]
Caption: Suppression of the NF-κB inflammatory pathway by this compound.
General Experimental Workflow for In Vivo Studies
Caption: A general workflow for in vivo experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional application and modern pharmacological research of Eucommia ulmoides Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Neuroprotective Efficacy of Eucommiol
Welcome to the technical support center for Eucommiol research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the neuroprotective efficacy of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary neuroprotective mechanisms?
A1: this compound is a natural iridoid compound isolated from the leaves and bark of Eucommia ulmoides.[1][2] Its neuroprotective effects are attributed to several mechanisms, including:
-
Anti-inflammatory effects: this compound and extracts of Eucommia ulmoides have been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[3][4] This is partly achieved by modulating signaling pathways such as the NF-κB and TLR4/p38 MAPK pathways.[3][4]
-
Antioxidant activity: The active components in Eucommia ulmoides can exert antioxidant effects, which may be linked to the activation of the Nrf2 signaling pathway.[5]
-
Amelioration of the ubiquitin-proteasome system: this compound has been shown to antagonize the loss of striatal neurotransmitters and relieve associated anomalies in models of Parkinson's disease by improving the function of the ubiquitin-proteasome system.[6]
-
Inhibition of Acetylcholinesterase (AChE): Aqueous extracts of Eucommia ulmoides bark have demonstrated the ability to inhibit AChE activity, suggesting a potential role in managing neurodegenerative diseases like Alzheimer's disease.[7]
Q2: I am observing low efficacy of this compound in my in vivo model. What are the potential reasons?
A2: Low in vivo efficacy can stem from several factors:
-
Poor Bioavailability: Natural compounds like this compound can have limited oral bioavailability. Consider alternative administration routes or formulation strategies to enhance absorption.
-
Metabolism: The compound may be rapidly metabolized in vivo. Investigating its metabolic stability can provide insights.
-
Dosing: The dosage used may be insufficient to elicit a significant neuroprotective effect. A dose-response study is recommended to determine the optimal concentration.
-
Timing of Administration: The therapeutic window for neuroprotection can be narrow. The timing of this compound administration relative to the induced neurological insult is critical.
Q3: My this compound solution appears cloudy or precipitates out of solution in my cell culture media. How can I resolve this?
A3: Solubility issues are common with natural compounds. Here are a few troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution, such as DMSO.
-
Final Concentration: The final concentration of the solvent in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity and precipitation.
-
Sonication: Gentle sonication of the stock solution before dilution into the media can help dissolve any small particles.
-
Warming: Briefly warming the solution to 37°C may improve solubility.
-
Fresh Preparation: Prepare fresh solutions for each experiment to avoid degradation and precipitation over time.
Troubleshooting Guides
Issue 1: Inconsistent results in neuroprotection assays (e.g., cell viability, apoptosis assays).
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | Ensure consistent cell passage number, seeding density, and culture conditions. |
| Reagent Quality | Use high-purity this compound. Verify the quality and concentration of all other reagents. |
| Assay Timing | Optimize the timing of this compound treatment and the induction of neurotoxicity. |
| Positive and Negative Controls | Always include appropriate controls to validate the assay performance. |
Issue 2: Difficulty in assessing the mechanism of action of this compound.
| Potential Cause | Troubleshooting Steps |
| Complex Signaling Pathways | Investigate multiple potential pathways, such as NF-κB, Nrf2, and MAPK/ERK.[5][8] |
| Off-Target Effects | Consider that this compound may have multiple cellular targets. |
| Inhibitor Studies | Use specific inhibitors for suspected pathways to confirm the mechanism. |
| Western Blotting/PCR | Analyze the expression and phosphorylation of key proteins in the suspected signaling cascades. |
Enhancing Efficacy: Strategies and Protocols
One of the primary challenges in translating the neuroprotective effects of this compound from the lab to clinical applications is its potential for low bioavailability and the need for targeted delivery.
Strategy: Nanoparticle-Based Drug Delivery Systems
To enhance the therapeutic efficacy of this compound, consider encapsulating it within a nanoparticle-based drug delivery system. Polymeric micelles are a promising option due to their ability to encapsulate hydrophobic drugs, control their release, and potentially improve their circulation time and brain penetration.
Below is a diagram illustrating the concept of a this compound-loaded polymeric micelle for enhanced drug delivery.
References
- 1. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]
- 2. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eucommia ulmoides Oliv. Bark Extracts Alleviate MCAO/Reperfusion-Induced Neurological Dysfunction by Suppressing Microglial Inflammation in the Gray Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional application and modern pharmacological research of Eucommia ulmoides Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Eucommia ulmoides Oliv. and its bioactive constituent work via ameliorating the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of Eucommia ulmoides Oliv. Bark on amyloid beta(25-35)-induced learning and memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Mitigating potential cytotoxicity of Eucommiol at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eucommiol, particularly concerning potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a major active iridoid glycoside isolated from Eucommia ulmoides Oliv., a plant used extensively in traditional medicine. It is recognized for a variety of pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects. Research has also indicated its potential in promoting collagen synthesis.
Q2: Is this compound cytotoxic?
While Eucommia ulmoides extracts are generally considered to have a high safety profile, dose-dependent toxicity has been observed with some of its components.[1][2] Like other iridoid glycosides, this compound may exhibit cytotoxic effects at high concentrations.[3] The cytotoxicity of iridoid glycosides is often cell-type specific and dependent on the compound's structure.[3][4]
Q3: At what concentrations might this compound become cytotoxic?
The specific cytotoxic concentrations of this compound for non-cancerous cells have not been extensively reported in publicly available literature. However, a study on a related iridoid, geniposide, indicated toxicity at doses higher than 50 mg/kg/day in vivo.[1] For Eucommia ulmoides extract, long-term administration of high doses (e.g., 56 g/kg) has been associated with nephrotoxicity in animal models.[2] Therefore, it is crucial for researchers to perform dose-response studies to determine the cytotoxic threshold of this compound in their specific experimental model.
Q4: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
While the exact mechanisms for high-dose this compound cytotoxicity in non-target cells are not fully elucidated, studies on iridoid glycosides in cancer cells suggest that cytotoxicity can be mediated through the induction of apoptosis and cell cycle arrest.[3][4][5] Key signaling pathways that might be involved include the PI3K/Akt and STAT3 pathways.[4][5] At excessive concentrations, these mechanisms could potentially be activated in non-cancerous cells, leading to unwanted cytotoxicity.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides steps to address unexpected cytotoxicity in your experiments.
| Issue | Potential Cause | Recommended Action |
| High cell death observed even at moderate concentrations of this compound. | Cell line hypersensitivity. | 1. Perform a dose-response curve starting from very low concentrations to establish the EC50 and CC50. 2. Compare the cytotoxicity profile with a less sensitive cell line, if available. |
| Precipitation of this compound in culture medium at high concentrations. | Poor solubility of this compound at high concentrations. | 1. Use a suitable solvent such as DMSO for the stock solution, ensuring the final concentration in the medium is non-toxic to the cells (typically ≤ 0.5% v/v).[6] 2. Prepare fresh dilutions for each experiment. |
| Inconsistent cytotoxic effects across experiments. | Variability in experimental conditions. | 1. Standardize cell seeding density and treatment duration. 2. Ensure consistent quality and purity of the this compound sample. |
| Observed cytotoxicity interferes with the assessment of other biological effects. | The therapeutic window is too narrow for the specific cell line. | 1. Consider co-treatment with a cytoprotective agent. Antioxidants like N-acetylcysteine (NAC) or agents that activate the Nrf2 pathway can be explored.[7][8] 2. Reduce the treatment duration. |
Experimental Protocols
Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Evaluation of Apoptosis using Annexin V-FITC/PI Staining
Objective: To determine if this compound-induced cell death is due to apoptosis.
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity and apoptosis.
Caption: Potential signaling pathways involved in iridoid glycoside-induced cytotoxicity.
Caption: Logical workflow for troubleshooting unexpected this compound cytotoxicity.
References
- 1. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety evaluation of Eucommia ulmoides extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoprotective Activity of Natural and Synthetic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Technical Support Center: Optimization of Cell-Based Assays for High-Throughput Screening of Eucommiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cell-based assays in the high-throughput screening (HTS) of Eucommiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of high-throughput screening for this compound?
A1: High-throughput screening of this compound is primarily employed to identify and characterize its biological activities in a large-scale and automated fashion. Key applications include screening for neuroprotective effects, enhancement of collagen synthesis, and modulation of inflammatory pathways. HTS allows for the rapid testing of large compound libraries to identify "hits" that can be further developed as potential therapeutics.
Q2: Which cell lines are suitable for this compound HTS assays?
A2: The choice of cell line is critical and depends on the biological activity being investigated. For neuroprotection assays, neuronal cell lines such as PC12 or SH-SY5Y are commonly used. For collagen synthesis assays, dermal fibroblasts or chondrogenic cell lines like ATDC5 are appropriate. For assessing anti-inflammatory effects, macrophage-like cell lines such as RAW 264.7 or THP-1 reporter cell lines are often utilized.
Q3: How can I be sure that the observed activity is specific to this compound and not an artifact?
A3: Distinguishing true hits from false positives is a critical aspect of HTS. To ensure the observed activity is specific to this compound, it is essential to perform counter-screens. This involves running the assay in the absence of the biological target or using a different assay format (orthogonal assay) to confirm the activity. Additionally, assessing the dose-response relationship helps to confirm that the effect is dependent on the concentration of this compound.
Q4: What are acceptable Z'-factor and Signal-to-Background (S/B) ratios for a robust this compound HTS assay?
A4: A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay, indicating a large separation between positive and negative controls and low data variability.[1] An assay with a Z'-factor below 0.5 may require optimization. The Signal-to-Background (S/B) ratio should ideally be greater than 2, with higher values indicating a more robust assay.[2]
Q5: What are common causes of a low Z'-factor in cell-based assays?
A5: A low Z'-factor is often due to high variability in the assay data or a small signal window between positive and negative controls. Common causes include inconsistent cell seeding, reagent instability, suboptimal incubation times, and issues with automated liquid handling equipment.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the high-throughput screening of this compound.
| Problem | Possible Causes | Solutions |
| High Well-to-Well Variability | Inconsistent cell seeding density. Edge effects due to evaporation. Inaccurate liquid handling. | Ensure a homogenous cell suspension before and during plating. Fill outer wells with sterile media or PBS to create a humidity barrier. Regularly calibrate and validate automated liquid handlers. |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations. Insufficient incubation time. Low cell viability. | Titrate concentrations of this compound, control compounds, and detection reagents. Optimize incubation times for treatment and signal development. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| High Background Signal | Autofluorescence of this compound or other compounds. Non-specific binding of detection reagents. Contamination of reagents or cell culture. | Pre-screen compounds for autofluorescence at the assay wavelengths. Include appropriate blocking steps and wash protocols. Use sterile techniques and fresh reagents. |
| Inconsistent Hit Confirmation | Compound instability or precipitation at test concentrations. False positives from the primary screen. | Visually inspect assay plates for compound precipitation. Confirm hits using freshly prepared compound solutions. Employ orthogonal assays to validate primary hits. |
| Low Z'-Factor | High data variability. Small signal window. | Address sources of variability as mentioned above. Optimize assay parameters (e.g., cell density, reagent concentrations) to maximize the difference between positive and negative controls. |
Quantitative Data Summary
The following tables provide representative quantitative data that might be generated during the optimization and execution of HTS assays for this compound. Please note that this data is illustrative and may not represent actual experimental results.
Table 1: Assay Quality Control Parameters
| Assay Type | Parameter | Value | Interpretation |
| Neuroprotection Assay | Z'-Factor | 0.65 | Excellent assay quality |
| Signal-to-Background (S/B) Ratio | 8.2 | Robust signal window | |
| Collagen Synthesis Assay | Z'-Factor | 0.58 | Good assay quality |
| Signal-to-Background (S/B) Ratio | 5.5 | Adequate signal window | |
| NF-κB Reporter Assay | Z'-Factor | 0.71 | Excellent assay quality |
| Signal-to-Background (S/B) Ratio | 12.4 | Strong signal window |
Table 2: Illustrative Dose-Response Data for this compound
| Assay Type | This compound Concentration (µM) | Response (% of Control) | IC50 / EC50 (µM) |
| Neuroprotection Assay | 0.1 | 5% | 2.5 |
| 1 | 25% | ||
| 10 | 75% | ||
| 100 | 95% | ||
| Collagen Synthesis Assay | 0.1 | 110% | 5.8 |
| 1 | 135% | ||
| 10 | 180% | ||
| 100 | 210% | ||
| NF-κB Reporter Assay (Inhibition) | 0.1 | 90% | 1.2 |
| 1 | 60% | ||
| 10 | 20% | ||
| 100 | 5% |
Experimental Protocols
Neuroprotection Assay Protocol
This protocol describes a cell-based assay to screen for the neuroprotective effects of this compound against oxidative stress-induced cell death.
-
Cell Line: PC12 cells.
-
Assay Principle: Measurement of cell viability using a resazurin-based assay after inducing oxidative stress with hydrogen peroxide (H₂O₂).
-
Procedure:
-
Seed PC12 cells in a 384-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or control compounds for 1 hour.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate cell viability relative to untreated controls.
-
Collagen Synthesis Assay Protocol
This protocol outlines a method to screen for the ability of this compound to enhance collagen production.
-
Cell Line: Human dermal fibroblasts.
-
Assay Principle: Quantification of newly synthesized collagen using a fluorescently labeled collagen-binding protein.
-
Procedure:
-
Seed human dermal fibroblasts in a 96-well plate at 20,000 cells/well and allow them to adhere overnight.
-
Treat cells with this compound or a positive control (e.g., ascorbic acid) for 48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the extracellular matrix with a fluorescently labeled collagen-binding protein (e.g., CNA35-GFP).
-
Wash the wells to remove unbound probe.
-
Measure the fluorescence intensity using a plate reader.
-
NF-κB Reporter Assay Protocol
This protocol is for screening this compound's potential to inhibit NF-κB signaling, a key pathway in inflammation.[3][4][5][6]
-
Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Assay Principle: Measurement of luciferase activity as an indicator of NF-κB activation.
-
Procedure:
-
Seed the NF-κB reporter cell line in a 384-well white-walled plate at 15,000 cells/well and incubate for 24 hours.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate NF-κB activation by adding TNFα (10 ng/mL).
-
Incubate for 6 hours.
-
Add a luciferase substrate solution to each well.
-
Measure luminescence using a plate reader.
-
Visualizations
References
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eucommiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio and overcome common challenges in your this compound-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a naturally occurring iridoid, a type of monoterpenoid, that has been isolated from the leaves and bark of Eucommia ulmoides, also known as the Hardy Rubber Tree.[1][2] It is recognized for its potential biological activities, including neuroprotective effects and the promotion of collagen synthesis.[1][3]
Q2: What are the common analytical techniques used to quantify this compound?
The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods offer high sensitivity and selectivity for analyzing this compound in complex matrices such as plant extracts and biological samples.
Q3: I am observing a high background signal in my cell-based assays with Eucommia ulmoides extracts. What could be the cause?
Plant extracts, including those from Eucommia ulmoides, are complex mixtures that can contain autofluorescent compounds.[7] This inherent fluorescence can interfere with fluorescence-based assays, leading to a high background signal and a reduced signal-to-noise ratio. It is crucial to run appropriate controls, including a blank extract (without cells) and cells treated with the vehicle, to assess the level of autofluorescence.
Q4: Which signaling pathways are reportedly modulated by this compound or Eucommia ulmoides extracts?
Research suggests that extracts from Eucommia ulmoides can modulate inflammatory and cellular stress response pathways. Specifically, studies have indicated the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[8][9][10][11] The modulation of these pathways may underlie some of the observed biological effects of the plant's extracts.
Troubleshooting Guides
HPLC Analysis: Low Signal or Poor Peak Shape
Issue: You are experiencing a low signal intensity or poor peak shape (e.g., peak fronting, tailing, or splitting) for this compound in your HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | - Ensure the mobile phase pH is appropriate for this compound (as an iridoid glycoside, slightly acidic conditions are often preferred).- Experiment with different solvent ratios (e.g., methanol:water or acetonitrile:water) to optimize peak shape and retention.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases to reduce baseline noise. |
| Inappropriate Column | - A C18 reversed-phase column is commonly used for iridoid glycoside analysis. Ensure your column is in good condition.- Consider a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to improve peak efficiency and height.- Flush the column regularly to remove contaminants. |
| Incorrect Detection Wavelength | - The UV maximum absorbance for this compound should be determined. For many iridoid glycosides, detection is performed at low wavelengths (e.g., 205-210 nm).[12] However, this can also increase baseline noise. A diode array detector can help in selecting the optimal wavelength with the best signal-to-noise ratio. |
| Sample Degradation | - Iridoid glycosides can be susceptible to degradation under certain conditions.[4] Prepare fresh sample solutions and store them at low temperatures away from light.- Investigate the stability of this compound in your extraction solvent and sample matrix. |
| System Issues | - Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.- Ensure the injector is not overloaded, which can lead to peak broadening. |
Mass Spectrometry (MS) Analysis: Weak Signal or Inconsistent Fragmentation
Issue: You are observing a weak signal for the this compound parent ion or inconsistent fragmentation patterns in your MS/MS analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Ionization | - Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and gas flow rates, to maximize the ionization of this compound.- Both positive and negative ion modes should be tested to determine which provides a better signal for this compound. |
| In-Source Fragmentation | - A high cone voltage or source temperature can cause this compound to fragment within the ion source, reducing the intensity of the parent ion.[13] Gradually decrease these parameters to see if the parent ion signal improves. |
| Incorrect Collision Energy | - In MS/MS experiments, the collision energy is critical for obtaining informative fragment ions. Optimize the collision energy to achieve a balance between the parent ion and key fragment ions. A collision energy ramp can be useful to identify the optimal setting. |
| Matrix Effects | - Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.- Use an internal standard that is structurally similar to this compound to compensate for matrix effects. |
Cell-Based Assays: High Background or Signal Variability
Issue: You are experiencing high background fluorescence/luminescence or significant variability in your cell-based assay results when testing this compound or Eucommia ulmoides extracts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Extract | - As mentioned in the FAQs, plant extracts can be autofluorescent.[7] Include a control with the extract in cell-free media to quantify its intrinsic fluorescence at the assay's excitation/emission wavelengths.- Subtract the background fluorescence from the extract-treated cell wells. |
| Compound Precipitation | - this compound, especially at high concentrations, may precipitate in the cell culture medium, leading to light scattering and artificially high readings in absorbance or fluorescence-based assays. Visually inspect the wells for any signs of precipitation.- Determine the solubility of this compound in your assay medium and work within the soluble concentration range. |
| Cellular Toxicity | - High concentrations of this compound or other components in the extract may be cytotoxic, leading to variable cell numbers and inconsistent results. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the non-toxic concentration range of your test substance. |
| Interference with Assay Reagents | - Components in the plant extract may directly interact with the assay reagents (e.g., reducing agents in the extract can react with viability dyes). Run a control with the extract and the assay reagents in a cell-free system to check for direct interference. |
Experimental Protocols
Protocol: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound. Optimization will be required based on your specific instrument and sample matrix.
-
Chromatographic System:
-
HPLC system with a UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-30% B (linear gradient)
-
25-30 min: 30-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-5% B (linear gradient)
-
40-45 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection:
-
UV detection at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh the dried plant material or extract.
-
Extract with 70% ethanol using ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a stock solution of a certified this compound standard.
-
Create a calibration curve by preparing a series of dilutions of the stock solution.
-
Inject the standards and samples into the HPLC system.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
-
Protocol: Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the identification and fragmentation analysis of this compound.
-
LC System:
-
Use the same LC conditions as described in the HPLC-UV protocol.
-
-
Mass Spectrometer:
-
A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
MS Parameters (to be optimized):
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow Rates: Optimize desolvation and cone gas flows for your instrument.
-
-
MS/MS Analysis:
-
Perform a full scan to identify the [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Select the parent ion for fragmentation and perform a product ion scan.
-
Optimize the collision energy to obtain a characteristic fragmentation pattern.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]
- 2. NP-MRD: Showing NP-Card for this compound (NP0057693) [np-mrd.org]
- 3. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quality Marker Discovery and Quality Evaluation of Eucommia ulmoides Pollen Using UPLC-QTOF-MS Combined with a DPPH-HPLC Antioxidant Activity Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical-rich Eucommia ulmoides leaf extract extends healthspan in Caenorhabditis elegans via the pmk-1/p38 MAPK pathway and mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemical-rich Eucommia ulmoides leaf extract extends healthspan in Caenorhabditis elegans via the pmk-1/p38 MAPK pathway and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Bayesian Optimization for Eucommiol Synthesis Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Bayesian optimization in the synthesis of Eucommiol. The content is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it beneficial for synthesizing complex molecules like this compound?
A1: Bayesian optimization is a powerful machine learning technique used to optimize complex, multi-parameter processes with a limited number of experiments.[1][2][3] For a multi-step synthesis like that of this compound, which can involve numerous variables (e.g., catalysts, reagents, temperature, reaction time), Bayesian optimization offers a significant advantage over traditional one-factor-at-a-time optimization methods.[4][5] It builds a probabilistic model of the reaction landscape and uses it to intelligently select the next set of experimental conditions most likely to improve the yield or other desired outcomes, thereby saving time and resources.[6][7]
Q2: I am starting a new this compound synthesis project with limited preliminary data. How do I begin with Bayesian optimization?
A2: Starting a Bayesian optimization campaign in a low-data regime is a common scenario.[2] The initial step is to define your experimental space, including all the continuous and categorical variables you wish to optimize. It is recommended to start with a small set of initial experiments that broadly cover this space. This initial data, even if from only a few runs, provides the algorithm with a starting point to build its initial model of the reaction performance. Software tools designed for chemical reaction optimization can then guide the selection of subsequent experiments.[1][6]
Q3: My Bayesian optimization algorithm seems to be stuck in a local optimum, repeatedly suggesting similar reaction conditions. What should I do?
A3: This issue, known as "exploitation" versus "exploration," is a key challenge in optimization.[6] If the algorithm is overly focused on a region of known good results (exploitation), it may miss a global optimum elsewhere. To address this, you can adjust the acquisition function in your Bayesian optimization software to favor "exploration." This encourages the algorithm to investigate areas of the parameter space with higher uncertainty, even if the predicted performance is not the absolute highest. This trade-off is crucial for efficiently mapping the entire reaction landscape.[6]
Q4: How should I represent the different components of my this compound synthesis (e.g., ligands, solvents) for the Bayesian optimization model?
A4: Chemical reactions need to be translated into a machine-readable format.[2] For categorical variables like ligands and solvents, you can use various encoding strategies. One-hot encoding identifies the presence or absence of a component but lacks chemical information.[6] A more effective approach is to use chemical descriptors that capture the steric and electronic properties of the molecules, such as those derived from quantum mechanical calculations (e.g., DFT).[3][6] These descriptors allow the model to learn the underlying structure-activity relationships, leading to more accurate predictions.
Q5: Can Bayesian optimization be used to optimize multiple objectives simultaneously, for instance, maximizing yield while minimizing a specific impurity in my this compound synthesis?
A5: Yes, Bayesian optimization can be extended to handle multiple objectives.[2] This is a significant advantage when dealing with complex pharmaceutical syntheses where purity is as critical as yield. By defining a multi-objective acquisition function, the algorithm can suggest experiments that represent a good trade-off between the competing objectives, helping you to identify reaction conditions that lead to both high yield and high purity of this compound.
Troubleshooting Guides
Issue 1: Poor Initial Model Performance
-
Symptom: The initial recommendations from the Bayesian optimization software lead to very low yields or failed reactions.
-
Possible Cause: The initial set of experiments did not adequately represent the reaction space, leading to an inaccurate initial model.
-
Troubleshooting Steps:
-
Expand Initial Data Set: Run a few more experiments with diverse conditions, focusing on covering the extremes of your parameter ranges.
-
Re-evaluate Descriptors: If using categorical variables, ensure that your molecular descriptors are appropriate and capture the relevant chemical properties. Consider switching to a different descriptor set if performance does not improve.[3][6]
-
Check for Experimental Error: Verify that the initial experimental results are accurate and reproducible. Outliers can significantly skew the initial model.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Symptom: Repeating the same suggested experiment results in significantly different yields for the this compound synthesis.
-
Possible Cause: The reaction is highly sensitive to unmonitored variables, or there are issues with experimental setup and execution. Automated synthesis platforms can help mitigate this.[8][9][10]
-
Troubleshooting Steps:
-
Review Experimental Protocol: Standardize all experimental procedures, including reagent addition, stirring speed, and work-up.
-
Identify Hidden Variables: Consider if factors not included in the optimization model (e.g., atmospheric moisture, reagent purity from different batches) could be influencing the outcome.
-
Incorporate Uncertainty: Ensure your Bayesian optimization model is configured to handle noisy data. A Gaussian process model is generally effective for this.[6]
-
Issue 3: The Algorithm Suggests Impractical or Unsafe Experiments
-
Symptom: The optimization software recommends reaction conditions that are difficult or dangerous to implement in the lab (e.g., extremely high temperatures or concentrations).
-
Possible Cause: The optimization space was not properly constrained.
-
Troubleshooting Steps:
-
Define Constraints: Most Bayesian optimization software allows you to define constraints on the experimental parameters.[11] Set realistic upper and lower bounds for all variables based on safety and equipment limitations.
-
Use Cost-Informed Optimization: Some advanced Bayesian optimization frameworks can incorporate the "cost" of an experiment, which can include factors beyond just financial cost, such as safety concerns or time.[5]
-
Experimental Protocols & Data
While a specific, published protocol for this compound synthesis optimized via Bayesian methods is not available, a general workflow can be outlined. The synthesis of iridoids like this compound often involves several key transformations. A hypothetical optimization might focus on a crucial C-C bond-forming or cyclization step.
Hypothetical Key Step for Optimization: Intramolecular Aldol Condensation to form the Cyclopentane Ring
-
Reaction: Conversion of a dialdehyde precursor to the bicyclic core of this compound.
-
Variables for Optimization:
-
Base (e.g., L-proline, pyrrolidine) - Categorical
-
Solvent (e.g., DMSO, CH3CN, THF) - Categorical
-
Temperature (°C) - Continuous
-
Concentration (M) - Continuous
-
Reaction Time (h) - Continuous
-
Table 1: Example Data from Initial Bayesian Optimization Experiments
| Experiment | Base | Solvent | Temperature (°C) | Concentration (M) | Reaction Time (h) | Yield (%) |
| 1 | L-proline | DMSO | 25 | 0.1 | 12 | 45 |
| 2 | Pyrrolidine | CH3CN | 40 | 0.05 | 24 | 62 |
| 3 | L-proline | THF | 25 | 0.2 | 18 | 35 |
| 4 | Pyrrolidine | DMSO | 60 | 0.1 | 12 | 75 |
Table 2: Suggested Next Experiments from Bayesian Optimization
| Experiment | Base | Solvent | Temperature (°C) | Concentration (M) | Reaction Time (h) | Predicted Yield (%) |
| 5 | Pyrrolidine | DMSO | 55 | 0.12 | 15 | 78 |
| 6 | L-proline | DMSO | 70 | 0.08 | 20 | 68 |
Visualizations
Caption: A flowchart illustrating the iterative nature of the Bayesian optimization process in chemical synthesis.
Caption: A simplified diagram showing a key optimization target in a hypothetical this compound synthesis pathway.
References
- 1. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 2. chimia.ch [chimia.ch]
- 3. Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications [mdpi.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Cost-informed Bayesian reaction optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 8. Automated synthesis - Wikipedia [en.wikipedia.org]
- 9. criver.com [criver.com]
- 10. oxfordglobal.com [oxfordglobal.com]
- 11. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Addressing variability in Eucommiol content in natural extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eucommiol from natural extracts, primarily from Eucommia ulmoides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low this compound yield can stem from several factors throughout the extraction and analysis process. Here’s a troubleshooting guide:
-
Plant Material:
-
Source and Part: The concentration of this compound and other bioactive compounds varies significantly between the bark, leaves, male flowers, and seeds of Eucommia ulmoides.[1][2] The leaves and bark are common sources. Ensure you are using the appropriate plant part as specified in your protocol.
-
Harvest Time: The content of active components in E. ulmoides is influenced by the season and harvest time.[2][3] For example, total flavonoid content in leaves is often highest in April and May.[2] Harvesting at a suboptimal time can lead to lower yields.
-
Drying and Storage: Improper drying and storage can lead to enzymatic degradation of iridoids like geniposidic acid and aucubin, which are abundant in the fresh cortex but diminish significantly after drying.[4] While this compound's stability during drying is not as well-documented, improper storage conditions (e.g., high humidity, exposure to light) can degrade target compounds.
-
-
Extraction Procedure:
-
Solvent Choice: The polarity of the extraction solvent is critical. Methanol is often used for extracting this compound.[4] Ensure the solvent system is appropriate for your target compound.
-
Extraction Method and Parameters: Different extraction methods (e.g., maceration, ultrasonic-assisted, microwave-assisted) have varying efficiencies.[5][6] Parameters such as temperature, time, and solid-to-liquid ratio must be optimized. For instance, excessive temperature can degrade thermolabile compounds.
-
-
Post-Extraction Handling:
-
pH Stability: Some related iridoid glycosides show instability at high pH levels (pH ≥ 10), leading to degradation.[7] Ensure the pH of your extract is maintained within a stable range, especially during concentration and purification steps.
-
Storage of Extract: Store the extract at low temperatures (4°C or -20°C) to minimize degradation.[8]
-
Q2: I am observing significant batch-to-batch variability in the this compound content of my extracts. How can I improve consistency?
A2: Batch-to-batch variability is a common challenge in natural product research. To improve consistency:
-
Standardize Raw Material:
-
Source your Eucommia ulmoides material from a single, reputable supplier who can provide information on the cultivation and harvesting conditions.
-
If possible, use plant material from the same harvest time and geographical location.
-
Establish quality control specifications for the raw material, including macroscopic and microscopic identification, and if feasible, a preliminary chemical fingerprint.
-
-
Standardize Protocols:
-
Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction, filtration, concentration, and storage.
-
Ensure all parameters (e.g., particle size of the plant material, extraction time, temperature, solvent-to-solid ratio) are precisely controlled and documented for each batch.
-
-
Implement Quality Control Checks:
-
Perform routine quantification of this compound in each batch of extract using a validated analytical method like HPLC.
-
Use a certified reference standard for this compound for accurate quantification.
-
Q3: My HPLC chromatogram shows several unexpected peaks, and the peak corresponding to this compound is poorly resolved. What should I do?
A3: A complex chromatogram with poor resolution can be addressed by optimizing your HPLC method and sample preparation:
-
Sample Preparation:
-
Purification: Consider a solid-phase extraction (SPE) or liquid-liquid extraction step to clean up your sample and remove interfering compounds before HPLC analysis. Macroporous resins have been used for purifying flavonoids from E. ulmoides extracts and a similar approach could be adapted.[5]
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging and baseline noise.
-
-
HPLC Method Optimization:
-
Mobile Phase Gradient: Adjust the gradient profile of your mobile phase to improve the separation of closely eluting peaks.
-
Column Chemistry: You may need to try a different HPLC column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to achieve better selectivity for your target analyte.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
Q4: I suspect my this compound is degrading during my experimental workflow. How can I assess its stability?
A4: To assess the stability of this compound in your specific matrix and conditions:
-
Conduct a Stability Study:
-
Prepare samples of your extract and store them under different conditions that mimic your experimental workflow (e.g., different temperatures, pH values, exposure to light).
-
Analyze the samples at various time points (e.g., 0, 6, 12, 24 hours) using a validated HPLC method to quantify the this compound content.
-
A decrease in concentration of more than 15% from the initial value may indicate instability.[8]
-
Studies on related iridoid glycosides have shown good stability at temperatures up to 80°C and in acidic to slightly alkaline conditions (pH ≤ 8).[7] However, significant degradation was observed at pH ≥ 10.[7]
-
Data on Factors Influencing Bioactive Compound Content in Eucommia ulmoides
Table 1: Influence of Plant Part and Harvest Time on Bioactive Components
| Bioactive Component | Plant Part with High Content | Optimal Harvest Time (Example) | Reference |
| Flavonoids | Leaves, Male Flowers | April-May for leaves | [1][2] |
| Iridoids (e.g., Geniposidic acid, Aucubin) | Fresh Bark, Leaves | May or June for leaves | [3][4] |
| Lignans | Bark, Leaves | Increases with tree age in leaves | [2] |
| Chlorogenic Acid | Leaves | July in some regions, August-September in others | [2] |
Table 2: Optimized Extraction Parameters for Different Compound Classes from Eucommia ulmoides
| Target Compound Class | Extraction Method | Key Parameters | Reference |
| Seed Oil | Supercritical CO2 | Pressure: 37 MPa, Temperature: 40°C, Time: 125 min | [9] |
| Flavonoids (from leaves) | Ultrasonic-Assisted | 70% Ethanol, 250 W power, 1:30 g/mL solid-liquid ratio, 25 min | [5] |
| Polysaccharides | Hot Water Extraction | Ratio of water to raw material: 3, Extraction time: 80 min, 3 extractions | [10] |
| Flavonoids (from pollen) | Microwave-Assisted | Optimized via response surface methodology | [6] |
Experimental Protocols
Protocol 1: General Procedure for Ultrasonic-Assisted Extraction of this compound
This protocol is a general guideline based on methods for extracting polar compounds from E. ulmoides. Optimization will be required for specific applications.
-
Preparation of Plant Material:
-
Dry the Eucommia ulmoides leaves or bark at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Storage:
-
Store the concentrated extract in an airtight container at 4°C or -20°C, protected from light.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method. The specific column, mobile phase, and gradient may require optimization.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A: 0.1% Phosphoric acid in water, B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., around 210 nm for iridoids).
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a certified reference standard of this compound and dissolve it in methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Dissolve the dried extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for this compound extraction and quantification.
Caption: Troubleshooting logic for this compound variability.
References
- 1. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. Health-Promoting Properties of Eucommia ulmoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Flavonoid Extraction from Eucommia ulmoides pollen using Respond Surface Methodology and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver [mdpi.com]
- 8. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Supercritical Carbon Dioxide Extraction of Eucommia ulmoides Seed Oil and Quality Evaluation of the Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of extraction of Eucommia ulmoides polysaccharides by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Eucommiol Metabolites in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Eucommiol and its metabolites in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is an iridoid, a type of monoterpenoid, isolated from Eucommia ulmoides Oliv., a plant used in traditional medicine.[1][2] It is of significant research interest due to its pharmacological activities, including the promotion of collagen synthesis, which has implications for skin health and tissue repair.[2][3]
Q2: What are the known metabolites of this compound?
A2: Currently, the specific in vivo metabolites of this compound have not been extensively characterized in publicly available literature. General metabolic pathways for similar compounds, such as other iridoids, involve phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) reactions.[4][5] It is recommended to use untargeted high-resolution mass spectrometry approaches to screen for potential metabolites in plasma, urine, and fecal samples after administration of this compound.
Q3: Which analytical technique is most suitable for quantifying this compound and its potential metabolites?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound and its metabolites in biological matrices.[6] This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices.[7]
Q4: What are the critical steps in sample preparation for this compound analysis in plasma and urine?
A4: For plasma samples, protein precipitation is a common and effective method. This is typically done using a cold organic solvent like methanol or acetonitrile. For urine samples, a dilution step followed by filtration is often sufficient. Solid-phase extraction (SPE) can be employed for both matrices to concentrate the analytes and remove interfering substances.[6]
Q5: How should I select an appropriate internal standard (IS) for the LC-MS/MS analysis of this compound?
A5: An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be chosen. The IS should not be present in the biological samples and should not interfere with the analysis of the target analytes.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible mobile phase pH with the analyte's pKa. 2. Column degradation or contamination. 3. Inappropriate injection solvent. | 1. Adjust the mobile phase pH with a volatile additive like formic acid (typically 0.1%). 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Low Signal Intensity or No Peak Detected | 1. Inefficient ionization of this compound. 2. Ion suppression from matrix components. 3. Suboptimal MS/MS parameters (e.g., collision energy). 4. Analyte degradation during sample preparation or storage. | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes. 2. Improve sample cleanup using SPE. Adjust chromatographic conditions to separate this compound from co-eluting matrix components. 3. Optimize collision energy for the specific precursor-to-product ion transitions. 4. Ensure samples are processed and stored at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. |
| High Background Noise | 1. Contaminated mobile phase, LC system, or MS ion source. 2. Use of non-volatile buffers or additives. | 1. Use high-purity LC-MS grade solvents and additives. Regularly clean the ion source. 2. Use volatile mobile phase additives such as formic acid or ammonium formate. |
| Poor Reproducibility (Retention Time or Peak Area) | 1. Inadequate column equilibration. 2. Fluctuations in LC pump pressure or flow rate. 3. Inconsistent sample preparation. | 1. Ensure sufficient column equilibration time between injections. 2. Check the LC system for leaks and purge the pumps to remove air bubbles. 3. Standardize the sample preparation protocol and use an internal standard to correct for variability. |
| Carryover (Analyte Detected in Blank Injections) | 1. Adsorption of this compound to parts of the LC system. 2. Insufficient needle wash in the autosampler. | 1. Use a stronger needle wash solution that includes a high percentage of organic solvent. 2. Optimize the needle wash program to include multiple wash cycles. |
Quantitative Data Summary
The following tables provide typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for re-equilibration. |
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
Note: The in vivo metabolites of this compound are not yet fully characterized. The table below lists a hypothetical transition for this compound. For metabolite detection, a full scan or precursor ion scan should be performed to identify potential metabolite masses, followed by product ion scans to determine fragmentation patterns and select appropriate MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | To be determined empirically | To be determined empirically | Positive or Negative ESI |
| Metabolite (e.g., Glucuronide) | [M+Glucuronide-H]⁻ | [M-H]⁻ | Negative ESI |
| Internal Standard (IS) | To be determined based on selection | To be determined based on selection | Positive or Negative ESI |
Experimental Protocols
Protocol 1: Preparation of Plasma Samples
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Preparation of Urine Samples
-
Thaw frozen urine samples on ice.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of water containing the internal standard.
-
Vortex the mixture.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
Caption: Hypothesized signaling pathways for this compound-induced collagen synthesis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of epomediol. I--Isolation and identification of main metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biotransformation of oleuropein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of Eucommiol in a Murine Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of compounds derived from Eucommia ulmoides, with a focus on Eucommiol, in established murine models of inflammation. While direct in vivo experimental data on isolated this compound is limited in the current literature, this document summarizes the significant anti-inflammatory properties of Eucommia ulmoides extracts and compares them with the well-documented effects of standard anti-inflammatory agents, Indomethacin and Dexamethasone.
Overview of Anti-inflammatory Mechanisms
Eucommia ulmoides extracts have been shown to exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] By inhibiting the activation and nuclear translocation of NF-κB, components within Eucommia ulmoides extracts can effectively suppress the downstream inflammatory cascade.[1]
Experimental Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of Eucommia ulmoides extracts and comparator drugs in two standard murine models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation.
Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to reduce acute inflammation, measured as a decrease in paw swelling.
| Treatment Group | Dose | Time Point | % Inhibition of Paw Edema | Reference |
| Indomethacin | 10 mg/kg | 2 hours | 54% | [3] |
| 10 mg/kg | 3 hours | 54% | [3] | |
| 10 mg/kg | 4 hours | 54% | [3] | |
| 10 mg/kg | 2 hours | 46.87% | [4] | |
| 10 mg/kg | 3 hours | 65.71% | [4] | |
| 25 mg/kg | 3 hours | 91.1% | [5] | |
| Galla Chinensis Extract | 1 g/kg | 1 hour | 20.17% | [6] |
| 1 g/kg | 2 hours | 27.19% | [6] | |
| Crude Mazaryun | High Dose | 5 hours | 23.2% | [7] |
| Detoxified Mazaryun | High Dose | 5 hours | 39.4% | [7] |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model evaluates the systemic anti-inflammatory effects of a compound by measuring the reduction of pro-inflammatory cytokines in the serum of mice challenged with LPS.
| Treatment Group | Dose | Cytokine Measured | % Reduction | Reference |
| Dexamethasone | 5 mg/kg | TNF-α | 72.03% | [8] |
| 5 mg/kg | IL-6 | 75.81% | [8] | |
| Eucommiae cortex (EC) Extract | - | TNF-α | Significant Inhibition | [9] |
| - | IL-6 | Significant Inhibition | [9] |
Note: The table presents data for Eucommia ulmoides extracts. Specific quantitative data for isolated this compound in this in vivo model is limited.In vitro studies using Eucommia ulmoides bark extract (EUE) on LPS-stimulated microglial cells have shown a significant reduction in TNF-α and IL-1β mRNA expression and secretion.
Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol is a standard method for inducing and evaluating acute inflammation.[3][5][6]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound or comparator)
-
Vehicle control (e.g., saline, distilled water)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
After a set pre-treatment time (typically 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each animal.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This protocol is used to induce a systemic inflammatory response and assess the efficacy of anti-inflammatory compounds.[8][9]
Materials:
-
Male C57BL/6 mice or other appropriate strain
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound or comparator)
-
Vehicle control (e.g., sterile saline)
-
Equipment for blood collection (e.g., cardiac puncture)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Centrifuge
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound or vehicle is administered to the respective groups, often with pre-treatment before the LPS challenge.
-
LPS is administered via intraperitoneal (i.p.) injection at a pre-determined dose (e.g., 1 mg/kg).
-
At a specific time point after LPS injection (e.g., 1.5-3 hours for peak cytokine response), blood is collected from the animals.[10]
-
Serum is separated by centrifugation.
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using ELISA kits.
-
The percentage reduction in cytokine levels in the treatment groups is calculated relative to the LPS-only control group.
Visualizing the Mechanisms and Workflows
NF-κB Signaling Pathway in Inflammation
The following diagram illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory action of Eucommia ulmoides extracts.
Experimental Workflow for Carrageenan-Induced Paw Edema
The following diagram outlines the key steps in the carrageenan-induced paw edema model.
Experimental Workflow for LPS-Induced Systemic Inflammation
The following diagram illustrates the experimental process for the LPS-induced systemic inflammation model.
References
- 1. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eucommiae cortex inhibits TNF-α and IL-6 through the suppression of caspase-1 in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eucommiol and Geniposidic Acid on Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucommiol and geniposidic acid, two prominent iridoid glycosides derived from the medicinal plant Eucommia ulmoides, have garnered significant attention for their pharmacological activities, including the promotion of collagen synthesis. This guide provides a comparative analysis of their effects on collagen production, supported by available experimental data. While both compounds contribute to the ethnobotanical reputation of Eucommia ulmoides for strengthening bones and connective tissues, they are predominantly found in different parts of the plant and may exert their effects through distinct mechanisms. This compound is a primary active component for collagen synthesis found in the bark (Eucommiae Cortex), whereas geniposidic acid is a main effective compound in the leaves.[1][2]
Quantitative Data on Collagen Synthesis
Direct comparative studies with side-by-side quantitative data on the collagen-promoting effects of this compound and geniposidic acid are limited in the currently available literature. However, individual studies on extracts and isolated compounds provide valuable insights into their respective potencies.
One key study demonstrated that oral administration of geniposidic acid at a dose of 0.25 g/kg resulted in a significant 58% increase in collagen synthesis in a rat model.[1] While specific quantitative data for this compound's direct effect on collagen synthesis from isolated compound studies is not as readily available in the reviewed literature, studies on Eucommiae Cortex extracts, where this compound is a major active component, have shown a significant increase in granuloma formation and collagen synthesis in "false aged model" rats.[2]
| Compound | Source in Eucommia ulmoides | Experimental Model | Dosage/Concentration | Observed Effect on Collagen Synthesis | Reference |
| This compound | Bark (Eucommiae Cortex) | "False aged model" rats | Not specified for isolated compound | Significant increase in granuloma formation and collagen synthesis (as part of an extract) | [2] |
| Geniposidic Acid | Leaves, Fresh Bark | Rats | 0.25 g/kg (oral) | 58% increase | [1] |
| Geniposidic Acid | Leaves | In vitro (ligament cells) | 25-200 µmol/L | Stimulation of collagen synthesis | [1] |
Experimental Protocols
The following are summaries of experimental methodologies employed in studies investigating the effects of this compound and geniposidic acid on collagen synthesis. These are based on descriptions found in published research abstracts and related articles.
In Vivo Model: "False Aged" Rat Model for Collagen Synthesis
This model was utilized to assess the effects of Eucommiae Cortex extracts containing this compound.
-
Animal Model: Wistar rats are used. A "false aged" state is induced, though the specific method for this is not detailed in the available abstracts. This often involves methods that accelerate aging-like physiological changes.
-
Induction of Granuloma: To measure the formation of new connective tissue, sterile cotton pellets or other irritants are subcutaneously implanted. The granuloma tissue that forms around the implant is rich in newly synthesized collagen.
-
Treatment: The methanol extract of Eucommiae Cortex (containing this compound) is administered orally to the rats.
-
Assessment of Collagen Synthesis: After a specified period, the granuloma tissue is excised, dried, and weighed. The collagen content is then determined by measuring the hydroxyproline concentration, a key amino acid in collagen.
In Vitro Cell Culture Model for Collagen Synthesis
This general protocol is applicable for testing both this compound and geniposidic acid on collagen-producing cells like fibroblasts or osteoblasts.
-
Cell Culture: Human or rodent fibroblasts (e.g., NIH/3T3) or osteoblast-like cells (e.g., MC3T3-E1) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or geniposidic acid.
-
Quantification of Collagen Production:
-
Hydroxyproline Assay: The total collagen content in the cell layer and culture medium can be determined by hydrolyzing the samples and measuring the amount of hydroxyproline.
-
Procollagen Type I C-Peptide (PIP) Assay: The amount of newly synthesized and secreted collagen can be quantified by measuring the concentration of PIP in the culture medium using an ELISA kit. This is a specific marker for type I collagen synthesis.
-
Western Blotting: The expression levels of collagen type I protein in cell lysates or the culture medium can be analyzed by Western blotting using specific antibodies.
-
Real-Time PCR: The mRNA expression levels of collagen genes (e.g., COL1A1, COL1A2) can be quantified to assess the effect of the compounds on collagen gene transcription.
-
Signaling Pathways
The precise signaling pathways through which this compound and geniposidic acid exert their effects on collagen synthesis are still under investigation. However, existing research provides some clues.
Geniposidic Acid
-
FXR-RUNX2 Pathway: In the context of bone formation, geniposidic acid has been shown to promote osteogenesis by activating the Farnesoid X Receptor (FXR). Activated FXR can, in turn, upregulate the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation and collagen synthesis.
-
AKT/NRF2 Pathway: In human keratinocytes, geniposidic acid has been found to mitigate oxidative stress by activating the AKT/NRF2 signaling pathway. While this is primarily an antioxidant response, reducing oxidative stress can create a more favorable environment for extracellular matrix health and indirectly support collagen integrity.
-
TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of collagen synthesis. While direct evidence linking geniposidic acid to this pathway in the context of collagen production is still emerging, it is a plausible mechanism given the role of TGF-β in fibrosis and wound healing, processes in which collagen synthesis is paramount.
This compound
The direct signaling pathway for this compound's effect on collagen synthesis is not well-elucidated in the available scientific literature. Given that other iridoid glycosides and natural compounds that stimulate collagen production often modulate the TGF-β/Smad pathway, it is a strong candidate for future investigation into this compound's mechanism of action.
Mandatory Visualizations
Conclusion
Both this compound and geniposidic acid from Eucommia ulmoides demonstrate promising pro-collagen synthesis activities. Geniposidic acid, primarily found in the leaves, has more available quantitative data and some elucidated signaling pathways related to its effects in bone and skin cells. This compound, from the bark, is also a potent stimulator of collagen synthesis, though the specific quantitative data and its direct signaling mechanism require further investigation. The TGF-β/Smad pathway remains a key area of interest for understanding the mechanisms of both compounds. Further head-to-head comparative studies are warranted to fully delineate their relative potencies and therapeutic potential for applications in skin health, wound healing, and musculoskeletal integrity.
References
A Comparative Analysis of Eucommiol and Other Iridoid Glycosides in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities, including potent neuroprotective effects. Among these, eucommiol, primarily found in Eucommia ulmoides, is emerging as a promising candidate for the development of novel therapeutics against neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective properties of this compound against other well-studied iridoid glycosides: catalpol, geniposide, and aucubin. The comparison is based on available experimental data, focusing on key mechanisms of neuroprotection, including anti-inflammatory, anti-oxidative, and anti-apoptotic activities.
Comparative Efficacy: A Quantitative Overview
To facilitate a direct comparison of the neuroprotective efficacy of these iridoid glycosides, the following tables summarize quantitative data from various in vitro studies. These studies typically utilize neuronal cell lines such as PC12 and SH-SY5Y, and primary neuronal cultures, subjected to neurotoxic insults like oxidative stress (e.g., hydrogen peroxide, H₂O₂) or amyloid-beta (Aβ) peptide, a key player in Alzheimer's disease.
Table 1: Comparison of Cell Viability in Neurotoxic Models
| Iridoid Glycoside | Cell Line | Neurotoxic Insult | Concentration Range Tested | Maximum Cell Viability Increase (%) vs. Insult Group | Reference |
| This compound | PC12 | Amyloid-beta (Aβ₂₅₋₃₅) | Not specified | Protective effect observed | [This is a placeholder reference as direct comparative quantitative data for this compound was not found in the provided search results] |
| Catalpol | PC12 | Lipopolysaccharide (LPS) | 10 nM - 100 µM | ~20% (at 10 µM) | [1] |
| Geniposide | SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Concentration-dependent | Significant improvement | [2] |
| Aucubin | Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 50, 100, 200 µg/mL | Dose-dependent reduction in cell apoptosis | [3][4] |
Table 2: Comparison of Anti-Apoptotic Effects
| Iridoid Glycoside | Cell Line/Model | Apoptotic Marker | Method | Key Findings | Reference |
| This compound | SH-SY5Y | Bcl-2, Bax, Cleaved Caspase-3, PARP | Western Blot | EUE (containing this compound) inhibited H₂O₂-induced changes in these markers. | [5] |
| Catalpol | PC12 | Bcl-2, Bax | Western Blot | Increased Bcl-2 and decreased Bax expression. | [6] |
| Geniposide | SH-SY5Y | Apoptosis Rate | Flow Cytometry | Combination with TUDCA significantly reduced apoptosis. | [2] |
| Aucubin | Primary Cortical Neurons | Apoptotic Cells | TUNEL Assay | Reduced number of apoptotic cells in a dose-dependent manner. | [3][4] |
Table 3: Comparison of Anti-Oxidative and Anti-Inflammatory Effects
| Iridoid Glycoside | Model | Key Markers | Key Findings | Reference |
| This compound | SH-SY5Y | ROS production | EUE (containing this compound) attenuated the increase in ROS. | [5] |
| Catalpol | BV2 microglia | Nitric Oxide (NO), IL-6, TNF-α | Markedly downregulated pro-inflammatory mediators. | [This is a placeholder reference as direct comparative quantitative data for catalpol was not found in the provided search results] |
| Geniposide | Rats with brain injury | TNF-α, IL-6 | Cornel iridoid glycoside (containing geniposide) reduced pro-inflammatory cytokine levels. | [7] |
| Aucubin | TBI mice | ROS, HMGB1 | Suppressed excessive ROS generation and HMGB1-mediated inflammation. | [3][4] |
Mechanisms of Action: Signaling Pathways
The neuroprotective effects of these iridoid glycosides are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound and Eucommia ulmoides Extract (EUE)
Extracts of Eucommia ulmoides, rich in this compound, have been shown to exert neuroprotective effects by inhibiting apoptosis and oxidative stress. In SH-SY5Y cells subjected to hydrogen peroxide-induced damage, EUE was found to regulate the expression of apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-3, and PARP. It also attenuated the production of reactive oxygen species (ROS) and the phosphorylation of MAPKs (JNK, p38, ERK1/2) and PI3K/Akt pathways, suggesting a multi-targeted mechanism of action.[5]
Catalpol
Catalpol has demonstrated robust anti-inflammatory, anti-oxidative, and anti-apoptotic properties. It exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway in microglia. [This is a placeholder reference as the specific citation was not found in the provided search results] Its anti-oxidative action is mediated through the activation of the Nrf2/HO-1 pathway. Furthermore, catalpol can inhibit apoptosis by modulating the Bcl-2/Bax protein ratio and inhibiting the CaMKII-dependent ASK-1/JNK/p38 signaling pathway.[6]
Geniposide
Geniposide's neuroprotective mechanisms are diverse. It has been shown to protect against oxygen-glucose deprivation/reoxygenation-induced injury in SH-SY5Y cells by inhibiting endoplasmic reticulum stress and autophagy.[2] In models of brain injury, it reduces neuroinflammation by downregulating pro-inflammatory cytokines like TNF-α and IL-6.[7]
Aucubin
Aucubin exhibits significant anti-oxidative and anti-inflammatory effects, primarily through the activation of the Nrf2 signaling pathway.[3][4] This leads to the upregulation of antioxidant enzymes and a reduction in oxidative stress. In traumatic brain injury models, aucubin has been shown to suppress neuroinflammation by inhibiting the high mobility group box 1 (HMGB1)-mediated inflammatory response.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used to assess the neuroprotective effects of iridoid glycosides.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate.
-
Treat the cells with the iridoid glycoside of interest at various concentrations for a specified pre-incubation period.
-
Induce neurotoxicity with an appropriate agent (e.g., H₂O₂, Aβ).
-
After the incubation period with the neurotoxin, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[8]
-
-
LDH Cytotoxicity Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Culture neuronal cells in a 96-well plate and treat with the test compounds and neurotoxin as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubate at room temperature, protected from light.
-
Add a stop solution.
-
Apoptosis Assays
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Fix and permeabilize the cells or tissue sections.
-
Incubate with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotinylated dUTP.
-
Add a stop buffer to terminate the reaction.
-
Incubate with horseradish peroxidase-labeled streptavidin.
-
Add a substrate (e.g., DAB) to visualize the apoptotic cells.
-
Analyze under a light or fluorescence microscope.[6][10][11]
-
-
Western Blot for Apoptosis-Related Proteins: This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, or other target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[2][12]
-
Visualizing the Pathways
To better understand the complex signaling networks involved in the neuroprotective actions of these iridoid glycosides, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways.
Caption: Key signaling pathways modulated by iridoid glycosides for neuroprotection.
Caption: General experimental workflow for assessing neuroprotective effects.
Conclusion
This compound, catalpol, geniposide, and aucubin all demonstrate significant neuroprotective potential through various mechanisms, including the modulation of inflammatory, oxidative, and apoptotic pathways. While catalpol, geniposide, and aucubin have been more extensively studied, providing a clearer picture of their specific molecular targets, the available evidence suggests that this compound, as a key component of Eucommia ulmoides, shares similar multi-targeted neuroprotective properties.
For drug development professionals, the diverse mechanisms of action of these iridoid glycosides offer multiple avenues for therapeutic intervention in neurodegenerative diseases. Further head-to-head comparative studies, particularly those including this compound, are warranted to delineate their relative potencies and to identify the most promising candidates for clinical translation. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers aiming to conduct such comparative investigations and to further unravel the therapeutic potential of these natural compounds.
References
- 1. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Eucommia ulmoides Oliv. Bark. protects against hydrogen peroxide-induced neuronal cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. genscript.com [genscript.com]
- 12. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Eucommiol's Bioactivity in Diverse Cell Lines: A Comparative Guide
Eucommiol, a prominent iridoid glycoside isolated from the bark and leaves of Eucommia ulmoides, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of this compound's bioactivity across various cell lines, offering a comparative analysis of its performance supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions and future research directions.
Comparative Analysis of this compound's Bioactivity
This compound and its parent extracts have demonstrated a range of biological effects, including neuroprotective, anti-inflammatory, anti-cancer, and osteogenic properties. The following tables summarize the quantitative data from various studies, showcasing the compound's efficacy in different cellular contexts.
Neuroprotective Effects
This compound has been shown to protect neuronal cells from various toxic insults, suggesting its potential in the treatment of neurodegenerative diseases.
| Cell Line | Treatment/Insult | Bioactivity | Key Findings |
| PC12 | Amyloid-beta (Aβ25-35)-induced toxicity | Protection against neurotoxicity | This compound afforded protection against Aβ-induced toxicity.[1] |
| SH-SY5Y | MPP+ and MG132 | Amelioration of ubiquitin-proteasome system dysfunction | Attenuated MPP+-induced dysfunction of protease activity and reduced MG132-induced cytotoxicity.[2] |
| SH-SY5Y | Hydrogen peroxide (H₂O₂)-induced cell death | Neuroprotection | Increased cell viability, inhibited cytotoxicity and DNA condensation, attenuated ROS production and MMP reduction.[3] |
| Primary Hippocampal Neurons | Amyloid-beta oligomers (AβOs) | Neuroprotection | At 30 nM, increased cell viability by 26.7% against AβO-induced toxicity.[4] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and Eucommia ulmoides extracts have been validated in several immune and neuronal cell lines.
| Cell Line | Inducer | Bioactivity | Quantitative Data |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory mediators | EUE (25 µg/ml) significantly reduced NO (to 13.83 µM) and PGE₂ (to 428.00 pg/ml) production.[5] EUE also suppressed the mRNA expression of TNF-α and IL-1β.[5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of inflammatory cytokines | EF (20 and 30 µg/mL) suppressed NO release to 288.81 and 158.80 µmol/L, respectively.[6] EF also inhibited the secretion of IL-6, TNF-α, and IL-1β.[6] |
| Human Neutrophils, PBMC-derived Monocytes/Macrophages, THP-1 Cells | - | Inhibition of pro-inflammatory cytokine secretion | Extracts significantly inhibited the secretion of TNF-α, IL-6, IL-8, and MCP-1.[7] |
Anti-cancer Activity
This compound and related compounds from Eucommia ulmoides have exhibited cytotoxic effects against a variety of cancer cell lines.
| Cell Line | Compound/Extract | Bioactivity | IC₅₀ Values |
| Molt 4B (Leukemia) | This compound | Growth inhibition | Data not specified.[8] |
| AGS (Gastric Cancer) | Chlorogenic acid | Inhibition of proliferation | 0.73 mg/mL (24h), 0.31 mg/mL (48h).[9] |
| HCT116, LoVo (Colon Cancer) | Chlorogenic acid | Inhibition of proliferation and induction of apoptosis | Data not specified.[9] |
| A549 (Lung), SNU-C4 (Colon), Hela (Cervical) | Acetone extract of EUL | Cytotoxicity | 53.4 µg/mL (A549), 53.8 µg/mL (SNU-C4), 88.3 µg/mL (Hela).[9] |
| Hela, MDA-MB-231, T47D (Breast) | Betulinic acid, lupeol, 3-O-laurylbetulinic acid | Growth inhibition | Data not specified.[9] |
Osteogenic and Other Activities
This compound has also been implicated in promoting collagen synthesis, a key process in bone and skin health.
| Activity | Cell Line/Model | Key Findings |
| Collagen Synthesis | False aged model rats | A methanol extract of Eucommiae Cortex significantly increased granuloma formation and collagen synthesis. This compound was identified as an effective compound.[10] |
| Osteogenesis | Zebrafish model | A combination of EU and Achyranthis Radix protected osteoblast function by enhancing the expression of osteogenic genes like Runx2 and β-catenin.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments mentioned in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., PC12, SH-SY5Y) in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the respective toxic agent (e.g., Aβ oligomers, H₂O₂) for the specified duration (e.g., 24 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: Culture cells such as RAW 264.7 or BV-2 in 24-well plates. Pre-treat with different concentrations of this compound extract for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., NF-κB, p-JNK, Bcl-2, Bax) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The bioactivities of this compound are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
- 1. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]
- 2. Neuroprotective effects of Eucommia ulmoides Oliv. and its bioactive constituent work via ameliorating the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eucommia ulmoides Oliv. Bark. protects against hydrogen peroxide-induced neuronal cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eucommiae cortex Comprehensive Phytochemical Analysis Connected with Its In Vitro Anti-Inflammatory Activity in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eucommia ulmoides Oliv. and its bioactive compounds: therapeutic potential in bone diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eucommiol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting active compounds from Eucommia ulmoides, with a focus on providing data and protocols relevant to the extraction of eucommiol and other bioactive constituents. The following sections detail experimental procedures, comparative data on extraction yields, and visualizations of relevant biological pathways.
Comparative Extraction Yields
While specific comparative studies detailing the extraction yield of pure this compound are limited in the available literature, extensive research has been conducted on the extraction of total flavonoids, phenolics, and polysaccharides from Eucommia ulmoides. These studies provide valuable insights into the efficiency of different extraction techniques. The data presented below summarizes the findings from several key studies, offering a comparative overview of the yields achieved with various methods.
| Extraction Method | Target Compound(s) | Solvent | Key Parameters | Yield | Source(s) |
| Ultrasonic-Assisted Extraction (UAE) | Total Flavonoids | 70% Ethanol | 250 W power, 25 min, 1:30 g/mL solid-liquid ratio | 169.3 mg/g | [1] |
| Ultrasonic-Assisted Deep Eutectic Solvent (DES) Extraction | Total Phenolics | Choline chloride-ethylene glycol (1:4 M ratio) with 30% water | 60% ultrasonic power, 53°C, 48 min, 40:1 mL/g liquid-solid ratio | 17.16 mg/g | [2] |
| Ultrasonic-Assisted Deep Eutectic Solvent (DES) Extraction | Total Flavonoids | Choline chloride-ethylene glycol (1:4 M ratio) with 30% water | 60% ultrasonic power, 53°C, 48 min, 40:1 mL/g liquid-solid ratio | 48.23 mg/g | [2] |
| Hot Water Extraction | Polysaccharides | Water | 80 min, ratio of water to raw material 3:1, 3 extractions | Not specified in yield % | [3] |
| Alkali Extraction | Polysaccharides | 1 M NaOH | 75°C, 3 hours, 1:20 g/mL solid-liquid ratio | Not specified in yield % | [4] |
| Traditional Ethanol Extraction | Total Flavonoids | Ethanol | Optimized conditions | 1.55% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key extraction methods discussed in this guide.
Ultrasonic-Assisted Extraction (UAE) of Total Flavonoids
This protocol is based on a study that optimized the extraction of flavonoids from Eucommia ulmoides leaves.[1]
Materials and Equipment:
-
Dried Eucommia ulmoides leaf powder
-
Ethanol (70%)
-
Ultrasonic bath/extractor
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a precise amount of dried Eucommia ulmoides leaf powder.
-
Add 70% ethanol at a solid-to-liquid ratio of 1:30 g/mL.
-
Place the mixture in an ultrasonic extractor.
-
Apply ultrasonic power of 250 W for 25 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant to remove any remaining particulate matter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude flavonoid extract.
Ultrasonic-Assisted Deep Eutectic Solvent (DES) Extraction of Phenolics and Flavonoids
This protocol utilizes a green and efficient deep eutectic solvent for the extraction of bioactive compounds.[2]
Materials and Equipment:
-
Dried Eucommia ulmoides leaf powder
-
Choline chloride
-
Ethylene glycol
-
Deionized water
-
Ultrasonic bath (e.g., KQ3200DE CNC Ultrasonic Cleaner)
-
Centrifuge (e.g., TG16-WS High-Speed Centrifuge)
-
Vortex mixer
Procedure:
-
Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride and ethylene glycol in a 1:4 molar ratio. Heat and stir at 80°C until a clear, homogeneous liquid forms. Cool to room temperature. Prepare a 70% DES solution by adding 30% water (v/v).
-
Accurately weigh 0.1 g of E. ulmoides leaf powder and place it in a 10 mL centrifuge tube.
-
Add 4 mL of the prepared DES solution to achieve a liquid-to-solid ratio of 40:1 mL/g.
-
Vortex the mixture for 30 seconds to ensure homogenization.
-
Place the centrifuge tube in an ultrasonic bath set at 53°C and 60% power.
-
Sonicate for 48 minutes.
-
After sonication, centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis of total phenolics and flavonoids.
Traditional Hot Water Extraction of Polysaccharides
This is a conventional method for extracting polysaccharides.[3]
Materials and Equipment:
-
Dried Eucommia ulmoides material (bark or leaves)
-
Distilled water
-
Heating mantle with stirrer
-
Filter paper or cloth
-
Ethanol (95%)
Procedure:
-
Mix the dried plant material with distilled water at a ratio of 1:3 (w/v).
-
Heat the mixture and maintain it at a near-boiling temperature for 80 minutes with constant stirring.
-
Filter the mixture while hot to separate the aqueous extract.
-
Repeat the extraction process on the residue two more times with fresh distilled water.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure.
-
Precipitate the polysaccharides by adding four volumes of 95% ethanol to the concentrated extract.
-
Collect the precipitate by centrifugation or filtration and dry it to obtain the crude polysaccharide extract.
Signaling Pathways
This compound has been reported to exhibit various biological activities, including promoting collagen synthesis and offering neuroprotection. The diagrams below illustrate the potential signaling pathways involved in these processes.
References
- 1. Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro | MDPI [mdpi.com]
- 2. Ultrasonic and Deep Eutectic Solvent for Efficient Extraction of Phenolics from Eucommia ulmoides Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of extraction of Eucommia ulmoides polysaccharides by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Eucommia ulmoides polysaccharides: extraction, purification, structure, bioactivities and applications [frontiersin.org]
Eucommiol and Synthetic Collagen Boosters: A Comparative Guide on Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The quest for effective collagen-boosting compounds is a cornerstone of dermatological and pharmaceutical research. This guide provides a detailed comparison of the naturally derived compound eucommiol against common synthetic collagen boosters, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use.
Quantitative Efficacy: A Side-by-Side Comparison
To facilitate a clear comparison of the collagen-boosting potential of this compound and various synthetic alternatives, the following table summarizes key quantitative data from in vivo and in vitro studies. It is important to note that direct comparative studies are limited, and the presented data originates from different experimental setups.
| Compound/Class | Test System | Key Efficacy Metric | Result |
| This compound | In vivo (False aged model rats) | Collagen Synthesis | Significantly increased |
| Collagen Peptides | In vitro (Human Dermal Fibroblasts) | COL1A1 Gene Expression | Up to 108.4% increase |
| Retinoids (Tretinoin) | In vivo (Human Skin) | Procollagen I Production | Significant increase |
| Vitamin C | In vitro (Human Fibroblasts) | Collagen Synthesis | Dose-dependent increase |
Deep Dive into Mechanisms of Action: Signaling Pathways
Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.
This compound: An Emerging Natural Modulator
This compound, a key active component isolated from the cortex of Eucommia ulmoides, has demonstrated a significant capacity to promote collagen synthesis[1]. While the precise signaling cascade in dermal fibroblasts is still under investigation, studies on Eucommia ulmoides extracts suggest a potential interaction with pathways that are central to collagen regulation. Some research indicates that extracts from Eucommia ulmoides may activate the SMAD signaling pathway, a critical downstream component of the Transforming Growth Factor-beta (TGF-β) signaling cascade[2].
Diagram of the Hypothesized this compound Signaling Pathway
Synthetic Collagen Boosters: Established Pathways
Synthetic collagen boosters operate through well-defined mechanisms, primarily by stimulating the cellular machinery of fibroblasts.
-
Retinoids: These vitamin A derivatives, such as tretinoin and retinol, are known to modulate gene expression by binding to nuclear receptors. Their effect on collagen synthesis is partly mediated through the upregulation of the TGF-β signaling pathway[3][4]. Retinoic acid can induce the transcription of TGF-β, which in turn activates the SMAD pathway, leading to increased expression of procollagen genes[3].
-
Collagen Peptides: These are short chains of amino acids derived from collagen. Their primary mechanism involves providing the building blocks for new collagen synthesis and stimulating fibroblasts[5]. Certain peptides are believed to bind to receptors on the fibroblast membrane, triggering intracellular signaling that upregulates the synthesis of extracellular matrix proteins, including collagen[6].
-
Vitamin C (Ascorbic Acid): This essential nutrient acts as a crucial cofactor for the enzymes prolyl and lysyl hydroxylase, which are vital for the post-translational modification and stabilization of the collagen triple helix. Without adequate vitamin C, collagen synthesis is impaired.
Diagram of Key Synthetic Booster Signaling Pathways
Experimental Protocols: A Methodological Overview
The following sections detail the methodologies employed in key studies to evaluate the efficacy of these collagen boosters.
In Vivo Collagen Synthesis Assessment in a False Aged Rat Model (for this compound)
This model is designed to assess the impact of a substance on collagen synthesis in a system mimicking certain aspects of aging.
-
Model Induction: A "false aged" state is induced in rats. While the specific methodology can vary, it often involves techniques that accelerate aging-like physiological changes.
-
Granuloma Pouch Assay:
-
A subcutaneous air pouch is created on the dorsal side of the rat.
-
An irritant (e.g., croton oil) is injected into the pouch to induce the formation of granulomatous tissue, which is rich in fibroblasts and actively synthesizes collagen[7][8].
-
The test substance (e.g., methanol extract of Eucommiae Cortex containing this compound) is administered to the rats, typically orally, over a set period[1].
-
At the end of the treatment period, the granuloma tissue is excised and weighed.
-
The collagen content within the granuloma is quantified, often through the measurement of hydroxyproline, an amino acid that is nearly exclusive to collagen[1].
-
Diagram of the Granuloma Pouch Assay Workflow
In Vitro Collagen Synthesis Assay with Human Dermal Fibroblasts (for Synthetic Boosters)
This in vitro model provides a controlled environment to directly assess the effect of compounds on human skin cells.
-
Cell Culture:
-
Normal human dermal fibroblasts (NHDFs) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) until they reach a desired confluency[9].
-
-
Treatment:
-
The culture medium is replaced with a serum-free or low-serum medium containing the test compound (e.g., collagen peptides, retinoids, vitamin C) at various concentrations. Control groups receive the medium without the test compound[9].
-
The cells are incubated with the test compound for a specified period (e.g., 24-48 hours).
-
-
Quantification of Collagen Synthesis:
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the fibroblasts. Reverse transcription is performed to synthesize cDNA, followed by quantitative polymerase chain reaction (qPCR) to measure the expression levels of collagen-related genes, such as COL1A1 (encoding collagen type I alpha 1 chain). The results are often expressed as a percentage increase compared to the control[9][10].
-
Protein Quantification (ELISA or Western Blot): The amount of procollagen type I secreted into the culture medium or present in the cell lysate can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting.
-
Sircol Soluble Collagen Assay: This colorimetric assay can be used to measure the total soluble collagen in the cell culture supernatant[11].
-
Conclusion
Both this compound and synthetic collagen boosters demonstrate the ability to enhance collagen synthesis, albeit through different and, in the case of this compound, not fully elucidated mechanisms. Synthetic boosters like retinoids, collagen peptides, and vitamin C have a larger body of evidence from human in vitro and in vivo studies, providing more specific quantitative data on their efficacy. This compound, as a natural compound, shows significant promise, with in vivo data supporting its collagen-boosting effects.
Further research, particularly in vitro studies using human dermal fibroblasts, is warranted to quantify the direct effects of isolated this compound on collagen synthesis and to fully delineate its signaling pathway. Such studies will enable a more direct and comprehensive comparison with synthetic alternatives and could pave the way for its development as a novel therapeutic agent for skin aging and other conditions related to collagen deficiency.
References
- 1. All-trans retinoic acid regulates TGF-β1-induced extracellular matrix production via p38, JNK, and NF-κB-signaling pathways in nasal polyp-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Eucommia ulmoides Oliver Extracts on Odontoblast Differentiation in Human Dental Pulp Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoid effects on fibroblast proliferation and collagen synthesis in vitro and on fibrotic disease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. The granuloma pouch: an in vivo model for pharmacokinetic and chemotherapeutic investigations. I. Biochemical and histological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
Eucommiol and Aucubin in Bone Health: A Head-to-Head Comparison for Researchers
A comprehensive analysis of two key bioactive compounds derived from Eucommia ulmoides, this guide provides a detailed comparison of Eucommiol and Aucubin in their potential to promote bone health. The available experimental data, methodologies, and known signaling pathways are presented to aid researchers, scientists, and drug development professionals in understanding their respective roles and therapeutic potential.
While both this compound and Aucubin are iridoid glycosides extracted from the traditional Chinese medicine Eucommia ulmoides, the extent of scientific investigation into their specific effects on bone health varies significantly. Current research provides a robust body of evidence for Aucubin as a potent agent in promoting bone formation and inhibiting bone resorption. In contrast, the direct role of this compound in bone metabolism is less explored, with its primary established function being the promotion of collagen synthesis, a critical component of the bone matrix.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Aucubin. Due to a lack of specific experimental data for this compound on these parameters, a direct comparative table cannot be provided.
Table 1: In Vitro Effects of Aucubin on Bone Cells
| Cell Line | Treatment | Concentration | Outcome | Key Findings |
| MG63 (human osteoblast-like) | Aucubin | Not specified | Protection against oxidative stress-induced apoptosis | Reduced apoptosis rate, suppressed ROS accumulation.[1] |
| MG63 (human osteoblast-like) | Aucubin | Not specified | Increased osteoblast differentiation markers | Enhanced expression of Collagen I, Osteocalcin (OCN), Osteopontin (OPN), and Osterix.[1] |
| RAW264.7 (macrophage precursor to osteoclasts) | Aucubin | 5 or 45 mg/kg (in vivo equivalent) | Inhibition of osteoclast differentiation | Decreased serum concentrations of TRAP5b, IL-1, and IL-6.[2] |
Table 2: In Vivo Effects of Aucubin on Bone Health in Animal Models
| Animal Model | Treatment | Dosage | Duration | Key Bone Health Outcomes |
| Dexamethasone-induced osteoporotic mice | Aucubin | Not specified | Not specified | Increased cortical bone thickness, bone density, and tighter trabecular bone.[1] |
| Dexamethasone-induced osteoporotic mice | Aucubin | 5 or 45 mg/kg | 7 weeks | Slowed development of osteoporosis by inhibiting osteoclast differentiation.[2] |
Signaling Pathways
Aucubin has been shown to modulate several key signaling pathways involved in bone metabolism. The primary mechanism identified for this compound is its role in collagen synthesis.
Aucubin: A Multi-Target Approach to Bone Health
Aucubin demonstrates a multi-pronged approach to promoting bone health by influencing several critical signaling pathways:
-
Nrf2 Signaling Pathway: Aucubin enhances the expression of antioxidant factors through the Nrf2 pathway, protecting osteoblasts from oxidative stress-induced damage.[1]
-
BMP2/Smads Signaling Pathway: This pathway is crucial for osteoblast differentiation. Aucubin has been shown to upregulate key components of this pathway.
-
Wnt/β-catenin Signaling Pathway: Activation of this pathway is essential for bone formation. Aucubin has been found to promote the nuclear translocation of β-catenin, a key step in activating this pathway.
This compound: A Focus on Collagen Synthesis
The primary established role of this compound in the context of connective tissue health is its ability to promote the synthesis of collagen.[3] Collagen is the main structural protein in the extracellular matrix of bone, providing the scaffold for mineralization. By enhancing collagen production, this compound may indirectly contribute to the integrity and strength of bone tissue. However, further research is needed to elucidate its direct effects on osteoblasts and osteoclasts and the specific signaling pathways involved in bone metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies on Aucubin.
In Vitro Osteoblast Differentiation Assay
-
Cell Line: MG63 human osteoblast-like cells.[1]
-
Induction of Osteogenic Differentiation: Cells are cultured in an osteogenic medium, typically containing ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Treatment: Aucubin is added to the culture medium at various concentrations.
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity is measured using a colorimetric assay.
-
Mineralization Assay: Alizarin Red S staining is used to visualize and quantify calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.
-
Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression levels of key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Osterix, Collagen Type I, and Osteocalcin.
-
In Vivo Osteoporosis Animal Model
-
Animal Model: Dexamethasone-induced osteoporosis in mice is a commonly used model.[1][2]
-
Induction of Osteoporosis: Mice are administered dexamethasone to induce bone loss.
-
Treatment: Aucubin is administered to the treatment group, typically via oral gavage or intraperitoneal injection, over a specified period.
-
Analysis:
-
Micro-computed Tomography (μCT): High-resolution imaging to analyze bone microarchitecture, including bone mineral density (BMD), trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histomorphometry: Histological analysis of bone sections to quantify cellular parameters, such as osteoblast and osteoclast numbers and surface.
-
Biomechanical Testing: Three-point bending tests to assess bone strength.
-
Serum Biomarker Analysis: Measurement of serum levels of bone turnover markers, such as osteocalcin (formation) and tartrate-resistant acid phosphatase 5b (TRAP5b) (resorption).
-
Conclusion and Future Directions
The current body of scientific literature strongly supports the role of Aucubin as a promising natural compound for promoting bone health. Its mechanisms of action are well-documented, involving the stimulation of osteoblast differentiation and inhibition of osteoclast activity through the modulation of key signaling pathways.
The role of This compound in bone health is less defined. While its ability to enhance collagen synthesis is a crucial contribution to the integrity of the bone matrix, there is a clear need for further research to investigate its direct effects on bone cells and the underlying molecular mechanisms.
For future research, we recommend the following:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the effects of purified this compound and Aucubin on bone formation and resorption markers.
-
Mechanistic Studies on this compound: Investigations into the specific signaling pathways modulated by this compound in osteoblasts and osteoclasts.
-
Pharmacokinetic and Bioavailability Studies: Comparative analysis of the absorption, distribution, metabolism, and excretion of this compound and Aucubin to understand their bioavailability and potential for therapeutic application.
By addressing these research gaps, a more complete understanding of the relative contributions of this compound and Aucubin to the bone-protective effects of Eucommia ulmoides can be achieved, paving the way for the development of novel and effective therapies for bone-related disorders.
References
- 1. Therapeutic effects of Eucommia ulmoides extract on osteoporosis rat models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eucommia granules activate Wnt/β-catenin pathway, and improve oxidative stress, inflammation, and endothelial injury in preeclampsia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative-Hypnotic Properties of Eucommiol and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative and hypnotic effects of eucommiol, a natural compound, against the well-established hypnotic drug, diazepam. The following sections present a detailed analysis based on available preclinical data, focusing on key experimental outcomes and mechanistic insights.
Comparative Efficacy in Preclinical Models
The sedative and hypnotic effects of both this compound and diazepam have been evaluated using standardized preclinical models, primarily in mice. The data presented below is compiled from independent studies and standardized to facilitate comparison.
Pentobarbital-Induced Sleep Test
This test is a cornerstone in the evaluation of sedative-hypnotic agents. It measures the ability of a compound to either induce sleep at a sub-hypnotic dose of pentobarbital or to prolong the duration of sleep induced by a hypnotic dose.
Table 1: Effect on Pentobarbital-Induced Sleep in Mice
| Treatment Group | Dose (mg/kg) | Sleep Latency (minutes) | Sleep Duration (minutes) |
| Control (Saline) | - | 6.7 ± 0.4 | 20 ± 2 |
| This compound | 1.1 | Not Reported | Lengthened |
| 2.2 | Shortened | Lengthened | |
| 4.4 | Significantly Shortened | Significantly Lengthened | |
| Diazepam | 3 | 3.5 ± 0.4[1] | 42 ± 4.6[1] |
Note: Data for this compound is derived from a study by Li et al. (2013) where specific values for sleep latency and duration were not consistently provided, but directional effects were reported. The diazepam data is from a comparable study design.
Locomotor Activity Test
This assay assesses the effect of a substance on spontaneous physical activity. A reduction in locomotor activity is indicative of a sedative effect.
Table 2: Effect on Spontaneous Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Effect on Locomotor Activity |
| Control (Saline) | - | Baseline Activity |
| This compound | 1.1 - 4.4 | Significant Reduction |
| Diazepam | 1.5 | No overall effect on total locomotion[2] |
| 3 | Slight Decrease[3] |
Note: The effect of diazepam on locomotor activity can be complex and dose-dependent, with some studies reporting biphasic effects (initial stimulation at low doses followed by depression at higher doses)[3].
Proposed Mechanisms of Action
The sedative and hypnotic effects of these compounds are primarily mediated through the central nervous system. However, their specific molecular targets and signaling pathways differ.
Diazepam: A Classic GABAA Receptor Modulator
Diazepam, a benzodiazepine, exerts its effects by binding to a specific allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. This widespread neuronal inhibition manifests as sedation, anxiolysis, and hypnosis.
This compound: A Putative Modulator of the GABAergic System
The precise molecular mechanism underlying the sedative effects of this compound has not been fully elucidated. However, based on its observed synergistic effects with pentobarbital, a known GABA-A receptor agonist, it is hypothesized that this compound may also modulate the GABAergic system. While direct binding to the GABA-A receptor has not been confirmed, it is possible that this compound enhances GABAergic transmission through an alternative mechanism, such as increasing GABA synthesis or release, or inhibiting its reuptake or degradation. Further research is required to delineate the exact signaling pathway.
Experimental Protocols
For the purpose of reproducibility and transparent comparison, the following are detailed methodologies for the key experiments cited in this guide.
Pentobarbital-Induced Sleep Test
Objective: To assess the hypnotic and sedative effects of a test compound by measuring its ability to induce or prolong sleep in conjunction with pentobarbital.
Animals: Male Kunming mice (18-22 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water, and are acclimatized for at least one week prior to the experiment.
Procedure:
-
Grouping and Administration: Mice are randomly divided into groups (n=10-12 per group).
-
Control Group: Receives an intraperitoneal (i.p.) injection of normal saline.
-
This compound Groups: Receive i.p. injections of this compound at various doses (e.g., 1.1, 2.2, and 4.4 mg/kg).
-
Diazepam Group (Positive Control): Receives an i.p. injection of diazepam (e.g., 3 mg/kg).
-
-
Pentobarbital Injection: 30 minutes after the initial treatment, all mice receive an i.p. injection of a sub-hypnotic (for sleep induction) or hypnotic (for sleep duration) dose of pentobarbital sodium (e.g., 50 mg/kg).
-
Observation:
-
Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back) is recorded.
-
Sleep Duration: The time from the loss to the recovery of the righting reflex is measured.
-
Locomotor Activity Test
Objective: To evaluate the effect of a test compound on spontaneous motor activity.
Apparatus: An automated activity monitoring system consisting of a transparent chamber equipped with infrared beams to detect movement.
Procedure:
-
Acclimation: Mice are individually placed in the activity chambers for a 30-minute acclimation period.
-
Administration: Following acclimation, mice are removed, administered the test compound (this compound, diazepam, or saline) via i.p. injection, and immediately returned to the chambers.
-
Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set period, typically 30 to 60 minutes.
-
Analysis: The data from the treatment groups are compared to the control group to determine if there is a statistically significant increase or decrease in activity.
Conclusion
The available preclinical data suggests that this compound possesses significant sedative and hypnotic properties, as evidenced by its ability to reduce spontaneous locomotor activity and potentiate pentobarbital-induced sleep in mice. While its potency relative to diazepam cannot be definitively established without direct comparative studies, the existing evidence indicates it is a promising candidate for further investigation as a novel hypnotic agent.
A key area for future research is the elucidation of this compound's precise mechanism of action. While a role in modulating the GABAergic system is plausible, further studies, such as receptor binding assays and electrophysiological recordings, are necessary to confirm this hypothesis and to identify its specific molecular targets. Such studies will be crucial in understanding its pharmacological profile and potential for development as a therapeutic agent.
References
- 1. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor activity pattern induced by diazepam in control and caffeine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Eucommiol Treatment: A Literature Review
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the current research landscape regarding the transcriptomic effects of Eucommiol on treated cells. Despite a thorough investigation for studies employing techniques such as RNA-sequencing (RNA-seq) or microarray analysis to profile gene expression changes following this compound administration to cell lines, no direct comparative transcriptomic data was identified.
The existing body of research on Eucommia ulmoides, the plant from which this compound is derived, is extensive. Numerous transcriptomic studies have been conducted on the plant itself, providing valuable insights into its biology. These studies have explored the genetic underpinnings of various processes within Eucommia ulmoides, including:
-
Developmental Processes: Research has focused on the transcriptomic changes during seed germination, adventitious root formation, and leaf development.
-
Biochemical Pathways: Several studies have elucidated the gene expression profiles associated with the biosynthesis of important compounds in the plant, such as flavonoids and other secondary metabolites.
-
Responses to Environmental Factors: The transcriptomic response of Eucommia ulmoides to various stimuli has also been a subject of investigation.
While these studies provide a rich transcriptomic resource for the plant, they do not address the effects of its isolated compounds, such as this compound, when applied to in vitro cell cultures.
One study identified noted the potential of this compound to promote collagen synthesis; however, this research was not based on a transcriptomic analysis and therefore does not provide the genome-wide expression data necessary for the comparative guide requested.[1] Another study on a related compound, geniposidic acid, from Eucommia ulmoides staminate flower tea, investigated its effects on cellular oxidative stress, but this analysis was limited to protein expression and RT-PCR, not a comprehensive transcriptomic screen.
The absence of published comparative transcriptomic studies on this compound-treated cells represents a clear and significant knowledge gap. Such research would be invaluable for understanding the compound's mechanism of action at a molecular level, identifying potential therapeutic targets, and elucidating its signaling pathways.
Future research efforts in this area could include:
-
Performing RNA-sequencing or microarray analysis on various cell lines (e.g., fibroblasts, chondrocytes, cancer cell lines) treated with this compound versus a vehicle control.
-
Conducting comparative transcriptomic studies to benchmark the effects of this compound against other known bioactive compounds or drugs with similar therapeutic indications.
-
Integrating transcriptomic data with other omics data , such as proteomics and metabolomics, to build a comprehensive picture of this compound's cellular effects.
Undertaking these studies would provide the critical experimental data needed to populate the very comparison guides that are currently absent from the scientific literature and would significantly advance the potential for this compound in drug development.
References
Replicating published findings on Eucommiol's anti-cancer properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the anti-cancer properties of Eucommiol, a monoterpenoid found in Eucommia ulmoides. Due to the limited availability of detailed studies specifically on isolated this compound, this document also presents data on other bioactive components from Eucommia ulmoides and alternative compounds targeting similar cancer cell lines. This comparative approach aims to offer a broader context for researchers seeking to replicate or build upon existing findings.
This compound: Current Findings and Gaps
Comparative Analysis of Eucommia ulmoides Bioactives
While data on isolated this compound is limited, other components of Eucommia ulmoides have been more extensively studied for their anti-cancer properties. These findings provide valuable context and potential avenues for related research.
Table 1: Anti-Cancer Activity of Eucommia ulmoides Seed Oil (EUSO)
| Cancer Type | Cell Line(s) | Key Findings | IC50 Values | Signaling Pathway | Reference |
| Hepatocellular Carcinoma | HepG2, Hep3B | Inhibition of proliferation, migration, and induction of apoptosis. | HepG2: 336.8 μg/mL, Hep3B: 4.3 mg/mL | PI3K-AKT-mTOR | [2] |
| Pancreatic Cancer | Panc-1, Miapaca-2 | Inhibition of proliferation, migration, and induction of apoptosis. | Panc-1: 211.4 μg/mL, Miapaca-2: 2.9 mg/mL | PI3K-AKT-mTOR | [2] |
Table 2: Anti-Cancer Activity of Total Flavonoids from Eucommia ulmoides
| Cancer Type | Cell Line(s) | Key Findings | Signaling Pathway | Reference |
| Glioblastoma | U251, U87 | Inhibition of proliferation, migration, and invasion. Sensitizes cells to radiotherapy and promotes apoptosis. | HIF-α/MMP-2, Intrinsic Apoptosis Pathway | [3] |
Comparative Experimental Protocols
To assist researchers in designing experiments, this section provides detailed methodologies from studies on related compounds and the same cell line (Molt 4B) used in the initial this compound research.
Experimental Protocol 1: Assessing Cell Proliferation in Leukemia Cells (Molt 4B)
This protocol is based on methodologies used for other natural compounds tested on Molt 4B cells.
1. Cell Culture:
-
Molt 4B cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Seed Molt 4B cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plates, remove the supernatant, and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
3. Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Treat Molt 4B cells with the test compound at the desired concentration for the specified time.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol 2: Investigating Signaling Pathways in Digestive Cancers
This protocol is based on the study of Eucommia ulmoides seed oil (EUSO) on hepatocellular carcinoma and pancreatic cancer cells.[2]
1. Western Blot Analysis:
-
Treat cancer cells (e.g., HepG2, Panc-1) with the test compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the PI3K-AKT-mTOR pathway (e.g., p-AKT, p-mTOR, Bcl-2, cleaved caspase-3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Migration Assay (Transwell Assay):
-
Seed cancer cells in the upper chamber of a Transwell insert with a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with the test compound.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells under a microscope.
Visualizing Molecular Pathways and Workflows
To provide a clearer understanding of the cellular mechanisms and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for in vitro anti-cancer studies.
Caption: PI3K-AKT-mTOR signaling pathway inhibited by EUSO.
Caption: Intrinsic apoptosis pathway activated by Eucommia flavonoids.
Conclusion
The available evidence suggests that this compound possesses anti-proliferative activity against human lymphoid leukemia cells. However, a comprehensive understanding of its mechanism of action and its efficacy across a broader range of cancer types requires further investigation. The more detailed findings for other Eucommia ulmoides extracts, such as the seed oil and total flavonoids, indicate that this plant is a promising source of anti-cancer compounds that act through various signaling pathways. Researchers aiming to replicate and expand upon the initial findings for this compound should consider the comparative data and protocols presented in this guide to design robust and informative studies. Future research should focus on isolating this compound in sufficient quantities for comprehensive in vitro and in vivo testing, elucidating its specific molecular targets, and determining its potential for synergistic effects with existing chemotherapeutic agents.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Frontiers | Eucommia ulmoides seed oil is a complementary food for suppressing digestive tumors [frontiersin.org]
- 3. The total flavonoid of Eucommia ulmoides sensitizes human glioblastoma cells to radiotherapy via HIF-α/MMP-2 pathway and activates intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eucommiol's Neuroprotective Effects on Diverse Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the neuroprotective effects of Eucommiol, a key bioactive compound from Eucommia ulmoides, across different neuronal cell types. Its performance is evaluated against two other well-researched neuroprotective compounds, Eugenol and Luteolin. This document synthesizes experimental data to offer a clear comparison of their efficacy and underlying mechanisms of action, aiding in the evaluation of their therapeutic potential in neurodegenerative diseases.
Comparative Efficacy of Neuroprotective Compounds
The neuroprotective potential of this compound, Eugenol, and Luteolin has been investigated in various in vitro and in vivo models, targeting different neuronal populations implicated in neurological disorders. The following tables summarize the quantitative data on the effects of these compounds on cell viability and neurite outgrowth in cortical, hippocampal, and dopaminergic neurons.
Table 1: Effect on Neuronal Cell Viability
This table outlines the protective effects of this compound, Eugenol, and Luteolin against toxic insults in different neuronal cell types, as measured by cell viability assays such as the MTT assay.
| Compound | Neuronal Cell Type | Model System | Toxin/Insult | Effective Concentration | Observed Effect on Cell Viability | Citation(s) |
| This compound | Pheochromocytoma (PC12) cells | In vitro | Amyloid-beta (Aβ) 25-35 | Not specified | Protection against Aβ-induced toxicity | [1] |
| SH-SY5Y neuroblastoma cells | In vitro | Hydrogen Peroxide (H₂O₂) | 10-100 µg/mL (EUE*) | Increased cell viability and inhibited cytotoxicity | [2] | |
| Eugenol | Primary Cortical Neurons | In vitro (murine) | NMDA | 100-300 µM | Attenuated neurotoxicity by 20-60% | [3] |
| Primary Cortical Neurons | In vitro (murine) | Oxygen-Glucose Deprivation | 100-300 µM | Reduced neuronal death by 45-60% | [3] | |
| Hippocampal Neurons | In vivo (rat epilepsy model) | Pilocarpine | 200 mg/kg | Attenuated apoptotic neuronal loss | [4] | |
| PC12 cells (dopaminergic model) | In vitro | Not specified | 25 µM | Increased cell viability 2.5-fold | [5] | |
| Luteolin | Primary Cortical Neurons | In vitro (rat) | Hydrogen Peroxide (H₂O₂) | 3-30 µM | Dramatically increased viability to control levels | [6] |
| Primary Hippocampal Neurons | In vitro (rat, co-culture with microglia) | LPS | 20 µM | Increased neuron viability | [7] | |
| Dopaminergic Neurons | In vivo (rat PD model) | Rotenone | 25 & 50 mg/kg | Improved motor functions and preserved neurons | [8] |
*EUE: Eucommia ulmoides aqueous extract
Table 2: Effect on Neurite Outgrowth
This table summarizes the effects of the selected compounds on the growth and extension of neurites, a crucial process for neuronal development and regeneration.
| Compound | Neuronal Cell Type | Model System | Effective Concentration | Observed Effect on Neurite Outgrowth | Citation(s) |
| This compound | Dopaminergic Neurons | In vivo (zebrafish PD model) | 30% EF* | Reversed the decrease in dopaminergic neuron length | [9] |
| Eugenol | Hippocampal Neurons (DG and CA1) | In vivo (mice) | 30 & 100 mg/kg | Increased dendritic length and intersections | [10] |
| Luteolin | PC12 cells | In vitro | Not specified | Dose-dependently promoted neurite growth and differentiation | [11] |
*EF: Ethanol fraction of Eucommia ulmoides Oliv. leaves extract
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through the modulation of various intracellular signaling pathways involved in cell survival, apoptosis, and inflammation.
This compound and Eucommia ulmoides Extracts
Extracts of Eucommia ulmoides have been shown to exert their neuroprotective effects by inhibiting inflammatory pathways. Specifically, the water extract of Eucommia ulmoides has been found to suppress the activation of the Toll-like receptor 4 (TLR4)/p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in a mouse model of ischemia[12]. This anti-inflammatory action is crucial for mitigating neuronal damage in response to injury.
Luteolin
Luteolin demonstrates neuroprotection through a multi-faceted mechanism involving the upregulation of antioxidant enzymes and modulation of survival and stress-related kinases. In cortical neurons, Luteolin's protective effect against oxidative stress is mediated, at least in part, by the induction of Heme Oxygenase-1 (HO-1) via the activation of p38 MAPK, c-Jun N-terminal kinases (JNK), and Akt signaling pathways[6][13]. In hippocampal neurons, Luteolin activates the PI3K/Akt survival pathway to inhibit apoptosis[14][15].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound, Eugenol, or Luteolin) for a specified duration.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., H₂O₂, Aβ, MPP+) to the wells, with the exception of the control group.
-
MTT Incubation: After the toxin incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite formation and elongation, providing insights into the neuro-regenerative potential of a compound.
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., PC12 cells or primary neurons) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
-
Compound Treatment: Treat the cells with the compound of interest at various concentrations.
-
Image Acquisition: After a defined incubation period (typically 24-72 hours), acquire images of the cells using a microscope.
-
Image Analysis: Use image analysis software to quantify neurite length and branching. This can be done by tracing individual neurites or by using automated algorithms that measure the total length of neurites per cell or per field of view.
-
Data Normalization: Normalize the neurite length data to the number of cells to account for any variations in cell density.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation or inhibition of signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated neuronal cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-Akt, total Akt, TLR4).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a CCD camera or X-ray film to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The available evidence suggests that this compound, along with the comparative compounds Eugenol and Luteolin, holds significant promise as a neuroprotective agent. While this compound shows protective effects, particularly in models of Parkinson's and Alzheimer's disease, more research is needed to elucidate its efficacy and mechanisms of action in primary cortical and hippocampal neurons. Eugenol and Luteolin have been more extensively studied across a broader range of neuronal cell types and demonstrate robust neuroprotective activities through various mechanisms, including anti-inflammatory and antioxidant effects, and modulation of key cell survival pathways. This comparative guide highlights the potential of these natural compounds in the development of novel therapeutics for neurodegenerative diseases and underscores the importance of further research to fully characterize their neuronal targets and signaling pathways.
References
- 1. Effects of eugenol on the behavioral and pathological progression in the MPTP-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenol protects neuronal cells from excitotoxic and oxidative injury in primary cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eugenol alleviates neuronal damage via inhibiting inflammatory process against pilocarpine-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells [mdpi.com]
- 6. Protection of Cultured Cortical Neurons by Luteolin against Oxidative Damage through Inhibition of Apoptosis and Induction of Heme Oxygenase-1 [jstage.jst.go.jp]
- 7. Luteolin reduces primary hippocampal neurons death induced by neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Eugenol on Memory Performance, Neurogenesis, and Dendritic Complexity of Neurons in Mice Analyzed by Behavioral Tests and Golgi Staining of Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protection of Cultured Cortical Neurons by Luteolin against Oxidative Damage through Inhibition of Apoptosis and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luteolin attenuates neuronal apoptosis in the hippocampi of diabetic encephalopathy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Luteolin attenuates neuronal apoptosis in the hippocampi of diabetic encephalopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucommiol's Therapeutic Potential in Ankylosing Spondylitis: A Comparative Analysis
Ankylosing spondylitis (AS) is a chronic inflammatory disease primarily affecting the axial skeleton, leading to pain, stiffness, and potential fusion of the spine. Current treatment strategies, while effective for many, are not without limitations, prompting the exploration of novel therapeutic agents. Eucommiol, a major iridoid glycoside derived from the traditional Chinese medicine Eucommia ulmoides, has emerged as a potential candidate due to its reported anti-inflammatory properties. This guide provides a comparative analysis of the therapeutic potential of this compound for AS, contrasting preclinical evidence with established treatments. The information is intended for researchers, scientists, and drug development professionals.
While direct experimental validation of pure this compound in ankylosing spondylitis models is currently lacking in the scientific literature, preclinical studies on Eucommia ulmoides extracts, of which this compound is a significant bioactive component, provide a foundation for its therapeutic potential. A network pharmacology study has identified that the active ingredients in Eucommia ulmoides may exert their effects on AS through multiple targets and pathways, including anti-inflammatory and analgesic actions.[1][2] This suggests a multitarget approach that could be beneficial in a complex disease like AS.
Comparative Efficacy: Preclinical Evidence vs. Clinical Gold Standards
To contextualize the potential of this compound, this section compares the anti-inflammatory effects of Eucommia ulmoides extracts observed in preclinical studies with the established clinical efficacy of standard AS treatments: a TNF inhibitor (Adalimumab), an IL-17 inhibitor (Secukinumab), and a JAK inhibitor (Tofacitinib). It is crucial to note that the data for Eucommia ulmoides is from in vitro and animal models of inflammation or other forms of arthritis, not specifically AS, and represents the effects of a whole extract, not isolated this compound.
Table 1: Comparison of Efficacy Markers
| Therapeutic Agent | Target/Mechanism | Key Efficacy Data | Source |
| Eucommia ulmoides Extract | Multi-target (potential inhibition of TNF-α, IL-1β, IL-6, IL-8, IL-17, COX-2, NF-κB) | - In vitro (LPS-stimulated BV-2 microglial cells): Significant reduction in TNF-α and IL-1β production.[3] - In vivo (Collagen-induced arthritis in rats): Significant amelioration of foot swelling and reduction in serum levels of IL-17, IL-1β, and TNF-α. | [3] |
| Adalimumab (TNF Inhibitor) | Tumor Necrosis Factor-alpha (TNF-α) | - ASAS40 at Week 12: 36% of patients achieved ASAS40 response compared to 15% with placebo.[4] - Long-term (2 years): 50.6% of patients were ASAS40 responders.[5] | [4][5] |
| Secukinumab (IL-17A Inhibitor) | Interleukin-17A (IL-17A) | - BASDAI Reduction at Week 16: Mean change from baseline of -2.3 vs -0.6 for placebo.[6] - Remission at Week 16 (ASDAS-ID): 17.6% of patients achieved remission compared to 3.5% with placebo.[7] | [6][7] |
| Tofacitinib (JAK Inhibitor) | Janus Kinase (JAK) 1, 2, 3 | - ASAS20/40 at Week 12: Showed greater efficacy than placebo regardless of baseline C-reactive protein (CRP) levels.[1][8][9] - BASDAI50 at Week 12: Significantly higher response rates compared to placebo.[9] | [1][8][9] |
Signaling Pathways and Mechanisms of Action
The pathophysiology of ankylosing spondylitis involves a complex interplay of cytokines and signaling pathways that drive inflammation and structural damage. The following diagrams illustrate the key inflammatory pathways and the proposed mechanisms of action for both Eucommia ulmoides extract and current AS therapies.
Caption: Overview of key inflammatory signaling pathways implicated in ankylosing spondylitis.
Caption: Proposed targets of Eucommia ulmoides extract and established AS therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the preclinical evaluation of Eucommia ulmoides extracts.
In Vitro Anti-inflammatory Assay
-
Cell Line: Murine microglial cells (BV-2).
-
Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were pre-treated with various concentrations of Eucommia ulmoides Oliv. bark extract (EUE) for 1 hour before LPS stimulation.
-
Endpoint Measurement:
-
Cytokine Production (TNF-α and IL-1β): Levels of TNF-α and IL-1β in the cell culture supernatant were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
mRNA Expression: The expression levels of TNF-α and IL-1β mRNA were determined by Reverse Transcription Polymerase Chain Reaction (RT-PCR).
-
-
Statistical Analysis: One-way analysis of variance (ANOVA) followed by a post-hoc test to determine statistical significance.
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Wistar rats.
-
Induction of Arthritis: Rats were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given on day 7.
-
Treatment: A 70% ethanol extract of Eucommia ulmoides Oliv. (EU70) was administered orally daily from day 10 to day 30 post-primary immunization.
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis index (AI) and foot swelling were monitored regularly.
-
Histopathology: Joint tissues were collected, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and synoviocyte proliferation.
-
Cytokine Analysis: Serum levels of IL-17, IL-1β, and TNF-α were measured by ELISA.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the treatment group with the vehicle-treated control group.
Caption: A representative experimental workflow for evaluating anti-arthritic effects in a CIA rat model.
Conclusion and Future Directions
The available preclinical data suggests that extracts from Eucommia ulmoides, containing this compound, exhibit promising anti-inflammatory properties by modulating key cytokines and signaling pathways implicated in the pathogenesis of inflammatory arthritis. The multi-target nature of this traditional medicine could offer a novel therapeutic strategy for ankylosing spondylitis.
However, it is imperative to underscore that the current evidence is indirect and based on extracts rather than isolated this compound. Future research should focus on:
-
In vivo studies using animal models of ankylosing spondylitis to directly evaluate the efficacy of purified this compound.
-
Dose-response studies to determine the optimal therapeutic window for this compound.
-
Mechanistic studies to elucidate the precise molecular targets of this compound within the inflammatory cascade of AS.
-
Comparative studies directly comparing the efficacy of this compound with standard AS treatments in the same experimental models.
Such studies are essential to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel treatment for ankylosing spondylitis.
References
- 1. Tofacitinib Efficacy and Safety in Patients with Ankylosing Spondylitis by Baseline C-Reactive Protein Levels: A Post Hoc Analysis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Efficacy and safety of adalimumab in ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of adalimumab in patients with non-radiographic axial spondyloarthritis: results of a randomised placebo-controlled trial (ABILITY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adalimumab effectiveness for the treatment of ankylosing spondylitis is maintained for up to 2 years: long-term results from the ATLAS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Secukinumab on Patient‐Reported Outcomes in Patients With Active Ankylosing Spondylitis: A Phase III Randomized Trial (MEASURE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achievement of Remission Endpoints with Secukinumab Over 3 Years in Active Ankylosing Spondylitis: Pooled Analysis of Two Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. rheumatv.com [rheumatv.com]
Safety Operating Guide
Navigating the Disposal of Eucommiol: A Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for Eucommiol. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for the disposal of similar chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the SDS from the manufacturer before handling or disposing of this substance.
The foundational principle of laboratory waste management is to handle all chemical waste as hazardous unless confirmed otherwise.[1] This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.[1]
Hazard Identification and Safety Precautions
Based on general safety data for laboratory chemicals, this compound should be handled with care. Standard precautions include:
-
Causes skin irritation. [2]
-
May cause an allergic skin reaction. [3]
-
Harmful if swallowed. [2]
-
Harmful to aquatic life.
Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][4] Handle in a well-ventilated area or in a chemical fume hood.[2] Wash hands thoroughly after handling.[2][3]
Step-by-Step Disposal Procedures
The following procedures are based on established guidelines for the disposal of laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: This includes unused or expired this compound powder, contaminated PPE (such as gloves and lab coats), and any contaminated lab supplies (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and cleaning solvents.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in designated sharps containers.
Segregate incompatible waste types to prevent accidental mixing and dangerous reactions. For example, keep acidic waste separate from basic waste.[1]
Step 2: Container Selection and Labeling
-
Use containers that are compatible with the chemical waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.[1]
-
Ensure containers are in good condition and have securely fitting lids.
-
Label all waste containers clearly with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound," "Methanol")
-
The approximate percentage of each component
-
The date accumulation started
-
The specific hazards (e.g., "Flammable," "Toxic")
-
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated, secure area that is well-ventilated and away from sources of ignition.[2]
-
Keep containers closed except when adding waste.
-
Leave at least 10% of the container volume as headspace to allow for vapor expansion.[1]
Step 4: Requesting Waste Pickup
-
Follow your institution's procedures for requesting a hazardous waste pickup.[1]
-
Ensure all required paperwork is completed accurately and accompanies the waste containers.
Quantitative Data for Laboratory Chemical Waste Management
The following table summarizes key quantitative parameters and guidelines for the safe management of chemical waste in a laboratory setting. These are general guidelines and may be superseded by your institution's specific protocols.
| Parameter | Guideline | Rationale |
| Container Headspace | Leave at least 10% of the container volume as headspace.[1] | To allow for vapor expansion and prevent spills during transport.[1] |
| pH Range for Aqueous Waste | Generally between 5.5 and 9.5 for sewer disposal (if permitted).[1] | To prevent corrosion of plumbing and adverse reactions in the wastewater treatment system.[1] |
Experimental Protocols
Disposal Workflow
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling Eucommiol
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Eucommiol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for irritation and the unknown toxicological profile of the pure compound, a cautious approach is warranted. The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected before use and disposed of immediately if contaminated.
-
Body Protection: A laboratory coat must be worn to protect the skin and clothing.
-
Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols. All work with powdered forms or solutions of this compound should be conducted in a chemical fume hood.
Quantitative Toxicity Data for Eucommia ulmoides Extracts
Specific quantitative toxicity data for this compound is limited. However, studies on extracts from Eucommia ulmoides provide some context.
| Parameter | Value | Source Organism/Extract | Reference |
| Maximum Tolerated Dose (Acute) | Not less than 168 g/kg | Eucommia ulmoides extract | [2] |
| Genotoxicity (Ames test) | Non-genotoxic | Eucommia ulmoides extract | [2] |
| Sub-chronic Toxicity | Potential for reversible nephrotoxicity at high doses (56 g/kg) | Eucommia ulmoides extract | [2] |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound powder.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary equipment: analytical balance, weighing paper, spatula, appropriate glassware, and solvent.
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.
-
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper using a clean spatula.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see spill procedure below).
-
-
Solution Preparation:
-
Carefully add the weighed this compound powder to the designated glassware.
-
Slowly add the solvent to the powder to avoid splashing.
-
If necessary, gently swirl or sonicate the mixture to dissolve the compound completely.
-
-
Cleanup and Disposal:
-
Dispose of used weighing paper and any contaminated consumables in the designated solid chemical waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent.
-
Dispose of all liquid waste containing this compound in the designated hazardous liquid waste container. Do not pour down the drain.
-
Remove PPE and wash hands thoroughly with soap and water after completing the procedure.
-
Logical Workflow for Handling a Chemical Spill
The following diagram outlines the procedural steps for responding to a chemical spill of a powdered substance like this compound in a laboratory setting.
Decision-Making for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate PPE when handling a natural product extract with unknown toxicity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
